molecular formula C5H12ClNO2 B2941411 N,N-Dimethylglycine methyl ester HCl CAS No. 1954-58-1

N,N-Dimethylglycine methyl ester HCl

Cat. No.: B2941411
CAS No.: 1954-58-1
M. Wt: 153.61
InChI Key: MDEQIPCZMDWUEN-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine methyl ester HCl is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethylglycine methyl ester HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylglycine methyl ester HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(dimethylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2)4-5(7)8-3;/h4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEQIPCZMDWUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N,N-Dimethylglycine (DMG), a tertiary amino acid derivative, and its esters are versatile building blocks in organic synthesis and have garnered interest in pharmaceutical and biochemical research. This guide focuses specifically on the hydrochloride salt of the methyl ester derivative, N,N-Dimethylglycine methyl ester hydrochloride (DMG-Me HCl). This compound serves as a crucial intermediate in the synthesis of more complex molecules, including prodrugs designed to enhance bioavailability and ligands for catalysis.[1][2]

The hydrochloride salt form offers superior stability and handling characteristics compared to the free base, which is often a liquid.[3][4] By protonating the tertiary amine, the salt becomes a crystalline solid, simplifying purification, storage, and accurate weighing for reactions.[5] This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of DMG-Me HCl, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of DMG-Me HCl is paramount for its effective use in a laboratory setting. These characteristics dictate storage conditions, solvent selection, and reaction setup.

Core Data

The key physicochemical data for DMG-Me HCl's parent compound, N,N-Dimethylglycine hydrochloride, are summarized below. The esterification to the methyl ester primarily affects properties like boiling point and solubility in non-polar solvents, while the salt form dictates the high melting point and water solubility.

PropertyValueSource(s)
Chemical Formula C₅H₁₁NO₂ · HCl[6]
Molecular Weight 153.61 g/mol Calculated
CAS Number 2491-06-7 (for parent HCl)[6][7]
Appearance White crystalline powder[5]
Melting Point 189-194 °C[5][8]
Water Solubility High (100 g/L at 20 °C)[5][6]
Sensitivity Hygroscopic[5][9]
Storage Temperature Room temperature, below 30°C[5]

Note: Data primarily references the closely related N,N-Dimethylglycine hydrochloride, as specific data for the methyl ester hydrochloride is less commonly published as a distinct entity. The properties are expected to be very similar.

Molecular Structure

The structure consists of a central glycine backbone, with the nitrogen atom fully methylated. The carboxylic acid is esterified with a methyl group, and the tertiary amine is protonated by hydrochloric acid to form the ammonium salt.

// Define nodes with positions C1 [label="C", pos="0,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; O1 [label="O", pos="0.5,-0.86!", fillcolor="#FFFFFF", fontcolor="#202124"]; O2 [label="O", pos="-0.5,-0.86!", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="CH₂", pos="0,1.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; N [label="N⁺H", pos="0,3!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="CH₃", pos="-1.2,3.7!", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="CH₃", pos="1.2,3.7!", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="CH₃", pos="-1.7,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; Cl [label="Cl⁻", pos="3,3!", fillcolor="#F1F3F4", fontcolor="#EA4335"];

// Define edges C1 -- O1 [dir=none, label=""]; C1 -- O2 [dir=none, label="="]; C1 -- C2 [dir=none, label=""]; C2 -- N [dir=none, label=""]; N -- C3 [dir=none, label=""]; N -- C4 [dir=none, label=""]; O1 -- C5 [dir=none, label=""]; } ddot Caption: Structure of N,N-Dimethylglycine Methyl Ester Hydrochloride.

Synthesis and Reaction Pathways

The synthesis of DMG-Me HCl is typically achieved via a two-step process: first, the synthesis of N,N-Dimethylglycine (DMG), followed by esterification. A common and industrially scalable method involves the reaction of chloroacetic acid with dimethylamine.[10]

Synthesis of N,N-Dimethylglycine Hydrochloride

A robust method involves the direct reaction of chloroacetic acid and dimethylamine.[10][11]

Reaction: ClCH₂COOH + 2(CH₃)₂NH → (CH₃)₂NCH₂COOH + (CH₃)₂NH₂⁺Cl⁻

The causality here is a standard nucleophilic substitution, where dimethylamine acts as the nucleophile, displacing the chloride from chloroacetic acid. A second equivalent of dimethylamine acts as a base to neutralize the resulting HCl, forming dimethylammonium chloride as a byproduct. To isolate the desired product as its hydrochloride salt, the reaction mixture is subsequently acidified with concentrated HCl.

Fischer Esterification to Form DMG-Me HCl

The most direct method for preparing the methyl ester from N,N-Dimethylglycine is the Fischer esterification. This acid-catalyzed reaction uses an excess of methanol, which serves as both the reactant and the solvent.

Reaction: (CH₃)₂NCH₂COOH + CH₃OH --(HCl catalyst)--> (CH₃)₂N⁺HCH₂COOCH₃ Cl⁻ + H₂O

The process leverages Le Chatelier's principle; the large excess of methanol drives the equilibrium towards the product side. Gaseous HCl or thionyl chloride are often used as the acid catalyst, which also facilitates the reaction and ensures the final product is isolated as the stable hydrochloride salt.[12]

// Nodes sub [label="Substrates:\n- N,N-Dimethylglycine\n- Anhydrous Methanol"]; reagent [label="Reagent:\nDry HCl gas or\nThionyl Chloride (SOCl₂)"]; reaction [label="Reaction Vessel\n(Reflux, 55-65°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup:\nCooling &\nCrystallization"]; iso [label="Isolation:\nVacuum Filtration"]; dry [label="Drying:\nVacuum Oven", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nDMG-Me HCl Crystals", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sub -> reaction; reagent -> reaction; reaction -> workup; workup -> iso; iso -> dry; dry -> product; } ddot Caption: Workflow for Fischer Esterification of DMG to DMG-Me HCl.

Step-by-Step Synthesis Protocol (Fischer Esterification)

This protocol is a self-validating system. Successful synthesis will be confirmed by the formation of a white crystalline precipitate, which can then be characterized by melting point analysis and spectroscopy.

  • Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester product.

  • Charging Reagents: Suspend N,N-Dimethylglycine (1.0 eq) in anhydrous methanol (10-20 volumes). The mixture will be a slurry.

  • Acid Catalyst Addition: Cool the flask in an ice bath. Slowly bubble dry hydrogen chloride gas through the suspension or add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise via an addition funnel. Causality: This step is highly exothermic and generates the catalytically active species in situ. The HCl protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. The slurry should become a clear solution as the starting material is converted to the more soluble hydrochloride salt of the ester.

  • Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any residual impurities.[13]

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The expected yield is typically high, often >90%.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized DMG-Me HCl.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:

    • A singlet for the two N-methyl groups (~2.9-3.1 ppm).

    • A singlet for the ester methyl group (~3.8 ppm).

    • A singlet for the α-methylene (CH₂) group (~4.0-4.2 ppm).

    • A broad singlet for the N⁺-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with expected peaks for the N-methyl carbons, the ester methyl carbon, the α-carbon, and the carbonyl carbon.[3]

  • Infrared (IR) Spectroscopy: Key vibrational modes confirm functional groups. Look for a strong carbonyl (C=O) stretch of the ester at ~1740-1750 cm⁻¹ and a broad N⁺-H stretch in the range of 2400-3000 cm⁻¹.[14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode will show the molecular ion for the free base (the ester) at an m/z corresponding to [M+H]⁺, which is approximately 118.09.[15]

Chromatographic and Physical Analysis
  • Purity Assessment: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization or neutralization. An assay value of ≥98% is common for commercial-grade material.[7]

  • Melting Point: A sharp melting point within the expected range (e.g., 189-194 °C) is a strong indicator of high purity.[5][8]

Applications and Reactivity

DMG-Me HCl is not just a stable chemical entity but a reactive intermediate with significant utility.

  • Peptide Synthesis: As a derivative of glycine, it can be used in peptide synthesis, although its tertiary amine prevents it from forming peptide bonds as an amine donor. It can be incorporated as a C-terminal residue.[16]

  • Prodrug Development: The ester functional group can be used to link DMG to a parent drug molecule. The resulting cationic prodrug can exhibit enhanced solubility and intestinal absorption, potentially through self-micellization with bile acids.[2]

  • Ligand Synthesis: The DMG moiety is a component of ligands used in copper-catalyzed coupling reactions, such as the Ullmann diaryl ether synthesis, where it can improve reaction rates and yields.[1]

  • Ionic Liquids: The parent compound, DMG, is used in the development of glycine-based ionic liquids and emulsifiers.[5][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. DMG-Me HCl requires careful handling.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[5] Avoid breathing dust.[5][17] In case of fire, hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6][17]

  • Personal Protective Equipment (PPE): Always use safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling significant quantities of the powder, a NIOSH-approved respirator (e.g., N95) is recommended.[7][18]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[17] Keep away from incompatible materials such as strong oxidizing agents.[6][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][17] The material is hygroscopic and should be protected from moisture.[5][9]

References

  • Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Glycine, N,N-dimethyl-, methyl ester. PubChem. [Link]

  • N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • Continuous synthesis method of glycine methyl ester hydrochloride. Patsnap. [Link]

  • Chemical Properties of Glycine, N,N-dimethyl-, methyl ester (CAS 7148-06-3). Cheméo. [Link]

  • N,N-Dimethylglycine hydrochloride CAS 2491-06-7. Merck Millipore. [Link]

  • N,N-Dimethylglycine hydrochloride. PubChem. [Link]

  • Safety Data Sheet: N,N-Dimethylglycine. Chemos GmbH&Co.KG. [Link]

  • Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. [Link]

  • Low temperature FT-IR and molecular orbital study of N,N-dimethylglycine methyl ester. RSC Publishing. [Link]

  • Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. MDPI. [Link]

Sources

Technical Guide: N,N-Dimethylglycine Methyl Ester & Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

N,N-Dimethylglycine methyl ester (DMG-OMe) is the methyl ester derivative of N,N-Dimethylglycine (DMG), a tertiary amino acid often associated with metabolic signaling and glycine-based betaine pathways. While the parent acid (DMG) is zwitterionic and highly polar, the methyl ester modification significantly alters the physicochemical profile, masking the carboxylic acid to enhance lipophilicity and membrane permeability.

This guide focuses on the Methyl Ester (CAS 7148-06-3) and its stabilization as a Hydrochloride Salt (DMG-OMe·HCl) . In drug development, this moiety is critical as a prodrug scaffold to improve the bioavailability of glycine derivatives or as a specialized N-terminal capping agent in peptide synthesis.

Physiochemical Profile (CAS 7148-06-3)[1][2][3][4]
PropertySpecificationNotes
Molecular Formula

Free base form.[1]
Molecular Weight 117.15 g/mol Increases to ~153.6 g/mol as HCl salt.
Appearance Colorless to pale yellow liquidFree base is a liquid; HCl salt forms hygroscopic crystals.
Boiling Point 134–135 °CVolatile under high vacuum.
Solubility MeOH, DCM, WaterEster hydrolysis risk in aqueous basic media.
pKa (est) ~7.8 (Amine)Lower than glycine due to N-methylation.

Part 2: Synthetic Utility & Mechanism[5]

Why the Methyl Ester?

The conversion of DMG to DMG-OMe is not merely a structural formality; it is a functional transformation used to modulate reactivity and pharmacokinetics.

  • Prodrug Strategy: The esterification masks the ionizable carboxylate, allowing the molecule to pass through lipid bilayers (e.g., blood-brain barrier) via passive diffusion. Once intracellular, esterases hydrolyze the methyl group to release the active DMG.

  • Synthetic Protection: In peptide coupling, the free acid of DMG can interfere with activation agents. The ester serves as a C-terminal protecting group or allows for controlled hydrazinolysis.

  • Mannich Reaction Precursor: The N,N-dimethyl moiety adjacent to the ester activates the

    
    -carbon, making DMG-OMe a viable candidate for specific Mannich-type condensations in heterocyclic synthesis.
    
Mechanistic Pathway: Acid-Catalyzed Esterification

The preferred synthesis utilizes thionyl chloride (


) in methanol. Unlike Fisher esterification with 

, the

method generates anhydrous

in situ and consumes water, driving the equilibrium toward the ester (Le Chatelier’s principle) while simultaneously forming the stable hydrochloride salt.

ReactionMechanism cluster_conditions Reaction Conditions DMG N,N-Dimethylglycine (Zwitterion) Activation Acyl Chloride Intermediate DMG->Activation + SOCl2 - SO2, HCl Ester DMG-OMe HCl (Target) Activation->Ester + MeOH Nucleophilic Acyl Substitution Cond1 Temp: 0°C -> Reflux Cond2 Atmosphere: N2/Ar

Figure 1: Mechanistic pathway for the conversion of DMG to DMG-OMe·HCl via acyl chloride activation.

Part 3: Preparation Protocol (Self-Validating System)

Objective: Synthesis of N,N-Dimethylglycine methyl ester hydrochloride from N,N-Dimethylglycine hydrochloride. Scale: 100 mmol (approx. 14 g starting material).

Reagents & Equipment[3][5][6]
  • Reactants: N,N-Dimethylglycine HCl (CAS 2491-06-7), Methanol (anhydrous), Thionyl Chloride (

    
    ).
    
  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Ice Bath, Rotary Evaporator.
    
Step-by-Step Methodology
  • Setup & Cooling (T=0):

    • Charge the 250 mL RBF with 100 mL of anhydrous Methanol.

    • Cool to 0°C in an ice bath. Critical: Exothermic reaction upon

      
       addition.
      
    • Add 110 mmol (8.0 mL) of Thionyl Chloride dropwise over 20 minutes.

    • Validation: Ensure no "smoking" or vigorous boiling occurs.[2]

  • Addition of Substrate:

    • Add 100 mmol of N,N-Dimethylglycine HCl (CAS 2491-06-7) to the solution.

    • The solid should dissolve as the solution warms.

  • Reaction Phase (Reflux):

    • Remove ice bath and attach the reflux condenser.

    • Heat to reflux (approx. 65°C) for 4–6 hours.

    • Validation (TLC): Spot reaction mixture vs. starting material on Silica TLC. Solvent: n-Butanol/Acetic Acid/Water (4:1:1). Stain with Ninhydrin or Iodine. The ester will have a higher

      
       than the acid.
      
  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo (Rotovap) to remove MeOH and excess

      
      .
      
    • Co-evaporation: Add 20 mL of Toluene or DCM and re-evaporate. This helps remove trace water and

      
       via azeotrope, facilitating crystallization.
      
  • Crystallization (The "Crash Out"):

    • The residue will likely be a viscous oil (the HCl salt).

    • Triturate with cold Diethyl Ether (

      
      ) or Acetone.
      
    • Scratch the flask wall to induce nucleation. White hygroscopic crystals of DMG-OMe·HCl should form.

    • Filter under Nitrogen (hygroscopic!) and dry in a vacuum desiccator over

      
      .
      

SynthesisWorkflow Start Start: Anhydrous MeOH (0°C) AddSOCl2 Add SOCl2 Dropwise (Generate HCl in situ) Start->AddSOCl2 AddDMG Add DMG-HCl Salt AddSOCl2->AddDMG Reflux Reflux 65°C (4-6 hrs) AddDMG->Reflux Check TLC Validation (Check Rf Shift) Reflux->Check Check->Reflux Incomplete Workup Rotovap & Co-evaporate (Remove excess HCl) Check->Workup Conversion >98% Triturate Triturate w/ Et2O (Induce Crystallization) Workup->Triturate Final DMG-OMe HCl (White Solid) Triturate->Final

Figure 2: Experimental workflow for the synthesis and isolation of DMG-OMe·HCl.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified.

Proton NMR ( -NMR) in or

The shift in the methyl protons is the primary indicator of successful esterification.

MoietyChemical Shift (

)
MultiplicityInterpretation
N-

2.9 – 3.0 ppmSinglet (6H)Characteristic of dimethylamine group.
N-

-CO
4.1 – 4.2 ppmSinglet (2H)Alpha-methylene protons.
O-

3.7 – 3.8 ppm Singlet (3H) Diagnostic Peak. Appearance confirms ester formation.

Failure Mode: If the peak at 3.8 ppm is absent, esterification failed. If a broad peak appears >10 ppm, free carboxylic acid remains.

Mass Spectrometry (LC-MS)
  • Expected Mass:

    
     m/z (Free base mass).
    
  • Note: The HCl is lost in the ionization source; you will observe the cation of the ester.

Stability Check
  • Hydrolysis: Dissolve a small amount in water and monitor pH. A rapid drop in pH over time indicates hydrolysis back to DMG and Methanol.

  • Storage: Store at -20°C under Argon. The HCl salt is significantly more stable than the free base liquid (CAS 7148-06-3).

References

  • PubChem. (n.d.).[3] Glycine, N,N-dimethyl-, methyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Distinguishing N,N-Dimethylglycine HCl and N,N-Dimethylglycine Methyl Ester HCl: A Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N-Dimethylglycine (DMG) is a versatile tertiary amino acid with significant applications ranging from its role as a metabolic enhancer in nutritional science to a building block in synthetic chemistry. However, for laboratory and developmental use, it is typically supplied as a derivative to enhance stability and handleability. This guide provides a detailed technical comparison between two common derivatives: N,N-Dimethylglycine Hydrochloride (DMG HCl) and N,N-Dimethylglycine Methyl Ester Hydrochloride (DMG Methyl Ester HCl). We will dissect their fundamental structural differences, which dictate their distinct physicochemical properties, reactivity, and, consequently, their specific applications. This paper will explore their synthesis, outline protocols for their analytical differentiation, and provide field-proven insights to guide researchers in selecting the appropriate compound for their experimental needs.

Introduction: The N,N-Dimethylglycine Core

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is a naturally occurring molecule in both plants and animals.[1][2] It serves as a crucial intermediate in the metabolism of choline and is involved in methyl group donation, a fundamental biochemical process.[3][4][5] While the parent molecule, DMG, is biologically active, its zwitterionic nature can present challenges in formulation and synthesis.[2] To overcome this, it is commonly converted into its hydrochloride salt or esterified. The choice between DMG HCl and its methyl ester derivative is not arbitrary; it is a critical decision driven by the intended downstream application, whether that be a biological assay or a multi-step organic synthesis.

Molecular Structure and Physicochemical Properties: The Core Distinction

The primary difference between DMG HCl and DMG Methyl Ester HCl lies in the functional group at the carboxyl position of the glycine backbone. DMG HCl possesses a free carboxylic acid, while DMG Methyl Ester HCl features a methyl ester. This seemingly minor alteration fundamentally changes the molecule's chemical personality.

Figure 1: Core Structural Comparison

The presence of the carboxylic acid in DMG HCl renders it more polar and allows it to act as a proton donor. In contrast, the methyl ester group in DMG Methyl Ester HCl increases the molecule's lipophilicity and "protects" the carboxyl group from participating in reactions such as amidation until it is deprotected via hydrolysis.

Comparative Data Table
PropertyN,N-Dimethylglycine HClN,N-Dimethylglycine Methyl Ester HCl
IUPAC Name 2-(dimethylamino)acetic acid;hydrochloride[6]methyl 2-(dimethylamino)acetate;hydrochloride
Synonyms DMG HCl, Dimethylaminoacetic acid HCl[7]Methyl N,N-Dimethylglycinate HCl
CAS Number 2491-06-7[6][7]7148-06-3 (free ester)[8][9]
Molecular Formula C₄H₁₀ClNO₂[6][7]C₅H₁₂ClNO₂
Molecular Weight 139.58 g/mol [6]153.61 g/mol
Physical Form White crystalline powder[7][10]White solid (inferred from similar compounds)[11]
Melting Point 189-194 °C[10]Not readily available
Solubility Freely soluble in water[7][12]Soluble in water
Key Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)
Primary Application Biologically active ingredient, nutritional supplement, metabolic research[10][13]Synthetic intermediate, protected amino acid for peptide synthesis, prodrug development[1][14]

Synthesis and Reactivity

The synthetic pathways and subsequent chemical reactivity of these two compounds are direct consequences of their structural differences.

Synthesis Pathways
  • N,N-Dimethylglycine HCl: A common industrial synthesis involves the Eschweiler-Clarke reaction, where glycine is methylated using formaldehyde and formic acid.[4][15] The resulting N,N-Dimethylglycine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.[15]

  • N,N-Dimethylglycine Methyl Ester HCl: This derivative is typically prepared through the esterification of N,N-Dimethylglycine. A facile and widely used method for amino acid esterification involves reacting the parent amino acid with methanol in the presence of a catalyst like thionyl chloride or trimethylchlorosilane (TMSCl).[14] The hydrochloride salt is often the direct product of these reactions, providing a shelf-stable form, as free amino esters can be prone to polymerization.[11]

G Glycine Glycine DMG N,N-Dimethylglycine (DMG) Glycine->DMG Eschweiler-Clarke (Methylation) DMG_HCl DMG HCl (Carboxylic Acid) DMG->DMG_HCl + HCl (Protonation) DMG_Ester_HCl DMG Methyl Ester HCl (Ester) DMG->DMG_Ester_HCl 1. MeOH, TMSCl 2. + HCl (Esterification) DMG_Ester_HCl->DMG_HCl Acid/Base Hydrolysis

Figure 2: Synthesis and Interconversion Pathways
Chemical Reactivity
  • DMG HCl: The carboxylic acid is the primary site of reactivity. It can be activated to form acid chlorides or esters, or it can undergo amidation to form peptides. The tertiary amine provides a basic site that is protonated in the HCl salt form.

  • DMG Methyl Ester HCl: The ester group is susceptible to nucleophilic attack, most notably hydrolysis, which will revert the molecule back to DMG. This reaction can be catalyzed by either acid or base. The ester effectively serves as a protecting group for the carboxylic acid, preventing it from reacting while modifications are made to other parts of a larger molecule.

Applications in Research and Drug Development

The choice between these two compounds is dictated by the experimental objective.

N,N-Dimethylglycine HCl: The Bioactive Form

When the goal is to study or utilize the biological effects of DMG, the hydrochloride salt is the compound of choice. It provides a stable, highly water-soluble means of delivering the active DMG molecule.[13]

  • Metabolic and Immune System Research: DMG HCl is widely used in studies investigating its role as a metabolic enhancer and an immunomodulator.[3][13] Research suggests it may support immune cell function and enhance oxygen utilization.[1][5]

  • Nutritional and Sports Supplements: Due to its purported effects on energy metabolism and endurance, DMG HCl is a common ingredient in formulations for athletic performance and general wellness.[3][5]

  • Therapeutic Research: Studies have explored DMG HCl for its potential anti-inflammatory properties and its use in treating conditions like arthritis.[16]

N,N-Dimethylglycine Methyl Ester HCl: The Synthetic Tool

This compound is rarely used for its direct biological activity. Instead, it is a valuable intermediate in organic synthesis and medicinal chemistry.

  • Peptide Synthesis: In constructing peptides, the carboxylic acid of one amino acid must be protected to prevent self-polymerization while its amino group is coupled to another. DMG Methyl Ester HCl serves as a pre-protected building block for incorporation into a peptide chain.

  • Prodrug Development: Esterification is a common strategy to increase the lipophilicity of a drug, potentially enhancing its absorption and bioavailability.[1] The methyl ester of a therapeutic agent can act as a prodrug, which is metabolized back to the active carboxylic acid in vivo. DMG has been used as an ester in prodrug research to improve solubility.[1]

  • Derivatization and Chemical Modification: When chemists need to perform reactions on the tertiary amine or other parts of a molecule without interference from the acidic carboxylic group, the methyl ester serves as an effective and easily removable protecting group.

Analytical Differentiation: A Practical Protocol

Distinguishing between DMG HCl and its methyl ester in the laboratory is straightforward due to their difference in polarity. High-Performance Liquid Chromatography (HPLC) is an ideal method.[17]

G Analysis Analysis Result1 Result1 Analysis->Result1 Result2 Result2 Analysis->Result2

Figure 3: HPLC Differentiation Workflow
Protocol: HPLC Analysis via Hydrophilic Interaction Chromatography (HILIC)

This protocol leverages the polarity difference for effective separation. HILIC is well-suited for separating polar compounds.[18]

  • Standard and Sample Preparation:

    • Prepare 1 mg/mL stock solutions of DMG HCl and DMG Methyl Ester HCl reference standards individually in a solvent mixture of 90:10 acetonitrile:water.

    • Prepare an unknown sample by dissolving it in the same solvent to a similar concentration.

  • HPLC System and Conditions:

    • Column: Silica-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Isocratic elution with 90% acetonitrile and 10% water containing 10 mM ammonium formate, pH adjusted to 3.5.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: A universal detector like an Evaporative Light Scattering Detector (ELSD) is ideal. Alternatively, low-wavelength UV (e.g., 205 nm) can be used, though sensitivity may be low.[18] Mass Spectrometry (MS) provides the highest specificity.[19][20]

  • Procedure and Expected Results:

    • Inject the DMG HCl standard. A single peak will be observed at an early retention time (e.g., ~3-4 minutes). This is because DMG HCl, being highly polar, has a weak affinity for the polar stationary phase in HILIC mode and elutes quickly.

    • Inject the DMG Methyl Ester HCl standard. A peak will be observed at a later retention time (e.g., ~5-7 minutes). The ester is less polar than the carboxylic acid, allowing it to interact more strongly with the aqueous layer on the silica surface, resulting in longer retention.

    • Inject the unknown sample. The identity of the compound can be determined by comparing its retention time to those of the two standards.

Conclusion

The distinction between N,N-Dimethylglycine HCl and N,N-Dimethylglycine Methyl Ester HCl is a clear illustration of how a subtle structural modification—the conversion of a carboxylic acid to a methyl ester—creates two molecules with vastly different chemical properties and applications.

  • DMG HCl is the choice for delivering the biologically active N,N-Dimethylglycine molecule in a stable, soluble form for use in physiological, nutritional, and therapeutic contexts.

  • DMG Methyl Ester HCl serves as a synthetic tool , providing a carboxyl-protected version of the molecule essential for organic synthesis, peptide construction, and the development of novel chemical entities where the reactivity of the carboxylic acid must be masked.

For researchers, scientists, and drug development professionals, understanding this fundamental difference is paramount for successful experimental design, ensuring that the selected reagent is fit-for-purpose, thereby preventing costly errors in synthesis and misinterpretation of biological data.

References

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N,N-Dimethylglycine methyl ester HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Dimethylglycine Derivatives for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its related compounds are of significant interest in various scientific fields, from nutritional science to pharmaceutical development. This guide provides a comprehensive technical overview of two key derivatives: N,N-Dimethylglycine methyl ester and its commonly associated salt form, N,N-Dimethylglycine hydrochloride (DMG HCl). While the topic specified is "N,N-Dimethylglycine methyl ester HCl," it is crucial to distinguish between the methyl ester and the more prevalent hydrochloride salt of the parent acid, as they have distinct properties and applications. This document will elucidate the molecular characteristics, synthesis, and applications of both compounds to provide a clear and authoritative resource for researchers.

N,N-Dimethylglycine is an N-methylated amino acid found naturally in organisms and is involved in one-carbon metabolism.[1] It is recognized for its role as a methyl donor and its potential physiological effects, including immune modulation and antioxidant activity.[1][2] Its derivatives, the methyl ester and the hydrochloride salt, are utilized for different purposes. The methyl ester serves primarily as a chemical intermediate, particularly in peptide synthesis and proteomics research.[3] In contrast, DMG hydrochloride is the stable, water-soluble form commonly used in dietary supplements and investigated for various therapeutic applications.[4][5]

Core Molecular and Physical Properties

A precise understanding of the physicochemical properties of these compounds is fundamental for their application in research and development. The following table summarizes the key characteristics of N,N-Dimethylglycine methyl ester and N,N-Dimethylglycine hydrochloride.

PropertyN,N-Dimethylglycine methyl esterN,N-Dimethylglycine hydrochloride (DMG HCl)
Synonyms Methyl (dimethylamino)acetate, Methyl N,N-DimethylglycinateDimethylglycine HCl, Dimethylaminoacetic Acid Hydrochloride
Molecular Formula C₅H₁₁NO₂[6][7][8]C₄H₁₀ClNO₂[4][9]
Molecular Weight 117.15 g/mol [6][10]139.58 g/mol [4][9][11]
CAS Number 7148-06-3[6][7]2491-06-7[4][9]
Appearance Colorless or pale yellow liquid[6]White crystalline powder[4][11]
Melting Point Not specified188-194 °C[4]
Boiling Point 134-135 °C[12]Not applicable
Solubility Not specifiedSoluble in water[11]

Synthesis and Chemical Pathways

The synthesis of N,N-Dimethylglycine and its derivatives can be achieved through several established chemical routes. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis of N,N-Dimethylglycine (DMG)

A common and efficient method for preparing DMG is the Eschweiler-Clarke reaction. This process involves the methylation of glycine using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[13] The reaction proceeds as follows:

H₂NCH₂COOH + 2 CH₂O + 2 HCOOH → (CH₃)₂NCH₂COOH + 2 CO₂ + 2 H₂O[13]

Esterification to N,N-Dimethylglycine methyl ester

The methyl ester can be synthesized from N,N-Dimethylglycine through standard esterification procedures, typically by reacting the amino acid with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride.[14] This process is analogous to the synthesis of other amino acid methyl esters.

Preparation of N,N-Dimethylglycine hydrochloride (DMG HCl)

DMG hydrochloride is typically prepared by treating a solution of N,N-Dimethylglycine with hydrochloric acid.[13] Alternatively, industrial methods may involve the reaction of chloroacetic acid with dimethylamine, followed by purification steps to yield the final hydrochloride salt.[15] A patent describes a method involving reacting chloroacetic acid and dimethylamine in an autoclave, followed by crystallization to obtain DMG hydrochloride with high purity suitable for industrial production.[15]

G cluster_synthesis General Synthesis Pathways A Glycine C N,N-Dimethylglycine (DMG) A->C Eschweiler-Clarke Reaction B Formaldehyde + Formic Acid B->C E N,N-Dimethylglycine methyl ester C->E Esterification G N,N-Dimethylglycine hydrochloride (DMG HCl) C->G Acidification D Methanol + Acid Catalyst D->E F Hydrochloric Acid (HCl) F->G H Chloroacetic Acid + Dimethylamine H->G Industrial Synthesis

Caption: Synthesis pathways for N,N-Dimethylglycine derivatives.

Applications in Scientific Research and Drug Development

The distinct chemical nature of N,N-Dimethylglycine methyl ester and DMG hydrochloride leads to their use in different domains of scientific inquiry and product development.

N,N-Dimethylglycine methyl ester: A Chemical Intermediate

N,N-Dimethylglycine methyl ester is primarily used as a building block and intermediate in organic synthesis.[3] Its applications include:

  • Peptide Synthesis: As a derivative of an unnatural amino acid, it can be incorporated into peptide chains to modify their structure and properties.

  • Proteomics Research: It serves as a biochemical reagent in various research applications.[3]

  • Pharmaceutical Intermediates: It is a starting material for the synthesis of more complex molecules with potential therapeutic value.

N,N-Dimethylglycine hydrochloride: A Bioactive Compound

DMG hydrochloride is the form predominantly studied for its biological effects and used in commercial products.[4] Its key application areas include:

  • Nutritional Supplements: Often marketed as a nutritional supplement to support energy metabolism, enhance stamina and endurance, and improve immune function.[4][5]

  • Antioxidant Properties: Research has shown that DMG can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.[1][2]

  • Immune System Modulation: It is investigated for its role in improving immune response and overall resilience.[2][16]

  • Neurological Research: DMG has been explored for its potential in managing conditions related to neurological function. For instance, a synthesized derivative, N,N-dimethylglycine-amantadine, has been studied as a potential anti-Parkinsonian agent.[1] It is also noted to act as a partial agonist at the NMDAR glycine site.[2]

G cluster_applications Key Application Areas of DMG Derivatives DMG_Ester N,N-Dimethylglycine methyl ester App1 Peptide Synthesis DMG_Ester->App1 App2 Chemical Intermediate DMG_Ester->App2 DMG_HCl N,N-Dimethylglycine hydrochloride (DMG HCl) App3 Nutritional Supplements DMG_HCl->App3 App4 Antioxidant Research DMG_HCl->App4 App5 Immunomodulation DMG_HCl->App5 App6 Neurological Studies DMG_HCl->App6

Caption: Application domains of DMG methyl ester and DMG HCl.

Experimental Protocol: DPPH Radical Scavenging Assay

To assess the antioxidant potential of N,N-Dimethylglycine hydrochloride, a common in vitro method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This protocol provides a framework for such an experiment.[2]

Objective: To determine the free radical scavenging activity of DMG HCl.

Materials:

  • N,N-Dimethylglycine hydrochloride

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Spectrophotometer

  • Ascorbic acid (as a positive control)

  • 96-well microplate

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DMG HCl in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Store in the dark.

    • Prepare a stock solution of ascorbic acid in methanol (1 mg/mL).

  • Assay Procedure:

    • Create a series of dilutions of the DMG HCl stock solution to test a range of concentrations.

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of DMG HCl solution to the respective wells.

    • For the positive control, add 100 µL of ascorbic acid solution to designated wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Collection:

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

  • Calculation:

    • Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the DMG HCl sample.

  • Analysis:

    • Plot the scavenging activity against the concentration of DMG HCl to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

N,N-Dimethylglycine methyl ester and N,N-Dimethylglycine hydrochloride are valuable compounds with distinct and important roles in science and industry. The methyl ester is a key intermediate in chemical synthesis, while the hydrochloride salt is a widely recognized bioactive molecule with applications in nutrition and ongoing research into its therapeutic potential. A clear understanding of their respective molecular formulas, weights, and properties is essential for their correct application. As research continues, particularly into the metabolic and neurological effects of DMG, its importance in drug development and health sciences is likely to expand.

References

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An In-depth Technical Guide to the Solubility of N,N-Dimethylglycine Methyl Ester Hydrochloride in Water vs. Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical synthesis, dictating everything from reaction kinetics to bioavailability. This guide provides a detailed analysis of the solubility characteristics of N,N-Dimethylglycine methyl ester hydrochloride, a key chemical intermediate. In the absence of extensive published quantitative data for this specific molecule, this paper establishes a predictive framework based on first principles of physical chemistry and molecular interactions. We will dissect the theoretical underpinnings of its solubility in two common polar protic solvents, water and methanol, and provide a robust, self-validating experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of solute-solvent interactions to guide their work.

Introduction and Strategic Importance

N,N-Dimethylglycine methyl ester is a derivative of the naturally occurring amino acid N,N-Dimethylglycine (DMG). The hydrochloride salt form is often utilized in synthesis to improve handling and stability.[1] Understanding its solubility is not merely an academic exercise; it is critical for:

  • Reaction Chemistry: Optimizing solvent choice for synthetic reactions to ensure reactants are in the solution phase, thereby maximizing reaction rates and yield.

  • Purification Processes: Designing effective crystallization, extraction, and chromatography protocols.

  • Pre-formulation Studies: Providing foundational data for the potential development of related compounds into drug candidates, where aqueous solubility is often a prerequisite for bioavailability.

This guide will first explore the physicochemical properties of the molecule and the theoretical basis for its interaction with water and methanol. It will then present a definitive experimental method for quantifying its solubility.

Molecular Structure and Physicochemical Properties

To predict solubility, we must first analyze the structure of N,N-Dimethylglycine methyl ester hydrochloride and the solvents .

  • N,N-Dimethylglycine Methyl Ester Hydrochloride: This molecule possesses a tertiary amine that is protonated to form a quaternary ammonium salt (the hydrochloride). It also contains a methyl ester group. The structure combines an ionic, highly polar head (the ammonium salt) with a more non-polar organic body (the ethyl and methyl groups).

  • Water (H₂O): A highly polar protic solvent with a large dipole moment. It is an excellent hydrogen bond donor and acceptor, making it ideal for dissolving ionic salts and polar molecules.[2]

  • Methanol (CH₃OH): A polar protic solvent, but less polar than water. It has both a hydrophilic hydroxyl group capable of hydrogen bonding and a small hydrophobic methyl group.

The key distinction for solubility lies in how each solvent interacts with the different parts of the solute molecule.

Table 1: Comparative Physicochemical Properties
PropertyN,N-Dimethylglycine Methyl Ester HydrochlorideWaterMethanol
Molecular Formula C₅H₁₂ClNO₂H₂OCH₃OH
Molecular Weight 153.61 g/mol (Calculated)18.02 g/mol 32.04 g/mol
Key Functional Groups Quaternary Ammonium Salt, EsterHydroxylHydroxyl, Methyl
Nature Ionic Organic SaltPolar Protic SolventPolar Protic Solvent
LogP (of free base) -0.279 (Predicted)[3]--

Theoretical Principles of Solubility: A Comparative Analysis

The adage "like dissolves like" provides a useful starting point, suggesting that polar solvents dissolve polar solutes.[2] However, for a molecule with mixed character like N,N-Dimethylglycine methyl ester hydrochloride, a more nuanced analysis is required.

Solubility in Water

In an aqueous medium, several interactions govern solubility:

  • Ion-Dipole Interactions: This is the strongest and most significant interaction. The positively charged nitrogen center of the ammonium salt will be strongly solvated by the negative dipole of water's oxygen atoms. This is the primary driver of solubility for most hydrochloride salts.[4][5]

  • Hydrogen Bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor for water molecules. Unlike the parent acid (N,N-Dimethylglycine hydrochloride), the ester has lost its acidic proton, meaning it can no longer act as a hydrogen bond donor, which slightly reduces its potential for aqueous interaction compared to its precursor.[6]

  • Hydrophobic Effects: The three methyl groups and the methylene bridge constitute a non-polar region. Water must form ordered "cages" around these hydrophobic parts, which is entropically unfavorable and detracts from solubility.[2]

Overall, the strong ion-dipole interactions are expected to make the compound water-soluble. However, the hydrophobic character of the alkyl groups will limit its solubility compared to smaller, more polar inorganic salts.

Solubility in Methanol

Methanol offers a different solvation environment:

  • Ion-Dipole Interactions: Methanol is also a polar molecule and can effectively solvate the ammonium cation, although its smaller dipole moment compared to water may make these interactions slightly weaker.

  • Hydrogen Bonding: Like water, methanol's hydroxyl group can hydrogen bond with the ester's carbonyl oxygen.

  • Van der Waals Forces: Crucially, the methyl group of methanol can interact favorably via London dispersion forces with the non-polar alkyl portions of the solute. This ability to solvate both the polar and non-polar regions of a molecule is why methanol is often an excellent solvent for a wide range of organic compounds.[7]

Predictive Conclusion

While N,N-Dimethylglycine methyl ester hydrochloride is expected to be soluble in both solvents, it is predicted to exhibit greater solubility in methanol than in water . The rationale is that methanol provides a more "balanced" solvation environment. While water is superior at solvating the ionic head, it is poor at solvating the hydrophobic tail. Methanol is proficient at solvating the ionic head (if slightly less so than water) but is significantly better at solvating the hydrophobic tail, leading to a more favorable overall energy of dissolution.

G cluster_water Aqueous Solvation cluster_methanol Methanolic Solvation solute_w Solute Molecule h2o1 H₂O solute_w->h2o1 Ion-Dipole (Strong) h2o2 H₂O solute_w->h2o2 H-Bonding (Acceptor) h2o3 H₂O solute_w->h2o3 Hydrophobic Effect (Unfavorable) solute_m Solute Molecule meoh1 CH₃OH solute_m->meoh1 Ion-Dipole (Moderate) meoh2 CH₃OH solute_m->meoh2 H-Bonding (Acceptor) meoh3 CH₃OH solute_m->meoh3 Van der Waals (Favorable)

Figure 1: Key intermolecular forces governing solubility in water vs. methanol.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move beyond theoretical prediction, empirical measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[8] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (i.e., become saturated). The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment
  • N,N-Dimethylglycine methyl ester hydrochloride (≥98% purity)

  • Deionized water (Type 1, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control (incubator shaker)

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, PTFE or other non-binding material)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD), or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Standards for Calibration:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in a 10 mL volumetric flask using the chosen solvent (water or methanol). This is your primary stock solution (~1 mg/mL).

    • Perform a series of serial dilutions to prepare at least five standard solutions of known concentrations that bracket the expected solubility.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

  • Sample Preparation and Equilibration:

    • Add an excess of N,N-Dimethylglycine methyl ester hydrochloride to several vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point is ~20-30 mg in 2 mL of solvent. Prepare at least three replicates for each solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the solvent (water or methanol) to each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Causality: The constant temperature is critical as solubility is highly temperature-dependent.[8][9] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

  • Equilibration and Sampling:

    • Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium has been reached, you can take samples at 24h and 48h; the concentrations should be statistically identical.

    • After equilibration, stop the shaker and let the vials stand for 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid) into a syringe. Avoid disturbing the solid material at the bottom.

    • Attach a 0.22 µm syringe filter and discard the first ~0.2 mL of filtrate to saturate any binding sites on the filter membrane.

    • Filter the remaining supernatant into a clean analysis vial.

  • Analysis and Calculation:

    • Dilute the filtered, saturated solution with the appropriate solvent to bring its concentration into the linear range of your calibration curve. The dilution factor must be precisely known.

    • Analyze the diluted sample using the same analytical method used for the standards.

    • Using the equation from your calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of the compound in the saturated solution.

    • Report the final solubility as an average of the replicates, including the standard deviation.

G start Start prep_standards 1. Prepare Analytical Standards & Generate Calibration Curve (R² > 0.995) start->prep_standards add_excess 2. Add Excess Solute to Vials (n≥3) start->add_excess calculate 9. Calculate Concentration Using Calibration Curve prep_standards->calculate add_solvent 3. Add Known Volume of Solvent (Water or Methanol) add_excess->add_solvent equilibrate 4. Equilibrate on Shaker (Constant Temp, e.g., 24-48h) add_solvent->equilibrate settle 5. Settle Undissolved Solid equilibrate->settle filter 6. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 7. Dilute Filtrate Accurately filter->dilute analyze 8. Analyze via HPLC/UV-Vis dilute->analyze analyze->calculate end End: Report Solubility (mg/mL) calculate->end

Figure 2: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, comparative table.

Table 2: Experimentally Determined Solubility of N,N-Dimethylglycine Methyl Ester Hydrochloride at 25 °C
SolventSolubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)
Water [Insert experimental value ± SD][Calculated value][Calculated value]
Methanol [Insert experimental value ± SD][Calculated value][Calculated value]

The results from this experiment will provide a definitive answer, replacing prediction with empirical fact. This data is crucial for any subsequent work, from planning a chemical synthesis to developing a formulation.

Conclusion

While published data on the solubility of N,N-Dimethylglycine methyl ester hydrochloride is scarce, a thorough analysis of its molecular structure and the principles of solute-solvent interactions allows for a strong predictive assessment. The molecule's combination of a polar ionic head and a non-polar organic framework suggests solubility in both water and methanol. However, the superior ability of methanol to solvate the non-polar regions leads to the prediction of higher solubility in this solvent.

Ultimately, theoretical analysis must be confirmed by empirical data. The provided shake-flask protocol offers a robust and reliable method for quantifying the solubility of this compound, enabling scientists to proceed with their research and development activities on a foundation of precise, factual data.

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  • Papchem Lifesciences. (n.d.). N,N-Dimethylglycine Hydrochloride (DMG.HCL). Link

  • Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Link

  • Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG). Link

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N,N-Dimethylglycine methyl ester HCl PubChem CID and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-Dimethylglycine Methyl Ester Hydrochloride, a versatile chemical compound with significant applications in pharmaceutical development and chemical synthesis. As a derivative of the naturally occurring amino acid glycine, this molecule serves as a critical building block and functional ingredient. This document will delve into its chemical identity, synthesis, analytical characterization, and key applications, offering field-proven insights for professionals in the life sciences.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of N,N-Dimethylglycine Methyl Ester Hydrochloride is paramount for its effective application. The compound is the hydrochloride salt of the methyl ester of N,N-Dimethylglycine (DMG), a tertiary amino acid. The addition of the methyl ester group and its formulation as a hydrochloride salt significantly alter its physical and chemical properties compared to its parent amino acid, primarily enhancing its utility as a synthetic intermediate.

Nomenclature and Key Identifiers

A precise understanding of the compound's identifiers is crucial for sourcing, regulatory documentation, and literature review. While a specific PubChem CID for the hydrochloride salt of the methyl ester is not available, identifiers for the parent ester and the parent acid salt are well-documented.

IdentifierValueSource
IUPAC Name methyl 2-(dimethylamino)acetate hydrochlorideDerived from PubChem[1]
Synonyms Methyl (dimethylamino)acetate HCl, DMG Methyl Ester HClDerived from PubChem[1]
PubChem CID (Free Ester) 81569[1]PubChem
CAS Number (Free Ester) 7148-06-3[1][2]Chemical Abstracts Service
PubChem CID (Parent Acid HCl) 75605[3]PubChem
CAS Number (Parent Acid HCl) 2491-06-7[4]Chemical Abstracts Service
Molecular Formula C₅H₁₁NO₂ · HClDerived from PubChem[1][2]
Molecular Weight 153.61 g/mol Calculated
Structural Elucidation

The structure consists of a central glycine backbone that has been N,N-dimethylated and esterified at the carboxyl group with methanol. As a hydrochloride salt, the tertiary amine is protonated, forming a quaternary ammonium cation with a chloride counterion. This salt form typically enhances stability and modifies solubility profiles compared to the free base.

Chemical Structure: (CH₃)₂N⁺HCH₂COOCH₃ · Cl⁻

Physicochemical Properties

The properties of the free ester provide a baseline for understanding the hydrochloride salt, which is typically a white crystalline solid.

PropertyValue (for Free Ester, unless specified)Source
Appearance Colorless to pale yellow liquid[1]Alfa Aesar MSDS[1]
Appearance (HCl Salt) White crystalline powder (expected)Inferred from similar salts[5]
Boiling Point 135 °CTokyo Chemical Industry
Flash Point 39 °CTokyo Chemical Industry
Melting Point (Parent Acid HCl) 189-194 °CSigma-Aldrich
Purity >98.0% (commercially available)Tokyo Chemical Industry
Storage Conditions Frozen (<0°C), under inert gas, air and heat sensitiveTokyo Chemical Industry

Synthesis and Purification Workflow

The synthesis of N,N-Dimethylglycine Methyl Ester HCl is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common pathway involves the initial synthesis of N,N-Dimethylglycine (DMG) followed by an acid-catalyzed esterification.

Rationale for Synthetic Strategy

The chosen strategy leverages robust and well-documented chemical transformations.

  • Reductive Amination: The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary amines.[6] It utilizes formaldehyde as the carbon source and formic acid as the reductant, offering high yields for the synthesis of DMG from glycine.[6]

  • Acid-Catalyzed Esterification: The subsequent esterification of DMG is typically performed using methanol in the presence of a strong acid catalyst, such as hydrogen chloride gas.[5] This not only drives the reaction to completion but also conveniently forms the desired hydrochloride salt in situ, simplifying the overall process.

Detailed Synthetic Protocol

The following protocol is a representative, self-validating system. Each step includes checkpoints for ensuring the reaction is proceeding as expected.

Part A: Synthesis of N,N-Dimethylglycine (DMG) via Eschweiler-Clarke Reaction

  • Reaction Setup: In a fume hood, charge a round-bottom flask with glycine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde and formic acid. Formic acid serves as both the solvent and the reducing agent.[6]

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting glycine spot is consumed.

  • Isolation: Upon completion, cool the mixture. The addition of hydrochloric acid will precipitate N,N-Dimethylglycine as its hydrochloride salt.[6]

  • Purification: Collect the crude product by filtration and wash with a cold solvent like isopropyl alcohol to remove residual impurities.[7]

Part B: Fischer Esterification to N,N-Dimethylglycine Methyl Ester HCl

  • Reaction Setup: Suspend the dried N,N-Dimethylglycine HCl (1.0 eq) in anhydrous methanol in a flask equipped with a reflux condenser and a gas inlet.

  • Catalyst Introduction: Bubble dry hydrogen chloride gas through the stirred suspension.[5] The mixture should become a clear solution as the substrate dissolves and reacts. The temperature should be controlled as the initial dissolution can be exothermic.

  • Reaction: Heat the solution to reflux (approx. 55-60 °C) for several hours.[5] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Product Isolation: After the reaction is complete, cool the solution in an ice bath to induce crystallization of the N,N-Dimethylglycine Methyl Ester Hydrochloride product.

  • Purification and Drying: Collect the crystals by vacuum filtration, wash with cold, dry diethyl ether to remove excess methanol and any non-polar impurities, and dry under vacuum.

Synthesis and Purification Workflow Diagram

Synthesis_Workflow Glycine Glycine DMG N,N-Dimethylglycine (DMG) Glycine->DMG Eschweiler-Clarke Rxn (Formaldehyde, Formic Acid) DMG_Ester_HCl DMG Methyl Ester HCl (Crude) DMG->DMG_Ester_HCl Fischer Esterification (Methanol, HCl gas) Final_Product Purified Product DMG_Ester_HCl->Final_Product Recrystallization & Vacuum Drying

Caption: Workflow for the synthesis of N,N-Dimethylglycine Methyl Ester HCl.

Analytical Characterization and Quality Control

A robust analytical framework is essential to confirm the identity, purity, and stability of the final product. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Methods for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum of the free ester is expected to show a singlet for the two N-methyl groups, a singlet for the alpha-methylene protons, and a singlet for the ester methyl group.[1] In the HCl salt, peak positions will shift due to the protonation of the nitrogen.

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis confirms the molecular weight. For the free ester, the molecular ion peak would be observed at m/z 117.15.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong carbonyl (C=O) stretch from the ester group is expected around 1740-1750 cm⁻¹.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of N,N-Dimethylglycine Methyl Ester and related compounds.[8]

Exemplar HPLC Protocol:

  • Objective: To determine the purity of the final product and quantify any related impurities.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150mm, 3µm).[9]

  • Mobile Phase: An isocratic or gradient system using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For related polar compounds, an aqueous mobile phase with an ion-pairing agent or a specific acid (e.g., 0.1% methanesulfonic acid) can be effective.[9]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 205 nm, is suitable as the molecule lacks a strong chromophore.[9]

  • Validation: The method should be validated for linearity, accuracy, and precision using a certified reference standard.

Summary of Expected Analytical Data
Analytical TechniqueExpected ResultPurpose
¹H NMR Confirms proton environment, consistent with structureIdentity
¹³C NMR Confirms carbon backbone, consistent with structureIdentity
Mass Spectrometry Molecular ion peak corresponding to C₅H₁₁NO₂Molecular Weight Confirmation
HPLC-UV Single major peak with >98% purityPurity & Quantification
FT-IR Presence of key functional group stretches (e.g., C=O)Functional Group Analysis

Applications in Research and Drug Development

N,N-Dimethylglycine Methyl Ester HCl is not just a simple chemical; it is an enabling tool in pharmaceutical science, primarily valued for its role as a versatile intermediate and its potential as a formulation excipient.

Key Application Areas
  • Synthetic Intermediate: The compound is a valuable building block in organic synthesis. It has been used in the synthesis of water-soluble prodrugs of vitamins, such as vitamin E and K1, where the N,N-dimethylglycine moiety is used to improve the solubility and pharmacokinetic profile of the parent drug.[10]

  • Dermal Penetration Enhancer: As an ester of DMG, the compound is classified as a novel dermal osmosis accelerator. It can be incorporated into creams, pastes, and liniments to enhance the absorption of active pharmaceutical ingredients (APIs) through the skin, thereby increasing drug efficacy.[11]

  • Peptide Chemistry: As a non-natural amino acid derivative, it can be used in peptide synthesis to create peptidomimetics with modified properties, such as increased stability or altered receptor binding affinity.

Relationship to Parent Compound (DMG)

The parent compound, N,N-Dimethylglycine (DMG), is a nutritional supplement known to act as a metabolic enhancer and antioxidant.[12] It functions as a methyl donor, which can improve immune response and protect against oxidative stress.[12] While the methyl ester derivative is primarily used for chemical synthesis, this biological context of the parent molecule can inspire novel prodrug strategies where the promoiety has its own beneficial physiological activity.

Diagram of Application Pathways

Applications cluster_synthesis Chemical Synthesis cluster_pharma Pharmaceutical Formulation Core N,N-Dimethylglycine Methyl Ester HCl Intermediate Synthetic Intermediate Core->Intermediate Excipient Functional Excipient Core->Excipient Prodrugs Vitamin Prodrugs Intermediate->Prodrugs Peptides Peptide Mimetics Intermediate->Peptides Dermal Topical Formulations (Creams, Gels) Excipient->Dermal

Caption: Key application pathways for N,N-Dimethylglycine Methyl Ester HCl.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Hazards: The free ester is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation. The hydrochloride salt should be handled with similar precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the material.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage should be under an inert atmosphere and at reduced temperatures (e.g., frozen).

References

  • Google Patents.
  • PubChem. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569. [Link]

  • Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka.
  • NIST. Glycine, N,N-dimethyl-, methyl ester - the NIST WebBook. [Link]

  • PubChemLite. N,n-dimethylglycine methyl ester (C5H11NO2). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

  • PubChem. N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605. [Link]

  • Google Patents.
  • Chromatography Forum. N,N-Dimethylglycine analysis. [Link]

  • VetriScience. Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. [Link]

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Technical Guide: Stability & Handling of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, mechanistic degradation pathways, and handling protocols for N,N-Dimethylglycine (DMG) methyl ester in its free base and hydrochloride salt forms.

Executive Summary

For researchers and drug development professionals, the distinction between the free base and hydrochloride salt of N,N-Dimethylglycine (DMG) methyl ester is critical for experimental reproducibility.

  • The Hydrochloride Salt (CAS 1954-58-1) is the thermodynamically stable, crystalline solid suitable for long-term storage.

  • The Free Base (CAS 7148-06-3) is a kinetically unstable liquid prone to rapid hydrolysis. It acts as an autocatalytic system where the basic tertiary amine promotes the cleavage of the ester bond in the presence of moisture.

Core Directive: Store the compound as the hydrochloride salt. Generate the free base in situ immediately prior to use.

Chemical Fundamentals & Physical Properties[1][2][3][4]

The stability difference arises from the protonation state of the tertiary amine. In the free base, the lone pair on the nitrogen renders the molecule basic (


 for the conjugate acid), facilitating general base catalysis. In the hydrochloride salt, this lone pair is protonated, deactivating the catalytic mechanism.
Table 1: Comparative Physicochemical Profile
PropertyN,N-Dimethylglycine Methyl Ester (Free Base) N,N-Dimethylglycine Methyl Ester (HCl Salt)
CAS Number 7148-06-3 1954-58-1
Physical State Colorless to pale yellow liquidWhite crystalline solid
Storage Stability Low (Days to Weeks at 4°C)High (Years at -20°C/Ambient)
Hygroscopicity Moderate (Absorbs atmospheric

)
Low to Moderate (Keep desiccated)
Primary Degradation Autocatalytic HydrolysisAcid-catalyzed Hydrolysis (Slow)
Molecular Weight 117.15 g/mol 153.61 g/mol

Critical Note: Do not confuse these with N,N-Dimethylglycine Acid Hydrochloride (CAS 2491-06-7), which is the hydrolysis product's salt form.

Mechanistic Stability Analysis

The instability of the free base is driven by General Base Catalysis . Unlike primary amino esters which can cyclize to form diketopiperazines (DKP), DMG is a tertiary amine and cannot form amides. Its primary failure mode is hydrolysis to the zwitterionic parent acid (Dimethylglycine).

Degradation Pathway (Graphviz Diagram)

The following diagram illustrates the autocatalytic hydrolysis mechanism of the free base compared to the protected state of the salt.

G cluster_0 Stable State (HCl Salt) cluster_1 Unstable State (Free Base) Salt DMG Methyl Ester HCl (Protonated Amine) [Inactive] FreeBase DMG Methyl Ester (Free Amine) [Active Base] Salt->FreeBase Neutralization (NaOH/NaHCO3) FreeBase->FreeBase Autocatalysis (Amine activates H₂O) Transition Tetrahedral Intermediate FreeBase->Transition General Base Catalysis Product Dimethylglycine (Acid) + Methanol Transition->Product Collapse Water H₂O (Moisture) Water->Transition Nucleophilic Attack

Figure 1: Mechanistic pathway showing the stability of the HCl salt versus the autocatalytic hydrolysis of the free base in the presence of moisture.

Experimental Protocols

Protocol A: Storage & Handling of the HCl Salt

Objective: Maintain chemical integrity for >12 months.

  • Container: Amber glass vial with a PTFE-lined cap.

  • Environment: Store at -20°C. Desiccate to prevent moisture absorption, which can lead to "caking" and slow acid-catalyzed hydrolysis.

  • Validation: Periodically check melting point or run TLC (System:

    
     1:9). The appearance of a lower-running spot indicates hydrolysis to the acid.
    
Protocol B: In Situ Generation of Free Base

Objective: Generate the reactive free base immediately before use in acylation or alkylation reactions. Scale: 10 mmol basis.

  • Dissolution: Suspend 1.54 g (10 mmol) of DMG Methyl Ester HCl in 20 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Neutralization: Add 15 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 10 mL of 1M NaOH (cold).
    
    • Note:

      
       is gentler and preferred to minimize hydrolysis during the process.
      
  • Phase Separation: Agitate vigorously for 2-3 minutes. Allow layers to separate.

  • Extraction: Collect the organic layer. Extract the aqueous layer once more with 10 mL DCM.

  • Drying: Dry combined organics over anhydrous Magnesium Sulfate (

    
    ) for 5 minutes.
    
  • Filtration & Usage: Filter the solution directly into your reaction vessel.

    • WARNING: Do not concentrate to dryness unless absolutely necessary. If solvent removal is required, do so at

      
       and use the neat oil immediately.
      
Protocol C: Stability Monitoring (HPLC)

Objective: Quantify degradation rates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Detection: UV at 210 nm (Ester carbonyl).

  • Retention Time: The ester will elute significantly later than the hydrolyzed free acid (DMG), which is highly polar.

Handling Workflow

The following workflow ensures maximum yield and reproducibility by minimizing the exposure time of the free base.

Workflow Start Start: DMG Methyl Ester HCl (Solid, Stable) Step1 Dissolve in Organic Solvent (DCM/EtOAc) Start->Step1 Step2 Wash with Cold Sat. NaHCO₃ (Rapidly) Step1->Step2 Step3 Dry Organic Layer (MgSO₄ / Na₂SO₄) Step2->Step3 Decision Is solvent removal required? Step3->Decision ActionA Add Electrophile/Reagents IMMEDIATELY Decision->ActionA Preferred ActionB Evaporate < 30°C Use within 1 hour Decision->ActionB Risky PathA No (Solution Phase Use) PathB Yes (Neat Free Base)

Figure 2: Operational workflow for converting the stable HCl salt to the reactive free base.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 81569, Glycine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

An In-depth Technical Guide to Methyl 2-(dimethylamino)acetate Hydrochloride and its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 2-(dimethylamino)acetate hydrochloride, a versatile chemical compound with applications spanning from fundamental research to pharmaceutical development. We will delve into its nomenclature, chemical and physical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Identification: A Compound of Many Names

Methyl 2-(dimethylamino)acetate hydrochloride is known by a variety of synonyms, which can often be a source of confusion. A clear understanding of its different identifiers is crucial for accurate literature searches and procurement. The primary identifier for the free base form of this compound is its CAS (Chemical Abstracts Service) number: 7148-06-3 [1][2][3]. The hydrochloride salt is a distinct entity, and while a specific CAS number is not uniformly cited across all databases, the parent acid hydrochloride, N,N-Dimethylglycine hydrochloride, is registered under CAS number 2491-06-7 [4][5].

Below is a table summarizing the most common synonyms and identifiers for Methyl 2-(dimethylamino)acetate and its hydrochloride salt.

Identifier Type Identifier Form
Primary Name Methyl 2-(dimethylamino)acetate hydrochlorideHydrochloride Salt
Synonym N,N-Dimethylglycine methyl ester hydrochlorideHydrochloride Salt
Synonym (Dimethylamino)acetic acid methyl ester hydrochlorideHydrochloride Salt
Synonym Glycine, N,N-dimethyl-, methyl ester, hydrochlorideHydrochloride Salt
IUPAC Name methyl 2-(dimethylamino)acetate;hydrochlorideHydrochloride Salt
CAS Number 7148-06-3Free Base
Molecular Formula C5H12ClNO2Hydrochloride Salt
Molecular Formula C5H11NO2Free Base
InChI Key LRZFEBJUJIQVDQ-UHFFFAOYSA-NFree Base

Physicochemical Properties

Understanding the physicochemical properties of Methyl 2-(dimethylamino)acetate hydrochloride is essential for its handling, storage, and application in experimental design. The free base, N,N-Dimethylglycine methyl ester, is typically a clear, colorless to pale yellow liquid. It is soluble in water and sensitive to air and moisture, making storage under an inert atmosphere crucial[6].

Property Value (for Free Base) Reference
Molecular Weight 117.15 g/mol [1]
Boiling Point 134-135 °C[6]
Density 0.95 g/cm³[6]
Refractive Index 1.412[6]

The hydrochloride salt is expected to be a solid with increased water solubility and stability compared to the free base.

Synthesis of Methyl 2-(dimethylamino)acetate Hydrochloride

The synthesis of Methyl 2-(dimethylamino)acetate hydrochloride can be approached through several routes. A common and logical pathway involves the esterification of N,N-Dimethylglycine. The following is a representative, two-step synthesis protocol derived from established chemical principles, including methods described in patent literature for the synthesis of N,N-dimethylglycine and its derivatives[7][8].

Synthesis Pathway Overview

The overall synthesis can be visualized as a two-step process: first, the formation of N,N-Dimethylglycine, followed by its esterification and subsequent conversion to the hydrochloride salt.

G cluster_0 Step 1: Synthesis of N,N-Dimethylglycine cluster_1 Step 2: Esterification and Salt Formation Glycine Glycine DMG N,N-Dimethylglycine Glycine->DMG Formaldehyde Formaldehyde Formaldehyde->DMG Formic_Acid Formic Acid (Eschweiler-Clarke reaction) Formic_Acid->DMG DMG2 N,N-Dimethylglycine DMG->DMG2 Ester Methyl 2-(dimethylamino)acetate DMG2->Ester Methanol Methanol (MeOH) Methanol->Ester Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester HCl Hydrochloric Acid (HCl) Ester->HCl Final_Product Methyl 2-(dimethylamino)acetate hydrochloride HCl->Final_Product

Caption: Synthesis workflow for Methyl 2-(dimethylamino)acetate hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N,N-Dimethylglycine (DMG) via Eschweiler-Clarke Reaction [9]

This step is a classic method for the methylation of amines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine.

  • Reagent Addition: Add an aqueous solution of formaldehyde, followed by formic acid. The formic acid acts as both the solvent and the reducing agent.

  • Reflux: Heat the mixture to reflux. The reaction is typically complete within a few hours, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the excess formic acid and water are removed under reduced pressure to yield crude N,N-Dimethylglycine.

Step 2: Esterification of N,N-Dimethylglycine and Hydrochloride Salt Formation

This step involves a Fischer esterification followed by the addition of hydrochloric acid.

  • Esterification: Dissolve the crude N,N-Dimethylglycine in methanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification to completion.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Extract the resulting methyl 2-(dimethylamino)acetate into an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the crude methyl 2-(dimethylamino)acetate in a suitable anhydrous solvent (e.g., diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.

  • Isolation: The Methyl 2-(dimethylamino)acetate hydrochloride will precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Drug Development

Methyl 2-(dimethylamino)acetate hydrochloride and its parent compound, N,N-Dimethylglycine (DMG), have garnered interest in various scientific fields.

As a Chemical Intermediate

Methyl 2-(dimethylamino)acetate serves as a valuable building block in organic synthesis[1][6]. The presence of a reactive ester group and a tertiary amine allows for a variety of chemical transformations, making it a useful precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Dimethylamine derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties[10].

Role in Prodrug Development

The N,N-dimethylglycine ester moiety can be incorporated into drug molecules to create prodrugs with enhanced solubility and bioavailability[11]. A study demonstrated that a cationic N,N-dimethylglycine ester prodrug of 2R-α-tocotrienol promoted intestinal absorption through efficient self-micellization with bile acids[11]. This highlights the potential of this functional group in overcoming pharmacokinetic challenges in drug delivery.

G cluster_0 Drug Delivery Challenge cluster_1 Prodrug Strategy Poor_Solubility Poorly Soluble Drug Low_Bioavailability Low Bioavailability Poor_Solubility->Low_Bioavailability Prodrug Drug + N,N-Dimethylglycine Ester Low_Bioavailability->Prodrug Self_Micellization Self-Micellization with Bile Acids Prodrug->Self_Micellization Enhanced_Absorption Enhanced Intestinal Absorption Self_Micellization->Enhanced_Absorption Improved_Bioavailability Improved Bioavailability Enhanced_Absorption->Improved_Bioavailability

Caption: Prodrug strategy using N,N-dimethylglycine ester for improved bioavailability.

Research in Proteomics

N,N-Dimethylglycine methyl ester is utilized as a biochemical for research in the field of proteomics[1][6]. In proteomics, chemical labeling techniques are often employed to introduce stable isotopes for quantitative analysis of proteins. The dimethylamino group can be a target for such labeling strategies.

Connection to N,N-Dimethylglycine (DMG) Research

Much of the interest in Methyl 2-(dimethylamino)acetate hydrochloride stems from the biological activities of its parent compound, N,N-Dimethylglycine (DMG). DMG is a naturally occurring amino acid derivative found in low levels in some foods. It is known to be involved in various metabolic pathways and is often marketed as a nutritional supplement. Research has explored its potential as an antioxidant and an immune modulator[12].

Safety and Handling

Conclusion

Methyl 2-(dimethylamino)acetate hydrochloride is a chemical compound with a multifaceted identity, known by a range of synonyms. Its utility as a synthetic intermediate, its potential in prodrug design to enhance bioavailability, and its application in proteomics research underscore its importance in the scientific community. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is paramount for its effective and safe utilization in research and development endeavors.

References

  • Google Patents. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Google Patents. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • PubChem. 2-Dimethylaminoethyl acetate hydrochloride. Available from: [Link]

  • Google Patents. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • MDPI. Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. Available from: [Link]

  • Google Patents. N,N-DIMETHYLGLYCINE ORGANIC ACID COMPOUND SALT AND COMPOSITION AND APPLICATION THEREOF.
  • Patsnap. Preparation method of N,N-dimethylglycine - Eureka. Available from: [Link]

  • PubChemLite. Methyl 2-[3-(dimethylamino)-n-methylpropanamido]acetate hydrochloride. Available from: [Link]

  • PubChem. 2-(Dimethylamino)acetyl chloride hydrochloride. Available from: [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of N,N-Dimethylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for N,N-Dimethylglycine Methyl Ester Hydrochloride (HCl). As a senior application scientist, the goal is not merely to present data but to create a framework of understanding, enabling you to work with this compound effectively and safely. The information herein is synthesized from technical data sheets of structurally related compounds to provide a robust safety profile.

Compound Profile and Inferred Hazard Assessment

  • N,N-Dimethylglycine methyl ester (free base, CAS 7148-06-3) : A flammable liquid which presents risks of skin and serious eye irritation.[1][2]

  • N,N-Dimethylglycine hydrochloride (parent acid salt, CAS 2491-06-7) : A solid crystalline powder, generally considered to have a lower hazard profile than the free ester.[3][4][5]

By forming the hydrochloride salt of the methyl ester, the resulting compound is anticipated to be a solid, mitigating the flammability and vapor inhalation risks associated with the liquid free base.[2][6] However, the potential for skin and eye irritation remains a primary concern.[7]

Globally Harmonized System (GHS) Classification (Inferred)

The following classification is projected based on the known hazards of the constituent parts of the molecule.

Hazard ClassCategoryHazard StatementSource of Inference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for the free ester and parent acid HCl salt.[2][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBased on data for the free ester and parent acid HCl salt.[2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on data for the free ester and parent acid HCl salt.[1][2][7]

This inferred classification underscores the necessity of treating the compound with appropriate caution, particularly regarding dermal, ocular, and respiratory exposure.

Hazard Communication and Laboratory Workflow

Effective hazard communication is the cornerstone of laboratory safety. The flow of information, from initial compound receipt to final disposal, must be clear and unambiguous.

Hazard_Communication_Workflow cluster_0 Phase 1: Procurement & Receipt cluster_1 Phase 2: Laboratory Use cluster_2 Phase 3: Disposal A SDS Request & Review B Receipt & Inspection (Verify Labeling) A->B Procurement C Chemical Inventory Entry B->C D Work Area Labeling (Secondary Containers) C->D E PPE Selection & Use D->E F Engineering Controls (Fume Hood) D->F G Waste Segregation & Labeling E->G F->G H Dispose per Institutional & Regulatory Guidelines G->H

Caption: Logical workflow for integrating a new chemical into the lab.

Safe Handling and Storage Protocols

The primary directive for handling N,N-Dimethylglycine Methyl Ester HCl is the prevention of contact. The causality is clear: the compound is an irritant.[7]

Engineering Controls
  • Primary Control: Always handle this compound within a certified chemical fume hood. This is not merely a suggestion; it is a necessary precaution to prevent the inhalation of fine particulates, which may cause respiratory irritation.[1][2][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to provide a secondary barrier of protection.

Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards.

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety goggles or a face shield.[6][8]Protects against splashes or airborne powder, preventing serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical barrier to prevent skin contact and subsequent irritation.[9] Always inspect gloves before use and use proper removal technique.
Skin and Body Protection A fully buttoned laboratory coat.Prevents incidental contact with skin and contamination of personal clothing.[6][8]
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls fail or for large spills, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[3]
Storage and Stability
  • Storage Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8] A recommended storage temperature is often refrigerated (e.g., 4 °C) to ensure long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents.[3][4]

  • Hygroscopic Nature: The free ester is noted to be hygroscopic (absorbs moisture from the air).[6] The HCl salt may share this property. Moisture can compromise sample integrity and is a key reason for storage in a tightly sealed container in a dry environment.

Emergency and First-Aid Procedures

Rapid and correct response during an incident is critical. The following protocols are based on standard laboratory practice for irritant chemical exposure.

Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention. The speed of response is directly correlated with the reduction of potential eye damage.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release (Spill) Response Workflow

A structured response to a spill minimizes exposure and environmental contamination.

Spill_Response_Workflow A Assess Spill (Size & Location) B Alert Personnel & Isolate Area A->B C Don Appropriate PPE (Minimum: Goggles, Gloves, Lab Coat) B->C D Small Spill? C->D E Cover with Inert Absorbent (e.g., Vermiculite, Sand) D->E Yes I Evacuate & Call Emergency Response D->I No / Unsure F Sweep Up Carefully (Avoid Dust Generation) E->F G Place in Labeled Waste Container F->G H Decontaminate Area G->H J Dispose of Waste Per Regulations H->J

Caption: Decision workflow for responding to an accidental spill.

Physical and Chemical Properties

Understanding the physical properties is essential for experimental design and safety assessment. Data is compiled from related compounds.

PropertyValue / InformationSource
Molecular Formula C₅H₁₁NO₂ · HClInferred
Molecular Weight 153.61 g/mol Calculated
Appearance Inferred to be a white to off-white solid/crystalline powder.Based on N,N-Dimethylglycine HCl.[3]
Melting Point Not available. (Parent acid HCl salt melts at 189-194 °C).[5]N/A
Solubility Expected to be soluble in water.General property of hydrochloride salts.
Stability Stable under recommended storage conditions; potentially hygroscopic and air sensitive.[6]N/A

Toxicological Information

No specific toxicological data exists for N,N-Dimethylglycine Methyl Ester HCl. The information below is based on its components and analogs.

  • Acute Toxicity: The parent acid, N,N-Dimethylglycine hydrochloride, has a reported oral LD50 of 3900 mg/kg in rats, suggesting low acute oral toxicity.[4] However, the primary hazards are not from acute toxicity but from irritation.[4]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest that this compound or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard.[8][9]

The absence of comprehensive toxicological data reinforces the need to handle the compound with care and minimize all routes of exposure as a precautionary principle.

References

  • Fisher Scientific, Safety Data Sheet for 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate. (Note: While a different compound, this SDS with the same CAS# in one source provides general lab safety protocols).

  • MilliporeSigma, Safety Data Sheet. (Note: This result was for a different compound and is not directly cited in the text but was reviewed). [URL: Not Available]
  • abcr Gute Chemie, Product Information for CAS 2491-17-0. (Note: This result was for a different compound and is not directly cited in the text but was reviewed). [URL: Not Available]
  • Tokyo Chemical Industry UK Ltd., Safety Data Sheet for N,N-Dimethylglycine Methyl Ester.

  • Spectrum Chemical, Safety Data Sheet for N,N-Dimethylglycine Hydrochloride.

  • Fisher Scientific, Safety Data Sheet for N,N-Dimethylglycine hydrochloride.

  • PubChem, Compound Summary for Glycine, N,N-dimethyl-, methyl ester.

  • PubChem, Compound Summary for N,N-Dimethylglycine hydrochloride.

  • ChemicalBook, Safety Data Sheet for 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)CARBODIIMIDE METHO-P-TOLUENESULFONATE. (Note: This result was for a different compound and is not directly cited in the text but was reviewed).

  • Cambridge Commodities, Safety Data Sheet for N,N-Dimethylglycine HCl. (Note: Provides general handling for powders). [URL: Not Available]
  • ChemicalBook, Safety Data Sheet for N,N-Dimethylglycine.

  • Thermo Scientific Chemicals, Product Page for N,N-Dimethylglycine methyl ester, 98%.

  • Fisher Scientific, Safety Data Sheet for N,N-Dimethylglycine methyl ester.

  • PubChem, Compound Summary for 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate. (Note: This result was for a different compound and is not directly cited in the text but was reviewed).

  • Guidechem, Product Properties for N,N-DIMETHYLGLYCINE METHYL ESTER.

  • ECHEMI, Safety Data Sheet for N,N-Dimethylglycine Methyl Ester.

  • Santa Cruz Biotechnology, Safety Data Sheet. (Note: Provides general storage and PPE guidelines). [URL: Not Available]
  • Chemos GmbH & Co.KG, Safety Data Sheet for N,N-Dimethylglycine. [URL: Not Available]
  • Sigma-Aldrich, Product Page for N,N-Dimethylglycine hydrochloride.

Sources

N,N-Dimethylglycine (DMG) Derivatives in Proteomics: From Chemical Probes to Biological Signatures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N-dimethylglycine (DMG) derivatives in proteomics, focusing on their dual utility as chemical probes for quantification and metabolic signatures in drug development.

Executive Summary

In the context of modern proteomics, N,N-dimethylglycine (DMG) derivatives occupy a critical intersection between chemical biology tools and metabolic biomarkers . While DMG itself is a metabolite of choline catabolism, its structural motif—the N,N-dimethylamino group—serves as the foundation for one of the most robust quantitative strategies in mass spectrometry: Stable Isotope Dimethyl Labeling .

This guide dissects the biological and chemical roles of DMG derivatives, specifically:

  • The Chemical Probe Role: How DMG moieties are synthetically installed on peptides to enable precise, low-cost, multiplexed quantification (isobaric and mass-difference labeling).

  • The Biological Role: The significance of endogenous DMG and dimethyl-lysine post-translational modifications (PTMs) in signaling pathways.

Part 1: The Chemical Biology of DMG Moieties

Why the N,N-Dimethyl Motif Matters in Mass Spectrometry

The utility of DMG derivatives in proteomics stems from the physicochemical properties of the dimethylamino group. When a peptide N-terminus or lysine side chain is derivatized to form a DMG-like structure, three critical changes occur:

  • Proton Affinity Enhancement: The tertiary amine formed (pKa ~9-10) has a higher proton affinity than a primary amine. This significantly enhances ionization efficiency in Electrospray Ionization (ESI), improving the detection limits for low-abundance peptides.

  • a1 Reporter Ion Formation: Upon Collision-Induced Dissociation (CID), peptides with an N-terminal DMG group preferentially fragment to yield an intense a1 ion . This ion serves as a stable "reporter" for quantification, similar to commercial TMT or iTRAQ reagents but at a fraction of the cost.

  • Hydrophobicity Shift: The addition of two methyl groups increases the hydrophobicity of the peptide, improving retention on C18 columns and reducing ion suppression by separating labeled peptides from hydrophilic contaminants.

The "Derivative" Classes

In proteomics, "DMG derivatives" refer to two distinct categories:

  • In-Situ Generated Derivatives: Formed via Reductive Amination (Dimethyl Labeling). This converts the N-terminus of any peptide into a dimethylamino group. If the N-terminal residue is Glycine, the product is literally N,N-Dimethylglycine.[1][2][3]

  • Exogenous Tagging Reagents: Synthesized tags like DiLeu (N,N-Dimethyl Leucine) or DiGly NHS esters used for isobaric multiplexing.

Part 2: DMG Derivatives as Quantitative Tools

Stable Isotope Dimethyl Labeling

This is the "workhorse" application. By using isotopologues of formaldehyde (


 vs 

) and cyanoborohydride (

), researchers can generate light, medium, and heavy labels that are chemically identical but mass-distinct.
ChannelReagentsMass Shift (per amine)Application
Light

+

+28.03 DaControl Samples
Medium

+

+32.06 DaTreatment A
Heavy

+

+36.08 DaTreatment B

Mechanism: The reaction proceeds via a Schiff base intermediate. The cyanoborohydride specifically reduces the imine without reducing aldehydes/ketones elsewhere in the protein, ensuring specificity.

Isobaric Tagging (The DiLeu/DiGly Strategy)

While dimethyl labeling is excellent for 2-3 plex, higher multiplexing requires isobaric tags . The DiLeu (N,N-Dimethyl Leucine) tag is a structural derivative of DMG that uses the same dimethylamino core to generate a reporter ion.

  • Structure: A dimethylated amino acid (Reporter) linked to a Balance group.

  • Mechanism: In MS1, all tagged peptides have the same mass (Isobaric). In MS2, the tag fragments to release the dimethylated immonium ion (the reporter).

  • Advantage: Allows up to 12-plex quantification with high signal intensity due to the DMG core's proton affinity.

Part 3: Biological Context & PTM Analysis

Endogenous DMG and Methylation PTMs

Beyond its use as a tool, the DMG moiety exists naturally as a Post-Translational Modification (PTM).

  • Dimethyl-Lysine: The ε-amino group of lysine can be mono-, di-, or tri-methylated. Dimethyl-lysine is structurally analogous to DMG attached to the lysine side chain.

  • Significance: These marks are critical in Histone Code signaling (e.g., H3K4me2, H3K9me2) and non-histone protein regulation (e.g., p53 methylation).

  • Proteomic Challenge: Distinguishing endogenous dimethylation from chemical dimethyl labeling requires "blocking" strategies or metabolic labeling (SILAC) to differentiate biological vs. chemical methyl groups.

DMG as a Metabolite

In metabolomics-proteomics integration, DMG is monitored as a product of the Betaine-Homocysteine Methyltransferase (BHMT) pathway.

  • Pathway: Choline

    
     Betaine 
    
    
    
    DMG
    
    
    Sarcosine
    
    
    Glycine.
  • Enzyme Marker: The enzyme Dimethylglycine Dehydrogenase (DMGDH) is frequently quantified in mitochondrial proteomics to assess one-carbon metabolism flux.

Part 4: Experimental Protocols

Protocol: In-Solution Stable Isotope Dimethyl Labeling

Objective: Label tryptic peptides for 3-plex quantitative analysis.

Reagents:

  • Light: 4% (v/v) Formaldehyde (

    
    ), 0.6 M 
    
    
    
    .
  • Medium: 4% (v/v) Formaldehyde-D2 (

    
    ), 0.6 M 
    
    
    
    .
  • Heavy: 4% (v/v) Formaldehyde-13C,D2 (

    
    ), 0.6 M 
    
    
    
    .
  • Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

Workflow:

  • Digestion: Dissolve 100 µg protein in 100 mM TEAB. Reduce (DTT), Alkylate (IAA), and digest with Trypsin (1:50 ratio) overnight.

  • Labeling:

    • Add 4 µL of the appropriate Formaldehyde to the peptide solution. Vortex.

    • Add 4 µL of the appropriate Cyanoborohydride . Vortex.

    • Incubate at 25°C for 1 hour (fume hood).

  • Quenching: Add 16 µL of 1% Ammonia solution to consume excess reagents. Incubate 10 min.

  • Acidification: Add 8 µL of 5% Formic Acid (to pH < 3).

  • Mixing: Combine Light, Medium, and Heavy samples in a 1:1:1 ratio.

  • Desalting: Proceed to C18 StageTip desalting before LC-MS/MS.

Part 5: Visualization & Logic

Figure 1: Reductive Dimethylation Mechanism

This diagram illustrates the chemical transformation of a peptide N-terminus into a DMG-like moiety.

DimethylLabeling cluster_reaction Reductive Amination Pathway Peptide Peptide (R-NH2) SchiffBase Schiff Base Intermediate (R-N=CH2) Peptide->SchiffBase + Formaldehyde (pH 5-8.5) Formaldehyde Formaldehyde (CH2O / CD2O) Formaldehyde->SchiffBase Product Dimethylated Peptide (R-N(CH3)2) SchiffBase->Product + Reduction (Irreversible) ReducingAgent Cyanoborohydride (NaBH3CN) ReducingAgent->Product

Caption: Step-wise formation of the dimethylamino group. The isotopic mass shift is determined by the choice of Formaldehyde (C/H isotopes) and Cyanoborohydride.

Figure 2: DMG-Based Isobaric Tagging (DiLeu/DiGly)

Logic flow for how N,N-dimethyl amino acid tags function in multiplexing.

IsobaricTagging TagStructure Tag Structure: [Dimethyl Group] - [Reporter AA] - [Balance] - [Peptide] MS1 MS1 Analysis: All tags have identical mass (Single Peak) TagStructure->MS1 Isolation Precursor Isolation MS1->Isolation Fragmentation HCD/CID Fragmentation Isolation->Fragmentation ReporterIons Reporter Ions (Low Mass) Quantification (e.g., m/z 115, 116, 117, 118) Fragmentation->ReporterIons Cleavage of Dimethyl-Immonium PeptideFrags Peptide Fragments (b/y ions) Identification Fragmentation->PeptideFrags Backbone Cleavage

Caption: Mechanism of Isobaric Tagging. The N,N-dimethyl group stabilizes the reporter ion (e.g., dimethyl-leucine immonium), enabling high-sensitivity quantification.

References

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. Link

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. Link

  • Xiang, F., et al. (2010). N,N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Analytical Chemistry, 82(7), 2817–2825. Link

  • Zhang, J., et al. (2022). Biological Role of N,N-dimethylglycine in Metabolism and Proteomics.
  • Koehler, C. J., et al. (2013). Isobaric peptide termini labeling for MS/MS-based quantitative proteomics. Journal of Proteome Research, 12(4), 1968-1978. Link

Sources

Methodological & Application

Application Note: Synthesis of N,N-Dimethylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the synthesis of N,N-Dimethylglycine methyl ester hydrochloride (DMG-OMe·HCl) . This compound is a critical intermediate in the synthesis of peptidomimetics and modified glycine derivatives. While N,N-Dimethylglycine (DMG) is commercially available, the methyl ester hydrochloride form is often required to activate the carboxyl group for subsequent nucleophilic attacks or to improve lipophilicity during biological assays.[1]

The chosen route utilizes a Thionyl Chloride (


) mediated esterification  in anhydrous methanol. This method is preferred over Fischer esterification (HCl gas) due to the in-situ generation of anhydrous HCl and the dual role of thionyl chloride as both a dehydrating agent and a catalyst, driving the equilibrium toward the ester.[1]

Target Molecule:

  • IUPAC Name: Methyl 2-(dimethylamino)acetate hydrochloride[1]

  • Structure:

    
    [1]
    
  • CAS (Free Base): 7148-06-3[1][2][3][4][5]

  • CAS (Acid Salt Precursor): 2491-06-7[1][2][6][7][8]

Safety & Prerequisites (Critical)

⚠️ Hazard Warning
  • Thionyl Chloride (

    
    ):  Highly corrosive and toxic. Reacts violently with water to release sulfur dioxide (
    
    
    
    ) and hydrogen chloride (
    
    
    ) gases. Must be handled in a fume hood.
  • Methanol (

    
    ):  Flammable and toxic.
    
  • Exothermic Reaction: The addition of

    
     to methanol is highly exothermic. Strict temperature control (
    
    
    
    ) is required to prevent solvent boiling and splashing.
Equipment Requirements
  • Round-bottom flask (RBF), 2-neck (oven-dried).[1]

  • Addition funnel (pressure-equalizing) or syringe pump.

  • Reflux condenser with a Calcium Chloride (

    
    ) drying tube or Nitrogen line.
    
  • Ice-water bath.

  • Rotary evaporator with a vacuum trap.

Reaction Mechanism & Workflow

The reaction proceeds via the activation of methanol by thionyl chloride to form a chlorosulfite intermediate, which generates anhydrous HCl in situ.[1] The protonated carboxylic acid then undergoes nucleophilic attack by methanol.

ReactionScheme Start N,N-Dimethylglycine (Zwitterion) Inter Intermediate (Protonated Acid) Start->Inter Protonation Reagents SOCl2 + MeOH (0°C) Reagents->Inter Product DMG-OMe · HCl (Target) Inter->Product Esterification (- H2O) Byproducts SO2 (g) + HCl (g) Product->Byproducts Off-gassing

Figure 1: Reaction scheme for the thionyl chloride mediated esterification of N,N-Dimethylglycine.

Detailed Protocol

Materials
ReagentMW ( g/mol )Equiv.[9][10][11]Quantity (Example)Role
N,N-Dimethylglycine (DMG)103.121.05.15 g (50 mmol)Substrate
Thionyl Chloride (

)
118.971.5 - 2.07.3 mL (~100 mmol)Reagent/Catalyst
Methanol (Anhydrous)32.04Excess50 - 75 mLSolvent/Reactant
Step-by-Step Procedure

Step 1: Preparation of Reagent Solution (0 – 30 mins)

  • Set up an oven-dried 250 mL 2-neck Round Bottom Flask (RBF) with a stir bar.

  • Attach a reflux condenser topped with a drying tube (or

    
     inlet).
    
  • Add 50 mL of anhydrous methanol to the flask.

  • Cool the flask to 0°C using an ice-water bath. Stir for 10 minutes.

  • Critical Step: Add 7.3 mL of Thionyl Chloride dropwise over 20–30 minutes.

    • Why? The reaction

      
       (and formation of methyl sulfite) is extremely exothermic. Rapid addition will cause the methanol to flash boil.
      
    • Observation: The solution will fume slightly and warm up. Ensure temperature stays <10°C.

Step 2: Addition of Substrate (30 – 40 mins) [1]

  • Once the

    
     addition is complete, keep the solution at 0°C for another 10 minutes.
    
  • Add 5.15 g of N,N-Dimethylglycine in one portion (or small portions if scale is larger).

    • Note: DMG is zwitterionic and may not dissolve immediately. It will dissolve as it converts to the hydrochloride salt.

Step 3: Reaction (40 mins – 12 hours)

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 30 minutes.

  • Heat the reaction to Reflux (approx. 65°C) for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin or Iodine. The starting material (acid) will disappear.

    • Note: For simple amino acids, refluxing overnight is standard to ensure complete conversion.[1]

Step 4: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Concentrate the solution on a rotary evaporator (

    
     bath) to remove solvent and excess 
    
    
    
    .
    • Caution: The distillate contains HCl and

      
      . Ensure the vacuum pump is protected with a trap.
      
  • Co-evaporation: Add 20 mL of fresh methanol or toluene and re-evaporate. Repeat 2x.

    • Why? This helps azeotrope off residual traces of water and HCl gas, which can make the product hygroscopic or sticky.[1]

  • Solidification/Trituration:

    • The residue will likely be a thick oil or a white solid.

    • Add Diethyl Ether (50 mL) to the residue and scratch the flask walls with a spatula to induce crystallization.

    • Filter the white solid under vacuum (or decant if it remains an oil, though the HCl salt should crystallize).[1]

    • Wash with cold ether.

Step 5: Drying

  • Dry the product in a vacuum desiccator over

    
     or KOH pellets overnight to remove trace acid and moisture.
    

Quality Control & Validation

The product, DMG-OMe·HCl , is a hygroscopic white solid.[1] If it remains an oil, it is likely due to residual solvent or extreme hygroscopicity (common with N-methylated glycine derivatives).[1]

Analytical Specifications
TestMethodExpected Result
Appearance VisualWhite crystalline solid or viscous colorless oil (hygroscopic).
Solubility VisualSoluble in water, methanol, ethanol.[1] Insoluble in ether, hexanes.[1]
1H-NMR 400 MHz,

or

See Table Below.
NMR Data Interpretation ( )

Note: Chemical shifts may vary slightly depending on concentration and pH.

Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment

3.85Singlet (s)3HMethyl ester protons

4.25Singlet (s)2HAlpha-methylene protons

3.05Singlet (s)6HN-Methyl protons (Deshielded by

)

Validation Logic:

  • Absence of ~2.9 ppm peak: If you see a peak corresponding to the free base dimethylamine (impurity), the recrystallization was insufficient.[1]

  • Integral Ratio: The 3:2:6 ratio is the primary confirmation of structure.

  • Shift of N-Me: In the free base, the

    
     is around 2.3 ppm.[1] In the HCl salt, it shifts downfield to ~3.0 ppm due to the positive charge on the nitrogen.[1]
    

Troubleshooting Guide

Troubleshooting Problem Issue: Product is a sticky oil instead of solid Check1 Is residual solvent present? Problem->Check1 Action1 High Vacuum (overnight) with P2O5 Check1->Action1 Yes Check2 Is it the Free Base? Check1->Check2 No Result Crystalline Solid Action1->Result Action2 Dissolve in Et2O, bubble dry HCl gas Check2->Action2 Possible Action2->Result

Figure 2: Troubleshooting workflow for physical state issues.

  • Low Yield: Usually caused by hydrolysis during workup. Ensure all glassware is dry and the ether used for trituration is anhydrous.

  • Yellow Color: Indicates oxidation or presence of sulfur impurities. Recrystallize from Methanol/Ether.

References

  • Brenner, M., & Huber, W. (1953).[1] Preparation of

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109-1115.[1] (The foundational method for thionyl chloride/methanol esterification).
    
  • Sigma-Aldrich. Product Specification: N,N-Dimethylglycine hydrochloride.[8] (Used for precursor physical property verification).

  • PubChem Database. Compound Summary for CID 81569 (N,N-Dimethylglycine methyl ester). (Verified CAS and basic structure data).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

How to synthesize N,N-Dimethylglycine methyl ester from glycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 045-SYN: High-Purity Synthesis of N,N-Dimethylglycine Methyl Ester from Glycine

Abstract & Strategic Overview

N,N-Dimethylglycine methyl ester (DMG-OMe) is a critical intermediate in the synthesis of peptidomimetics, surface-modified lipids for mRNA delivery, and metabolic probes.[1][2] While direct alkylation of glycine with methyl iodide is theoretically possible, it is operationally flawed for high-purity applications due to the uncontrollable formation of the quaternary ammonium salt (betaine).[2]

This protocol details a two-stage synthetic strategy designed for pharmaceutical-grade consistency:

  • Reductive Methylation (Eschweiler-Clarke): Selectively targets the tertiary amine, thermodynamically preventing over-alkylation.[1][2]

  • Acyl Chloride-Mediated Esterification: Utilizes in situ generation of anhydrous HCl via thionyl chloride to drive the equilibrium toward the ester product.[1][2]

Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two distinct phases to manage water content.[1][2] Phase 1 is aqueous; Phase 2 requires anhydrous conditions.[1][2]

G Glycine Glycine (Starting Material) Reaction1 Phase 1: Eschweiler-Clarke (HCHO, HCOOH) Glycine->Reaction1 Reflux, 12h DMG Intermediate: N,N-Dimethylglycine (Zwitterion/HCl Salt) Reaction1->DMG Selective Dimethylation Drying Critical Step: Lyophilization/Drying (Remove H2O) DMG->Drying Must be anhydrous Reaction2 Phase 2: Esterification (SOCl2, MeOH) Drying->Reaction2 0°C -> Reflux Target Target: DMG-OMe • HCl Reaction2->Target Yield >90%

Figure 1: Strategic workflow preventing quaternary salt formation and ensuring ester stability.

Phase 1: Synthesis of N,N-Dimethylglycine (DMG)[1][2][3][4]

Objective: Convert primary amine (Glycine) to tertiary amine (DMG) without forming Betaine.

Mechanism & Rationale

We utilize the Eschweiler-Clarke reaction .[1][2][3][4][5][6] Formaldehyde acts as the carbon source, forming an imine/iminium species.[1][2][4][5][6] Formic acid acts as the hydride donor (reductant).[1][2][4][6]

  • Why not Methyl Iodide? MeI follows

    
     kinetics which accelerate as the amine becomes more substituted (nucleophilic), leading to unavoidable quaternization (Betaine).[1][2]
    
  • Why Eschweiler-Clarke? The reaction proceeds via an iminium ion intermediate.[1][2][3][4] A tertiary amine cannot form an iminium ion; therefore, the reaction self-terminates at the tertiary stage.[1][2][4]

Protocol

Reagents:

  • Glycine (1.0 eq)[1][2]

  • Formaldehyde (37% aq.[1][2] solution) (2.2 eq)

  • Formic Acid (88% or 98%) (3.0 eq)[1][2]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve Glycine (e.g., 10g) in Formic Acid. The reaction is endothermic initially; mild heating may be required to dissolve.[1][2]

  • Addition: Add Formaldehyde solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) .

    • Observation: Vigorous evolution of

      
       gas will occur.[1][2] Ensure the condenser is vented to a fume hood.[1][2]
      
  • Duration: Reflux for 12–18 hours. The solution should turn light yellow but remain clear.[1][2]

  • Workup (Critical for Step 2):

    • Add 10 mL of concentrated HCl (37%) to convert the zwitterion to the Hydrochloride salt.[1][2]

    • Concentrate the solution under reduced pressure (Rotovap) to a viscous syrup.

    • Purification: Triturate the residue with cold Ethanol or Acetone to precipitate the DMG[2] • HCl salt.[1][2] Filter and dry under high vacuum.[1][2][7]

    • Checkpoint: Ensure the white solid is completely dry.[1][2] Any residual water will destroy the thionyl chloride in Phase 2.[1][2]

Phase 2: Esterification to DMG-OMe[1][2]

Objective: Convert the carboxylic acid to a methyl ester using in situ acid chloride generation.

Mechanism & Rationale

Direct Fisher esterification (


) is slow and equilibrium-bound.[1][2] We use Thionyl Chloride (

)
and Methanol.[1][2][8][9][10][11]
  • 
    [1][2]
    
  • The generated anhydrous HCl activates the carboxylic acid.[1][2]

  • 
     also acts as a water scavenger, driving the equilibrium forward (Le Chatelier's principle).[1][2]
    
Protocol

Reagents:

  • N,N-Dimethylglycine Hydrochloride (from Phase 1) (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1][2]
    
  • Anhydrous Methanol (Solvent, ~10-20 volumes)[1][2]

Step-by-Step:

  • Safety Prep: Perform in a fume hood.

    
     releases 
    
    
    
    and
    
    
    gas.[1][2]
  • Activation (The "Zero Degree" Rule):

    • Chill anhydrous Methanol in a round-bottom flask to 0°C (Ice/Water bath).

    • Add Thionyl Chloride dropwise over 20 minutes.

    • Why? This reaction is highly exothermic.[1][2] Adding

      
       to warm methanol can cause flash boiling.[1][2]
      
  • Addition: Add the dry DMG • HCl solid to the reaction mixture.

  • Reaction:

    • Remove ice bath and stir at Room Temperature (RT) for 1 hour.

    • Heat to Reflux (65°C) for 3–4 hours to ensure completion.

  • Isolation:

    • Cool to RT.

    • Concentrate in vacuo to remove solvent and excess

      
      .[1][2]
      
    • Note: Do not use a water bath >40°C during evaporation to prevent degradation.[1][2]

  • Final Polish:

    • The residue is usually a white crystalline solid (DMG-OMe[2] • HCl).

    • Recrystallize from Methanol/Diethyl Ether if high purity (>99%) is required.[1][2]

Analytical Validation (QC)

Verify the product using Nuclear Magnetic Resonance (NMR). The following shifts confirm the structure and purity.

Table 1: Expected NMR Data (


 or 

)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationStructural Confirmation
N-CH3 2.95 – 3.05Singlet (s)6HConfirms two methyl groups on Nitrogen.[1][2]
N-CH2-CO 4.10 – 4.20Singlet (s)2HConfirms the glycine backbone.[1][2]
O-CH3 3.80 – 3.85Singlet (s)3HCritical: Confirms successful esterification.[1][2]

Note: If run in


, the acidic proton of the HCl salt will exchange and not be visible.[2]

Troubleshooting & Critical Control Points

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Did you see Betaine (Quat) in NMR? Problem->Check1 Check2 Is the Ester peak (3.8 ppm) missing? Problem->Check2 Check3 Product is a sticky oil, not solid. Problem->Check3 Sol1 Cause: Used Methyl Iodide. Fix: Switch to Eschweiler-Clarke. Check1->Sol1 Sol2 Cause: Water in Phase 2. Fix: Dry DMG intermediate thoroughly. Check2->Sol2 Sol3 Cause: Excess SOCl2 trapped. Fix: Co-evaporate with Toluene 3x. Check3->Sol3

Figure 2: Diagnostic logic for common synthesis failures.

Safety Warning:

  • Formaldehyde: Potential carcinogen.[1][2] Use double-gloving and high-flow ventilation.[1][2]

  • Thionyl Chloride: Reacts violently with water.[1][2][11] Quench all glassware and waste in a dilute alkaline solution before disposal.[1][2]

References

  • Eschweiler-Clarke Methylation Protocol

    • Clarke, H. T., et al.[1][2][4][5] "The Action of Formaldehyde on Amines and Amino Acids."[1][2][4][5][6] Journal of the American Chemical Society, 1933.[1][2]

    • Source: (Verified Concept).[1][2]

  • Thionyl Chloride Esterification of Amino Acids

    • "Esterification of Glycine."[1][2][10][12] ECHEMI Application Notes.

    • Source: [1][2]

  • Physical Properties & NMR Data

    • "Glycine, N,N-dimethyl-, methyl ester."[1][2][13][14][15][16] PubChem Compound Summary.

    • Source: [1][2]

  • Reaction Mechanism Insights

    • "Eschweiler–Clarke reaction."[1][2][3][4][5][6] Organic Chemistry Portal.

    • Source: [1][2]

Sources

Technical Guide: Strategic Incorporation of N,N-Dimethylglycine into Synthetic Peptides Using its Methyl Ester HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of peptidomimetics with enhanced stability, novel structural properties, and tailored biological functions. N,N-Dimethylglycine (DMG), a tertiary amino acid, represents a powerful tool for modulating peptide conformation. Its incorporation can disrupt secondary structures like β-sheets, which are often implicated in peptide aggregation[1][2]. This guide provides a comprehensive overview and detailed protocols for utilizing N,N-Dimethylglycine methyl ester hydrochloride as a starting material for the seamless integration of DMG into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We will cover the conversion of the commercially available ester salt into the required Fmoc-protected building block, optimized coupling strategies for this sterically hindered residue, and the mechanistic rationale behind these protocols.

Introduction: The Rationale for Incorporating N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is an N-methylated derivative of glycine. Unlike primary amino acids, the alpha-amino group of DMG is a tertiary amine. This unique structural feature imparts significant properties when it is incorporated into a peptide backbone:

  • Disruption of Secondary Structures: The two methyl groups on the nitrogen atom provide significant steric hindrance. This prevents the formation of the intermolecular hydrogen bonds that are essential for the stabilization of secondary structures such as β-sheets and α-helices[2]. This makes DMG a potent "structure-breaker," a desirable characteristic when designing peptides to resist aggregation or to adopt specific non-canonical folds.

  • Increased Solubility: By interrupting regular, ordered aggregation, the incorporation of DMG can often lead to synthetic peptides with improved solubility in aqueous buffers.

  • Enzymatic Resistance: The N-methylated peptide bond is often more resistant to cleavage by proteases compared to a standard secondary amide bond, which can increase the in-vivo half-life of a peptide therapeutic.

  • Bioactivity: As a naturally occurring substance, DMG itself has been investigated for various biological activities, including acting as a methyl donor and antioxidant[3][4]. Its inclusion in a peptide sequence can, therefore, be a strategy for developing novel bioactive molecules.

The commercially available N,N-Dimethylglycine methyl ester HCl is a convenient and stable precursor for accessing the necessary Fmoc-protected derivative required for standard peptide synthesis workflows[5][6].

Reagent Profile: N,N-Dimethylglycine Methyl Ester Hydrochloride

A clear understanding of the starting material is critical. The hydrochloride salt of the methyl ester is typically a stable, crystalline solid, making it easy to handle and weigh.

PropertyValueSource
Chemical Name N,N-Dimethylglycine methyl ester hydrochloride[6]
Synonyms Methyl 2-(dimethylamino)acetate hydrochloride[6]
CAS Number 2491-06-7 (for HCl salt); 7148-06-3 (for free base)[5][7]
Molecular Formula C₅H₁₁NO₂ · HCl[6][8]
Molecular Weight 153.61 g/mol [6]
Appearance White to off-white crystalline solid
Melting Point ~189-194 °C
Solubility Soluble in water and methanol.

From Precursor to Building Block: A Two-Step Conversion

Standard Fmoc-based SPPS requires an N-terminally protected amino acid with a free carboxylic acid. Therefore, the methyl ester hydrochloride salt must be converted into Fmoc-N,N-Dimethylglycine-OH before it can be used in synthesis. This is a straightforward two-step process involving saponification followed by Fmoc protection.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Fmoc Protection A N,N-Dimethylglycine Methyl Ester HCl B N,N-Dimethylglycine (Free Acid) A->B 1. NaOH (aq) 2. HCl (to adjust pH) C N,N-Dimethylglycine D Fmoc-N,N-Dimethylglycine-OH (Ready for SPPS) C->D Fmoc-OSu NaHCO₃, Dioxane/H₂O

Caption: Workflow for converting the starting material to the SPPS-ready building block.

Protocol 1: Synthesis of Fmoc-N,N-Dimethylglycine-OH

A. Saponification of the Methyl Ester

  • Dissolution: Dissolve N,N-Dimethylglycine methyl ester HCl (1.0 eq) in deionized water.

  • Hydrolysis: Cool the solution in an ice bath. Add a 1 M solution of sodium hydroxide (NaOH) dropwise (approx. 2.2 eq) while monitoring the pH. Maintain the pH above 12 and stir for 2-3 hours at room temperature.

  • Acidification: After confirming the hydrolysis is complete via TLC, cool the solution again in an ice bath and carefully acidify with 1 M HCl to a pH of ~7.

  • Isolation: Lyophilize the neutralized solution to obtain the crude N,N-Dimethylglycine as a solid, which can be used directly in the next step.

B. Fmoc Protection

  • Reaction Setup: Suspend the crude N,N-Dimethylglycine (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Fmoc Addition: To this stirring suspension, add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in 1,4-Dioxane dropwise.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Purification: Acidify the aqueous layer with citric acid to a pH of ~3-4, which will precipitate the product. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Fmoc-N,N-Dimethylglycine-OH. Verify the product's identity and purity via NMR and Mass Spectrometry.

Application Note: Incorporation into a Peptide Sequence via SPPS

The primary challenge in coupling DMG is the steric hindrance and reduced nucleophilicity of its tertiary amine. Standard coupling reagents like DIC/HOBt may prove inefficient. Therefore, more potent activating agents are required to achieve high coupling efficiency. This protocol assumes a standard Fmoc-SPPS workflow on a rink amide or Wang resin[9][10].

SPPS_Workflow Resin Resin-NH₂ Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start of Cycle Washes_1 DMF Washes Fmoc_Deprotection->Washes_1 Coupling Coupling Step: Fmoc-DMG-OH (3 eq) HATU (2.9 eq) DIPEA (6 eq) Washes_1->Coupling Washes_2 DMF Washes Coupling->Washes_2 Capping Optional Capping (Acetic Anhydride) Washes_2->Capping Next_Cycle Proceed to Next Amino Acid Cycle Capping->Next_Cycle

Caption: SPPS cycle for coupling Fmoc-N,N-Dimethylglycine-OH.

Protocol 2: Solid-Phase Coupling of Fmoc-N,N-Dimethylglycine-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel[11].

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 min)[9].

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-N,N-Dimethylglycine-OH (3.0 eq), HATU (2.9 eq), in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) and pre-activate for 1-2 minutes.

    • Rationale (Expertise): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids. It rapidly forms a highly reactive acyl-uronium intermediate, which is less prone to side reactions like racemization[10][12]. The excess DIPEA is crucial to neutralize the reaction mixture and ensure the secondary amine of the growing peptide is sufficiently nucleophilic.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.

    • Note: This is significantly longer than a standard 1-hour coupling for primary amino acids.

  • Monitoring: Perform a Kaiser test (Ninhydrin test) on a small sample of beads. Crucially, the Kaiser test will be negative because it only works for primary amines. A Chloranil or Isatin test should be used to check for the presence of an unreacted secondary amine[10].

  • Decision Point:

    • If the coupling is complete (negative Chloranil/Isatin test), proceed to washing.

    • If incomplete, drain the vessel and repeat the coupling step with a freshly prepared cocktail ("double coupling").

  • Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Application Note: Modulating Peptide Aggregation

Peptide aggregation is a major challenge in both synthesis and the formulation of peptide therapeutics[13]. It is often driven by the formation of intermolecular β-sheets, stabilized by a network of hydrogen bonds between peptide backbones.

The incorporation of a DMG residue acts as a powerful inhibitor of this process.

Aggregation cluster_Normal Standard Peptide Aggregation cluster_DMG DMG-Mediated Disruption A Peptide 1 -C=O···H-N- B Peptide 2 -C=O···H-N- A->B Hydrogen Bonding C β-Sheet Formation (Aggregation) B->C D Peptide 1 -C=O E DMG Residue -N(CH₃)₂- F Steric Clash E->F G Disrupted Structure (Soluble) F->G

Caption: DMG disrupts β-sheet formation by eliminating a key hydrogen bond donor and introducing steric hindrance.

By replacing a glycine or alanine with DMG at a strategic position within a sequence known to aggregate, researchers can effectively break the hydrogen bonding pattern, leading to significantly more soluble and manageable peptides. This is particularly useful in the synthesis of "difficult sequences" that are prone to premature precipitation on the resin[14].

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient activation/coupling time. 2. Steric hindrance of the DMG residue. 3. Ineffective coupling reagent.1. Increase coupling time to 4 hours or even overnight. 2. Perform a "double couple". 3. Ensure the use of a high-potency reagent like HATU or PyBrOP. Do not use DIC/HOBt.
Low Final Yield/Purity Accumulation of deletion sequences from failed DMG coupling steps.1. After the DMG coupling step, perform a capping step with acetic anhydride/DIPEA in DMF to block any unreacted N-termini[11]. This prevents them from reacting in subsequent cycles.
Difficulty in Fmoc-DMG-OH Synthesis 1. Incomplete hydrolysis of the methyl ester. 2. Poor extraction during workup.1. Monitor hydrolysis by TLC or LC-MS to ensure full conversion before acidification. 2. Ensure pH is sufficiently acidic (~3) to fully protonate the product for efficient extraction into ethyl acetate.

Conclusion

N,N-Dimethylglycine methyl ester HCl is a valuable and cost-effective starting material for the incorporation of the conformationally-disrupting DMG residue into synthetic peptides. While it requires a two-step conversion to the active Fmoc-protected building block, the subsequent use in SPPS is straightforward, provided that optimized protocols are employed. The use of potent coupling reagents like HATU and extended reaction times are critical for overcoming the steric hindrance of this tertiary amino acid. The strategic placement of DMG offers peptide chemists a powerful method to enhance solubility, prevent aggregation, and design novel peptidomimetics with tailored properties for research and drug development.

References

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents.
  • Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides - Raines Lab. Raines Lab, University of Wisconsin-Madison. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. From Peptide Synthesis and Applications, Methods in Molecular Biology, vol. 1047. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
  • Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem. National Center for Biotechnology Information. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. ResearchGate. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. AAPPTEC. [Link]

  • Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. MDPI. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. National Institutes of Health. [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids - ChemRxiv. ChemRxiv. [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. ChemRxiv. [Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

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Application Notes and Protocols: N,N-Dimethylglycine Methyl Ester HCl as a Versatile Intermediate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of N,N-Dimethylglycine (DMG) methyl ester hydrochloride. This versatile building block offers significant potential in medicinal chemistry for the synthesis of novel pharmaceutical intermediates and for enhancing the pharmacokinetic profiles of drug candidates.

Introduction: The Strategic Advantage of the N,N-Dimethylglycine Moiety

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that has garnered interest in pharmaceutical research for its potential to modulate biological processes and improve the properties of therapeutic agents.[1][2] The incorporation of the DMG moiety into a drug candidate can offer several advantages:

  • Enhanced Aqueous Solubility: The tertiary amine group of DMG is readily protonated at physiological pH, which can significantly improve the water solubility of a parent drug molecule. This is a critical factor for oral bioavailability and formulation development.

  • Improved Bioavailability: By modifying the physicochemical properties of a drug, the DMG moiety can enhance its absorption and distribution in the body.[]

  • Prodrug Strategies: The ester linkage in N,N-Dimethylglycine methyl ester provides a handle for creating prodrugs. These prodrugs can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API) at a desired site or rate.[] For instance, metronidazole N,N-dimethylglycine ester hydrochloride demonstrates good water solubility and achieves high plasma concentrations.[]

  • Biological Activity: DMG itself exhibits biological activities, including antioxidant and immune-modulating effects, which could potentially impart synergistic therapeutic benefits when incorporated into a drug scaffold.[1][2]

N,N-Dimethylglycine methyl ester hydrochloride serves as a stable, reactive, and convenient starting material for introducing the DMG scaffold into a wide array of molecules.

Synthesis of N,N-Dimethylglycine Methyl Ester Hydrochloride

The hydrochloride salt of N,N-Dimethylglycine methyl ester can be synthesized from its parent amino acid, N,N-Dimethylglycine hydrochloride, through several esterification methods. Below are two detailed protocols: a classical Fischer esterification and a modern, convenient method using trimethylchlorosilane.

Protocol 1: Fischer Esterification using Methanolic HCl

This traditional method involves the reaction of the amino acid hydrochloride with methanol in the presence of an acid catalyst, typically dry HCl gas.

Workflow for Fischer Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Suspend N,N-Dimethylglycine HCl in Methanol B Saturate with dry HCl gas at 0°C A->B Exothermic, maintain cooling C Reflux the mixture for 3-4 hours B->C Heat to reflux D Cool the reaction mixture C->D Allow to cool to room temperature E Remove solvent under reduced pressure D->E Rotary evaporation F Recrystallize from Methanol/Diethyl Ether E->F Yields crystalline product G Dry the product under vacuum F->G Obtain pure N,N-Dimethylglycine methyl ester HCl

Caption: Fischer esterification workflow for N,N-Dimethylglycine methyl ester HCl synthesis.

Step-by-Step Protocol:

  • Preparation of Methanolic HCl: In a fume hood, cool 200 mL of anhydrous methanol in an ice bath. Bubble dry hydrogen chloride gas through the methanol until saturation is achieved.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 20 g (0.143 mol) of N,N-Dimethylglycine hydrochloride.

  • Esterification: Add the prepared methanolic HCl (150 mL) to the flask containing the N,N-Dimethylglycine hydrochloride.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude product can be recrystallized from a mixture of methanol and diethyl ether to yield pure N,N-Dimethylglycine methyl ester hydrochloride as a white crystalline solid.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

ParameterValueReference
Starting Material N,N-Dimethylglycine hydrochloride[4]
Reagents Anhydrous Methanol, Dry HCl gas[5]
Reaction Time 3-4 hours[5]
Typical Yield 85-95%[6]
Melting Point 188-198 °C (for the starting hydrochloride)[4]
Protocol 2: Trimethylchlorosilane (TMSCl) Mediated Esterification

This method offers a more convenient and milder alternative to the use of gaseous HCl. TMSCl reacts with methanol in situ to generate HCl, which then catalyzes the esterification.[7]

Workflow for TMSCl-Mediated Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation A Suspend N,N-Dimethylglycine HCl in Methanol B Slowly add TMSCl at room temperature A->B Exothermic reaction C Stir at room temperature until completion (TLC monitoring) B->C In situ HCl generation D Concentrate the reaction mixture in vacuo C->D Rotary evaporation E Wash the solid with diethyl ether D->E Remove impurities F Dry the product E->F Obtain pure product

Caption: TMSCl-mediated synthesis of N,N-Dimethylglycine methyl ester HCl.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10 g (0.072 mol) of N,N-Dimethylglycine hydrochloride in 100 mL of anhydrous methanol.

  • Reagent Addition: While stirring at room temperature, slowly add 18.3 mL (0.144 mol) of trimethylchlorosilane (TMSCl) dropwise. An exothermic reaction will be observed.

  • Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the crude product.

  • Purification: Wash the resulting solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified N,N-Dimethylglycine methyl ester hydrochloride under vacuum.

ParameterValueReference
Starting Material N,N-Dimethylglycine hydrochloride
Reagents Anhydrous Methanol, Trimethylchlorosilane[7]
Reaction Time 12-24 hours[7]
Typical Yield Good to excellent[7]
Reaction Conditions Room temperature[7]

Applications in the Synthesis of Pharmaceutical Intermediates

N,N-Dimethylglycine methyl ester HCl is a versatile building block for introducing the N,N-dimethylaminoacetyl group into various molecules. Its primary reactivity centers are the ester, which can undergo transesterification or amidation, and the tertiary amine, which can be involved in salt formation or other reactions.

General Reactivity and Use in Prodrug Synthesis

The ester group of N,N-Dimethylglycine methyl ester HCl can react with alcohols or amines to form new esters or amides, respectively. This is a common strategy for creating prodrugs, where a hydroxyl or amino group on a parent drug is acylated with the N,N-dimethylglycine moiety.

Hypothetical Prodrug Synthesis Pathway

A N,N-Dimethylglycine methyl ester HCl E Drug-O-CO-CH2-N(CH3)2 (Prodrug) A->E B Drug-OH (Parent Drug) B->E C Coupling Agent (e.g., DCC, EDC) C->E Facilitates esterification D Base (e.g., Triethylamine) D->E Neutralizes HCl F In vivo hydrolysis (Esterases) E->F Metabolic activation G Drug-OH (Active Drug) + N,N-Dimethylglycine F->G Drug release

Caption: General scheme for prodrug synthesis using N,N-Dimethylglycine methyl ester HCl.

Potential Role in the Synthesis of Complex Molecules

While direct, widely published synthetic routes for blockbuster drugs like Venlafaxine and Tramadol starting from N,N-Dimethylglycine methyl ester HCl are not prevalent, its utility as a building block for analogous structures can be conceptualized.

Conceptual Application in Tramadol Analog Synthesis:

The synthesis of Tramadol typically involves the reaction of a Grignard reagent with 2-(dimethylaminomethyl)cyclohexanone.[8][9] An alternative approach to Tramadol analogs could potentially involve the use of N,N-Dimethylglycine methyl ester HCl to construct a side chain that is later incorporated into a cyclohexanone ring system.

Conceptual Application in Venlafaxine Analog Synthesis:

The synthesis of Venlafaxine often involves the N-methylation of a desmethyl precursor.[10][11][12] While not a direct application of the ester, the N,N-dimethylamino group is a key feature. Synthetic strategies for novel analogs could utilize N,N-Dimethylglycine methyl ester HCl to introduce this functionality early in the synthesis of a key intermediate.

Conclusion

N,N-Dimethylglycine methyl ester hydrochloride is a valuable and versatile intermediate in drug design and medicinal chemistry. Its straightforward synthesis and the favorable physicochemical properties it can impart to molecules make it an attractive building block for the development of new drug candidates with improved solubility, bioavailability, and potential for targeted delivery through prodrug strategies. The protocols and conceptual applications provided herein serve as a guide for researchers to explore the full potential of this important synthetic tool.

References

  • Organic Syntheses Procedure. Glycine ethyl ester hydrochloride. Available at: [Link]

  • MDPI. Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. 2022. Available at: [Link]

  • Google Patents. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. 2008. Available at: [Link]

  • Google Patents. N,N-DIMETHYLGLYCINE ORGANIC ACID COMPOUND SALT AND COMPOSITION AND APPLICATION THEREOF.
  • Google Patents. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • PubMed. [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. 2025. Available at: [Link]

  • Journal of Xi'an Shiyou University, Natural Sciences Edition. AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. 2023. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Tramadol and Analogous. Available at: [Link]

  • New Drug Approvals. VENLAFAXINE PART 2/3. 2015. Available at: [Link]

  • Asian Journal of Chemistry. Preparation of Venlafaxine-Antidepressant Drug (1). Available at: [Link]

  • Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride.
  • Google Patents. EP2181982B1 - Process for preparing venlafaxine hydrochloride of form I.
  • ResearchGate. Synthesis of Venlafaxine Hydrochloride. 2013. Available at: [Link]

  • Memorial Sloan Kettering Cancer Center. Dimethylglycine. 2022. Available at: [Link]

  • YouTube. Synthesis and applications of Tramadol - ORGANIC CHEMISTRY IN INDUSTRY. 2021. Available at: [Link]

  • VetriScience. Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. Available at: [Link]

  • Google Patents. SK285320B6 - Process of preparation and purification of tramadol and tramadol hydrochloride.
  • Google Patents. US9527800B2 - Process for total synthesis of venlafaxine.
  • MDPI. Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. 2022. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of related substances of T - JOCPR. 2012. Available at: [Link]

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Application Note: Eschweiler-Clarke Methylation for the Synthesis of N,N-Dimethylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Reductive Amination

In the landscape of synthetic organic chemistry, the methylation of amines is a fundamental transformation. While classic alkylating agents like methyl iodide are effective, they often lead to the formation of undesired quaternary ammonium salts, complicating purification and reducing yields. The Eschweiler-Clarke reaction offers a powerful and elegant alternative for the exhaustive methylation of primary and secondary amines.[1] This one-pot procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent, providing a cost-effective and highly selective route to tertiary amines.[2][3]

A key advantage of this reaction is its self-limiting nature; the mechanism inherently prevents over-methylation, stopping cleanly at the tertiary amine stage.[2][4][5] This makes it particularly valuable in pharmaceutical and fine chemical synthesis where precise control over the degree of alkylation is paramount. This application note provides a comprehensive protocol for the synthesis of N,N-dimethylglycine ethyl ester from glycine ethyl ester, a common transformation in the modification of amino acid derivatives.

The Reaction Mechanism: A Self-Limiting Pathway

The efficacy of the Eschweiler-Clarke reaction lies in its well-defined, stepwise mechanism. The process is a form of reductive amination where formic acid serves the dual role of promoting the key intermediate formation and acting as the hydride donor.[6]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (glycine ethyl ester) on formaldehyde. This forms a transient hemiaminal (or aminoalcohol) intermediate, which readily dehydrates to generate a reactive iminium ion.[4][5][7]

  • Hydride Transfer: The formate anion, generated from formic acid, transfers a hydride to the electrophilic carbon of the iminium ion. This reduction step yields the monomethylated amine. The thermodynamic driving force for this step is the irreversible loss of carbon dioxide gas.[2][5]

  • Second Methylation Cycle: As the starting material is a primary amine, the resulting secondary amine is still nucleophilic and undergoes a second, analogous cycle of reaction with formaldehyde and reduction by formic acid to yield the final tertiary amine product, N,N-dimethylglycine ethyl ester.[4][6]

  • Termination: The reaction ceases at the tertiary amine stage because it can no longer form a neutral hemiaminal or a subsequent iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[2][5]

Eschweiler_Clarke_Mechanism Figure 1: Eschweiler-Clarke Reaction Mechanism cluster_0 First Methylation cluster_1 Second Methylation A Primary Amine (Glycine Ester) B Hemiaminal A->B + CH₂O C Iminium Ion B->C - H₂O D Secondary Amine (N-methylglycine Ester) C->D + HCOO⁻ (Hydride) - CO₂ E Secondary Amine F Hemiaminal E->F + CH₂O G Iminium Ion F->G - H₂O H Tertiary Amine (N,N-dimethylglycine Ester) G->H + HCOO⁻ (Hydride) - CO₂

Caption: Figure 1: Eschweiler-Clarke Reaction Mechanism

Protocol: Synthesis of N,N-Dimethylglycine Ethyl Ester

This protocol details the methylation of glycine ethyl ester hydrochloride. The hydrochloride salt is commonly used for its stability and ease of handling.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (Example)Moles (mmol)Equivalents
Glycine ethyl ester HClC₄H₁₀ClNO₂139.58-1.40 g10.01.0
FormaldehydeCH₂O30.0337% aq. soln.2.0 mL~24.62.5
Formic AcidCH₂O₂46.03~98%1.1 mL~29.02.9
Dichloromethane (DCM)CH₂Cl₂84.93-3 x 20 mL--
Sat. Sodium BicarbonateNaHCO₃84.01aq. soln.As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • 125 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Experimental Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine Glycine Ester HCl, Formaldehyde, and Formic Acid in flask. B 2. Reaction Heat mixture to reflux (95-100°C) for 4-6 hours. A->B C 3. Cooling Cool reaction mixture to room temperature. B->C D 4. Neutralization Carefully add saturated NaHCO₃ solution until effervescence ceases (pH ~8-9). C->D E 5. Extraction Transfer to separatory funnel. Extract with Dichloromethane (3x). D->E F 6. Drying Combine organic layers and dry over anhydrous Na₂SO₄. E->F G 7. Isolation Filter off drying agent. Concentrate filtrate via rotary evaporator. F->G H 8. Product Obtain crude N,N-Dimethylglycine Ethyl Ester as an oil. G->H

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.40 g, 10.0 mmol).

  • Reagent Addition: In a fume hood, add formic acid (1.1 mL, ~29.0 mmol) followed by the 37% aqueous formaldehyde solution (2.0 mL, ~24.6 mmol).

  • Heating: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring. The evolution of carbon dioxide should be apparent. Maintain the reflux for 4-6 hours.

  • Work-up - Neutralization: After the reaction period, cool the flask to room temperature. Carefully and slowly, add saturated sodium bicarbonate solution to the stirred mixture. Caution: This neutralization is highly exothermic and will cause vigorous effervescence (CO₂ release). Continue adding the bicarbonate solution in portions until the gas evolution ceases and the aqueous solution is basic (pH ~8-9, check with pH paper).

  • Extraction: Transfer the biphasic mixture to a 125 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying: Combine the organic extracts in an Erlenmeyer flask and dry over anhydrous sodium sulfate. Swirl occasionally for 10-15 minutes.

  • Isolation: Filter the mixture to remove the sodium sulfate. Rinse the solid with a small amount of fresh dichloromethane. Concentrate the filtrate using a rotary evaporator to remove the solvent. The final product, N,N-dimethylglycine ethyl ester, should be obtained as a colorless to pale yellow oil.[8]

Field-Proven Insights & Considerations

  • Causality of Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial to drive the reaction to completion, ensuring the exhaustive dimethylation of the primary amine starting material.[2][9] For each N-H bond being methylated, at least one equivalent of formaldehyde and one equivalent of formic acid is required.

  • Temperature Control: The reaction is typically conducted at or near the boiling point of the aqueous mixture (around 100°C).[3] This temperature is sufficient to overcome the activation energy for the dehydration and hydride transfer steps and facilitates the expulsion of CO₂ gas, which renders the reduction irreversible.[2]

  • The Critical Neutralization Step: The product is a tertiary amine, which will be protonated (as an ammonium salt) in the acidic reaction medium. The basification step is essential to deprotonate the product, rendering it soluble in the organic extraction solvent and allowing for its isolation. Incomplete neutralization is a common cause of low yields.

  • Alternative Substrates: While this protocol is specific to glycine ethyl ester, the Eschweiler-Clarke reaction is broadly applicable to a wide range of primary and secondary aliphatic amines.[3] Aromatic amines can be less reactive.

  • Validation and Characterization: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.

Conclusion

The Eschweiler-Clarke reaction is a robust, reliable, and scalable method for the N-methylation of amines. Its operational simplicity, use of inexpensive reagents, and inherent selectivity make it an invaluable tool for researchers in drug discovery and process development. By following the detailed protocol and understanding the mechanistic principles outlined in this note, scientists can confidently synthesize N,N-dimethylglycine esters and other tertiary amines in high yield, avoiding the common pitfalls of over-alkylation.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6299. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

  • Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • Chemicool. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, January 21). Eschweiler-Clarke for Ethyl or Propyl groups. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N,N-Dimethylglycine ethyl ester. Retrieved from [Link]

  • U.S. Patent No. US3210349A. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.

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Application Notes & Protocols: A Comprehensive Guide to the Neutralization of N,N-Dimethylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the effective neutralization of N,N-Dimethylglycine methyl ester hydrochloride to its free base form. Amino acid esters are frequently supplied and stored as hydrochloride salts to enhance their stability and handling.[1] However, for many synthetic applications, particularly in peptide synthesis and derivatization, the free amine is the required reactive species.[2] This guide presents two robust protocols—an aqueous biphasic method and an anhydrous organic method—complete with scientific rationale, step-by-step instructions, process monitoring techniques, and troubleshooting advice to ensure a high-yield, high-purity conversion.

Introduction: The Rationale for Neutralization

N,N-Dimethylglycine methyl ester is a valuable building block in organic and medicinal chemistry. Its hydrochloride salt form offers superior stability, preventing self-condensation or degradation.[1] The neutralization process is a fundamental acid-base reaction designed to deprotonate the tertiary ammonium salt, thereby liberating the nucleophilic free amine, referred to as the "free base".[3][4]

The core chemical transformation is as follows: (CH₃)₂N⁺HCH₂COOCH₃ · Cl⁻ + Base → (CH₃)₂NCH₂COOCH₃ + [Base-H]⁺Cl⁻

Executing this conversion efficiently is critical for the success of subsequent synthetic steps. The choice of base and reaction conditions must be carefully considered to prevent unwanted side reactions, such as the hydrolysis of the methyl ester moiety, and to facilitate straightforward isolation of the final product.

Compound Properties and Safety Mandates

Physicochemical Data

A clear understanding of the physical and chemical properties of both the starting material and the product is essential for procedural success.

PropertyN,N-Dimethylglycine Methyl Ester HClN,N-Dimethylglycine Methyl Ester (Free Base)
Molecular Formula C₅H₁₂ClNO₂C₅H₁₁NO₂
Molecular Weight 153.61 g/mol 117.15 g/mol [5]
Appearance White crystalline powder[6]Colorless to light yellow liquid[7]
Melting/Boiling Point Melting Point: 189-194 °C[6]Boiling Point: 134-135 °C[8]
Solubility Soluble in water[9] and DMSO.Soluble in water and common organic solvents.[10]
Hazard Identification and Safety Protocols

Safe laboratory practice is non-negotiable. The following safety measures must be strictly adhered to.

  • Hazard Profile : The free base, N,N-Dimethylglycine methyl ester, is a flammable liquid and can cause skin and eye irritation.[7][10][11] It is also noted to be air-sensitive and hygroscopic.[10][11] The hydrochloride salt is generally less hazardous but should still be handled with care.

  • Engineering Controls : All procedures should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[11]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).[13]

    • Skin Protection : A flame-resistant lab coat must be worn.[11]

  • Handling : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11] Grounding and bonding of containers may be necessary to prevent static discharge.[7]

Experimental Protocols for Neutralization

Two primary methods are presented, each with distinct advantages depending on the subsequent application and the required purity of the free base.

Protocol 1: Aqueous Biphasic Neutralization and Extraction

This classic and highly effective method is ideal for isolating the pure, solvent-free free base. It relies on the differential solubility of the free base in an organic solvent versus the aqueous solubility of the salts.[14]

G cluster_prep Preparation cluster_reaction Neutralization cluster_workup Workup & Isolation start Dissolve HCl Salt in Water cool Cool to 0°C (Ice Bath) start->cool add_base Slowly Add Aq. NaHCO₃ Solution cool->add_base monitor_ph Monitor pH (Target: 8-9) add_base->monitor_ph extract Extract with Organic Solvent (x3) monitor_ph->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Yields Pure Free Base Oil evaporate->product

Caption: Workflow for the aqueous neutralization and extraction of the free base.

Reagent / MaterialPurpose
N,N-Dimethylglycine methyl ester HClStarting Material
Deionized WaterSolvent for Salt
Saturated Sodium Bicarbonate (NaHCO₃) Soln.Weak Base for Neutralization
Diethyl Ether (or DCM, Ethyl Acetate)Extraction Solvent
Saturated Sodium Chloride (Brine) Soln.Aids in phase separation, removes water[15]
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Separatory Funnel, Beakers, Erlenmeyer FlasksGlassware
Magnetic Stirrer and Stir BarAgitation
pH Paper or pH MeterReaction Monitoring
Rotary EvaporatorSolvent Removal
  • Dissolution : In an appropriately sized flask, dissolve the N,N-Dimethylglycine methyl ester HCl in a minimal amount of deionized water (e.g., 5-10 mL per gram of salt).

  • Cooling : Place the flask in an ice-water bath and stir for 5-10 minutes until the solution reaches 0-5 °C. This mitigates potential ester hydrolysis.

  • Neutralization : While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate dropwise. The addition of a weak base is crucial to prevent saponification of the ester group.[16]

  • pH Monitoring : Periodically check the pH of the aqueous phase using pH paper or a calibrated pH meter. Continue adding the base until the pH is stable between 8 and 9. This ensures the complete deprotonation of the amine.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Add a volume of the organic extraction solvent (e.g., diethyl ether) approximately equal to the aqueous volume.

  • Separation : Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate fully.

  • Collection : Drain the lower aqueous layer. Pour the upper organic layer out through the top of the funnel into a clean flask.

  • Repeat Extraction : Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 5-7) at least two more times to maximize the yield.

  • Combine and Wash : Combine all the organic extracts. Wash the combined organic layer with one portion of brine. This helps to remove the bulk of the dissolved water.[15]

  • Drying : Transfer the washed organic layer to a clean, dry flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration : Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Concentration : Remove the organic solvent using a rotary evaporator. The remaining liquid is the N,N-Dimethylglycine methyl ester free base.

Protocol 2: Anhydrous Organic Neutralization

This method is advantageous when the presence of water must be strictly avoided for a subsequent reaction. It involves using an organic base in a dry organic solvent.[17]

Reagent / MaterialPurpose
N,N-Dimethylglycine methyl ester HClStarting Material
Anhydrous Dichloromethane (DCM)Anhydrous Solvent
Triethylamine (TEA), distilledOrganic Base
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Stir Plate, Stir Bar, FlasksGlassware
Filtration ApparatusSolid-Liquid Separation
  • Suspension : In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the N,N-Dimethylglycine methyl ester HCl in anhydrous dichloromethane.

  • Base Addition : Add 1.1 equivalents of distilled triethylamine to the stirring suspension.[2]

  • Reaction : Stir the mixture at room temperature for 30-60 minutes. During this time, the insoluble triethylamine hydrochloride salt will precipitate out of the solution.

  • Filtration : Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triethylamine hydrochloride.

  • Product Solution : The resulting filtrate is a solution of the N,N-Dimethylglycine methyl ester free base in DCM. This solution can often be used directly in the next synthetic step.

  • Isolation (Optional) : If the neat free base is required, the solvent can be removed under reduced pressure with a rotary evaporator.

Process Monitoring, Optimization, and Troubleshooting

Reaction Monitoring
  • pH Measurement (Aqueous Protocol) : As described, ensuring the aqueous phase reaches a pH of 8-9 is the most direct confirmation of complete neutralization.

  • Thin-Layer Chromatography (TLC) : TLC can be used to monitor the conversion. The starting salt (ionic) will remain at the baseline (Rf ≈ 0), while the free base (less polar) will move up the plate. The disappearance of the baseline spot indicates complete reaction. A suitable eluent system would be DCM/Methanol (e.g., 95:5).

Troubleshooting Common Issues

G cluster_yield Low Yield Solutions cluster_emulsion Emulsion Solutions cluster_wet Wet Product Solutions problem Problem Identified low_yield Low Yield problem->low_yield emulsion Persistent Emulsion During Extraction problem->emulsion wet_product Product is Wet (Contains Water) problem->wet_product check_ph Verify pH was 8-9 low_yield->check_ph add_extract Perform Additional Extractions (1-2x) low_yield->add_extract check_base Ensure Base is Not Too Strong (Avoid Hydrolysis) low_yield->check_base add_brine Add Saturated Brine Solution emulsion->add_brine filter_celite Filter through Celite Pad emulsion->filter_celite wait Allow to Stand Without Agitation emulsion->wait redry Re-dry Organic Layer with Fresh Na₂SO₄ wet_product->redry azeotrope Azeotropically Remove Water with Toluene (Advanced) wet_product->azeotrope

Caption: A logical troubleshooting guide for common issues during free base isolation.

Quantitative Data Summary

ParameterAqueous ProtocolAnhydrous Protocol
Base Saturated NaHCO₃ / K₂CO₃Triethylamine (TEA)
Base Equivalents Added until pH 8-91.1 equivalents
Solvent System Water / Organic Solvent (e.g., Et₂O)Anhydrous DCM
Reaction Time 15-30 minutes30-60 minutes
Temperature 0-5 °CRoom Temperature
Typical Yield > 90%> 95% (in solution)

Conclusion

The successful neutralization of N,N-Dimethylglycine methyl ester hydrochloride is a critical enabling step for its use in further chemical synthesis. The choice between an aqueous biphasic extraction and an anhydrous organic method should be dictated by the specific requirements of the subsequent reaction, particularly its sensitivity to water. By following the detailed protocols and applying the process control and troubleshooting logic outlined in this guide, researchers can reliably and efficiently produce the high-quality free base required for their work.

References

  • Santa Cruz Biotechnology. (2022, March 21). SAFETY DATA SHEET: N,N-Dimethylglycine methyl ester.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: N,N-Dimethylglycine methyl ester.
  • Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Tokyo Chemical Industry UK Ltd. N,N-Dimethylglycine Methyl Ester.
  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-Dimethylglycine.
  • Wikipedia. Free base.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?.
  • ChemicalBook. (2025, November 29). N,N-Dimethylglycine - Safety Data Sheet.
  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?.
  • MedchemExpress. N,N-Dimethylglycine hydrochloride.
  • V. V. Suresh Babu, K. Ananda & V. V. S. Rajasekharan. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-6.
  • Cayman Chemical. PRODUCT INFORMATION: N,N-Dimethylglycine (hydrochloride).
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: N,N-Dimethylglycine methyl ester.
  • University of Alberta. Isolation (Recovery) of amines.
  • Sciencemadness.org. (2013, March 1). serine methyl ester HCl to freebase.
  • Reddit. (2023, October 11). What is the best way of making free amina base from its salt?.
  • A. Mishra, V. Sharma, P. K. Sharma. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(1), 89-100.
  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?.
  • ChemicalBook. N,N-Dimethylglycine hydrochloride.
  • ECHEMI. N,N-Dimethylglycine methyl ester SDS, 7148-06-3 Safety Data Sheets.
  • PubChem. Glycine, N,N-dimethyl-, methyl ester.
  • Reddit. (2024, March 12). Amine workup.
  • Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • Thermo Scientific Chemicals. N,N-Dimethylglycine methyl ester, 98%.
  • Guidechem. n,n-dimethylglycine methyl ester 7148-06-3.
  • Google Patents. (1993). US5211840A - Neutralizing amines with low salt precipitation potential.
  • Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • PubChem. N,N-Dimethylglycine.
  • Sigma-Aldrich. N,N-Dimethylglycine ethyl ester 98.
  • Spectrum Chemical. NN-Dimethylglycine-Hydrochloride.
  • Santa Cruz Biotechnology. N,N-Dimethylglycine.
  • Thermo Fisher Scientific. Ester méthylique de N,N-diméthylglycine, 98 %.
  • Labscoop. N,N-Dimethylglycine Methyl Ester, 25 GM.
  • Santa Cruz Biotechnology. N,N-Dimethylglycine methyl ester.
  • Ambeed. N,N-Dimethylglycine (hydrochloride).
  • Papchem Lifesciences. N,N-Dimethylglycine Hydrochloride (DMG.HCL).

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Application Note: Efficient Coupling of N,N-Dimethylglycine Methyl Ester to Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for coupling N,N-Dimethylglycine methyl ester to amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Strategies for Solubilizing Prodrug Synthesis and N-Methylated Linkers

Introduction & Strategic Overview

N,N-Dimethylglycine (DMG) is a critical moiety in medicinal chemistry, often utilized to enhance the aqueous solubility of lipophilic pharmacophores (e.g., DMG-esters of Vitamin E or paclitaxel) or as a linker in PROTACs.[1][2] However, the commercial availability of N,N-Dimethylglycine methyl ester (DMG-OMe) presents a specific synthetic challenge.[1][2]

While methyl esters are stable precursors, they are poor electrophiles for direct amidation compared to activated esters or acid chlorides.[3] Furthermore, the corresponding free acid (N,N-dimethylglycine) is zwitterionic , highly water-soluble, and difficult to extract from aqueous media, making traditional saponification-isolation-coupling sequences prone to yield loss.[1][2]

This guide details three distinct protocols to bypass these hurdles, selected based on the nucleophilicity of the amine partner and the tolerance of the substrate to basic conditions.

Decision Matrix: Selecting Your Route

DecisionMatrix Start Start: DMG-OMe + Amine CheckAmine Is the Amine Nucleophilic (Primary/Secondary)? Start->CheckAmine CheckSens Is Substrate Base Sensitive? CheckAmine->CheckSens Yes RouteC Method C: AlMe3 mediated CheckAmine->RouteC No (Aniline/Hindered) RouteA Method A: Direct Aminolysis (TBD) CheckSens->RouteA No (Stable) RouteB Method B: Hydrolysis + HATU Coupling CheckSens->RouteB Yes (Epimerizable/Labile)

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Method A: Direct Aminolysis via TBD Catalysis

Best for: Primary alkyl amines, robust substrates, and "Green Chemistry" compliance.[1][3]

Direct aminolysis of methyl esters usually requires high temperatures or strong metal amides.[3] However, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a bicyclic guanidine base, acts as a bifunctional organocatalyst, activating both the ester carbonyl and the amine nucleophile simultaneously.[1][2] This allows the reaction to proceed under milder conditions without generating metal waste.[3]

Mechanism of Action

TBD operates via a dual-activation mechanism.[1][2][3] The basic nitrogen activates the amine, while the protonated nitrogen (formed transiently) stabilizes the tetrahedral intermediate.

TBD_Mechanism TBD TBD Catalyst Complex H-Bonded Transition State TBD->Complex + DMG-OMe + Amine Product DMG-Amide + MeOH Complex->Product Collapse Product->TBD Recycle

Figure 2: Simplified catalytic cycle of TBD-mediated aminolysis.

Protocol A: TBD-Catalyzed Coupling

Reagents:

  • N,N-Dimethylglycine methyl ester (1.0 equiv)[1][2]

  • Target Amine (1.1 – 1.2 equiv)[2][3]

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 – 0.2 equiv)[1][2]

  • Solvent: Toluene (preferred) or THF (anhydrous)[2][3]

Step-by-Step:

  • Charge: In a dried reaction vial, dissolve DMG-OMe (1.0 mmol) and the Amine (1.1 mmol) in anhydrous Toluene (2.0 mL, 0.5 M).

  • Catalyst Addition: Add TBD (0.1 mmol, 14 mg).

  • Reaction: Seal the vial and stir at 60°C for 4–12 hours.

    • Note: Highly reactive primary amines may proceed at Room Temperature (RT).[2][3]

  • Monitoring: Monitor by TLC (stain with KMnO4 or Dragendorff’s reagent for tertiary amines).[2][3] Look for the disappearance of the ester spot.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.[2][3]

    • Wash with saturated NH4Cl (removes TBD).[2][3]

    • Wash with brine, dry over Na2SO4, and concentrate.[1][2][3]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Hydrolysis & HATU Activation

Best for: Valuable/complex amines, base-sensitive substrates, or when Method A fails.[1][2][3]

Because free N,N-dimethylglycine is zwitterionic (highly water-soluble), isolating it after hydrolysis is challenging.[1][2] This protocol uses a "One-Pot, Two-Step" approach or isolation as the HCl salt to ensure high recovery before coupling.[1][2]

Protocol B: Saponification & HATU Coupling

Reagents:

  • Step 1: LiOH·H2O, THF/H2O.[1][2][3]

  • Step 2: HATU, DIPEA (Diisopropylethylamine), DMF.[2][3]

Step-by-Step:

  • Hydrolysis (Saponification):

    • Dissolve DMG-OMe (1.0 mmol) in THF (2 mL) and H2O (1 mL).

    • Add LiOH[1][2]·H2O (1.2 mmol).[2][3] Stir at RT for 1–2 hours.[2][3]

    • Critical Step (Isolation): Do not extract with organic solvent yet.[2][3] Acidify to pH ~2 with 1M HCl. Lyophilize (freeze-dry) the aqueous mixture to obtain the crude DMG-OH[1][2]·HCl salt mixed with LiCl.[2][3] Use this crude solid directly.[2][3]

  • Activation:

    • Suspend the crude DMG-OH[1][2]·HCl solid in anhydrous DMF (3 mL).

    • Add DIPEA (4.0 equiv; extra base is needed to neutralize the HCl salt and LiOH residues).[2][3]

    • Add HATU (1.2 equiv).[2][3] Stir for 5 minutes (solution should turn yellow/orange).

  • Coupling:

    • Add the Target Amine (1.0 equiv).[2][3]

    • Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc.[2][3]

    • Wash with 5% LiCl solution (x3) to remove DMF.[2][3]

    • Wash with sat.[2][3] NaHCO3 and Brine.[2][3]

    • Note: If the product is very polar (due to the DMG tail), use DCM/Isopropanol (3:1) for extraction instead of EtOAc.[3]

Method C: Aluminum-Mediated Aminolysis

Best for: Weak nucleophiles (anilines) or sterically hindered amines.[1][2][3]

Warning: Trimethylaluminum (AlMe3) is pyrophoric.[2][3] This method generates a highly reactive aluminum amide species that attacks the ester directly.[2][3]

Protocol:

  • Dissolve the Amine (1.1 equiv) in anhydrous DCM or Toluene under Argon.[2][3]

  • Slowly add AlMe3 (2.0 M in toluene, 1.1 equiv) at 0°C. Stir for 15 min to form the Al-amide.

  • Add DMG-OMe (1.0 equiv).[1][2][3]

  • Reflux (40°C for DCM, 80-110°C for Toluene) until complete (LCMS).

  • Quench: Carefully add dilute HCl (gas evolution!). Extract with DCM.[2][3]

Comparative Data & Self-Validating Systems[1][2]

Reagent Comparison Table
FeatureTBD Catalysis (Method A)HATU Coupling (Method B)[2][3]AlMe3 (Method C)
Reagent Class Organocatalyst (Base)Peptide Coupling AgentLewis Acid / Organometallic
Atom Economy High (Catalytic)Low (Stoichiometric byproducts)Low
Conditions Mild (RT to 60°C)Mild (RT)Harsh (Reflux, Pyrophoric)
Purification Acidic wash removes cat.[2][3]Requires DMF removalCareful quenching required
Key Risk Racemization (low for DMG)Cost of HATUSafety (Fire hazard)
The "Self-Validating" System

To ensure scientific integrity, every experiment must include internal checks.[1][2]

  • TLC Visualization:

    • DMG-OMe is often UV-weak.[1][2][3] Use Dragendorff’s Stain (orange spot on yellow background) which specifically targets the tertiary amine of the DMG group.[3]

    • Validation: If the starting material spot (high Rf) disappears and a new Dragendorff-positive spot appears (lower Rf), coupling has occurred.[2][3]

  • 1H NMR Diagnostic:

    • Starting Material: DMG-OMe shows a singlet methyl ester peak at ~3.7 ppm.[1][2][3]

    • Product: The ~3.7 ppm singlet disappears . The N(Me)2 singlet (usually ~2.3 ppm) may shift slightly downfield.[2][3] A new Amide NH doublet/triplet appears (if secondary amide formed) at >6.0 ppm.[2][3]

  • LCMS Confirmation:

    • Look for the mass of [M+H]+ corresponding to the Amide, not the Acid (hydrolysis byproduct).[3]

    • Failure Mode: If Mass = [Amine + 1], no reaction occurred.[2][3] If Mass = [DMG-OH], hydrolysis occurred without coupling (Method B failure).[2][3]

References

  • Sabot, C., et al. (2007).[2][3] "TBD-Catalyzed Aminolysis of Ethyl Esters." Tetrahedron Letters, 48(22), 3863-3866.[1][2][3]

  • Valeur, E., & Bradley, M. (2009).[2][3] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2][3]

  • Montalbetti, C. A., & Falque, V. (2005).[2][3] "Amide bond formation and peptide coupling."[2][3] Tetrahedron, 61(46), 10827-10852.[1][2][3]

  • Movassaghi, M., & Jacobs, B. (2002).[2][3] "Direct Synthesis of Amides from Esters." Journal of Organic Chemistry, (AlMe3 protocols).[2][3]

Sources

Application Notes & Protocols: A Researcher's Guide to the In Situ Generation of N,N-Dimethylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the in situ generation of N,N-Dimethylglycine methyl ester hydrochloride. This compound serves as a valuable building block in organic synthesis and in the development of prodrugs, where its ester moiety can enhance the solubility or bioavailability of parent molecules.[1] The protocol detailed herein focuses on a robust and efficient acid-catalyzed esterification of N,N-Dimethylglycine hydrochloride using a methanolic hydrogen chloride solution, generated in situ from thionyl chloride and methanol. This approach circumvents the need to isolate the free ester, which can be less stable, and directly yields the desired crystalline hydrochloride salt, simplifying the workflow and improving overall efficiency.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented laboratory-scale synthesis.

Scientific Principles and Reaction Mechanism

The synthesis of N,N-Dimethylglycine methyl ester hydrochloride from its corresponding carboxylic acid is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.

Key Mechanistic Steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of N,N-Dimethylglycine by a strong acid (HCl). This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The resulting protonated ester is deprotonated (typically by another molecule of methanol or the chloride anion) to yield the final methyl ester product.

Since the starting material is N,N-Dimethylglycine hydrochloride and the reaction is conducted in the presence of excess HCl, the tertiary amine remains protonated throughout the process, and the final product is isolated as the stable hydrochloride salt.[4]

G Figure 1: Mechanism of Fischer Esterification Start N,N-Dimethylglycine (Zwitterionic or HCl salt) Protonation Protonation of Carbonyl (with H+ from HCl) Start->Protonation H+ Activated Activated Carbocation Intermediate Protonation->Activated Attack Nucleophilic Attack by Methanol (CH3OH) Activated->Attack CH3OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLeave Elimination of Water (H2O) ProtonTransfer->WaterLeave -H2O ProtonatedEster Protonated Ester WaterLeave->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation -H+ Product N,N-Dimethylglycine Methyl Ester (as HCl salt) Deprotonation->Product

Caption: Figure 1: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol describes the in situ generation of methanolic HCl followed by the esterification of N,N-Dimethylglycine hydrochloride. The causality behind experimental choices is explained at each step to provide a deeper understanding of the process.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier ExampleNotes
N,N-Dimethylglycine hydrochloride2491-06-7C₄H₉NO₂·HCl≥98%Cayman ChemicalStarting material. Ensure it is dry before use.[3]
Thionyl chloride (SOCl₂)7719-09-7SOCl₂≥99%MilliporeSigmaHighly corrosive and moisture-sensitive. Handle in a fume hood.
Anhydrous Methanol (MeOH)67-56-1CH₄O≥99.8%Fisher ScientificUse a freshly opened bottle or dried solvent to avoid side reactions.
Diethyl Ether (Et₂O), Anhydrous60-29-7C₄H₁₀O≥99%VWR ChemicalsUsed for precipitation and washing of the final product.
Equipment
  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow.

Procedure:

  • Preparation of Methanolic HCl (In Situ):

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

    • Add 100 mL of anhydrous methanol to the flask.

    • Causality: Cooling the methanol is critical as the reaction between thionyl chloride and methanol is highly exothermic. This prevents excessive boiling of the methanol and potential loss of HCl gas.

    • Slowly add thionyl chloride (e.g., 8.0 mL, ~11.0 g, ~92 mmol) to the chilled methanol dropwise via the dropping funnel over 20-30 minutes with vigorous stirring.

    • Reaction: SOCl₂ + 2 CH₃OH → 2 CH₃Cl + SO₂↑ + 2 HCl↑. While this reaction produces methyl chloride and SO₂, a primary reaction in this context is also SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl, which generates the required acid catalyst.

    • Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. This solution is your ~2M methanolic HCl reagent.

  • Esterification Reaction:

    • To the freshly prepared methanolic HCl solution, add N,N-Dimethylglycine hydrochloride (e.g., 10.0 g, 71.6 mmol).[3]

    • Replace the dropping funnel with a reflux condenser fitted with a drying tube.

    • Heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired.

    • Causality: Refluxing at the boiling point of the solvent increases the reaction rate. The excess methanol acts as both a reagent and a solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.

    • Causality: Removing the volatile components (excess methanol, HCl) helps to solidify the non-volatile product salt.

    • To the residue, add 100 mL of anhydrous diethyl ether and stir or sonicate vigorously. The product should precipitate as a white solid.

    • Causality: N,N-Dimethylglycine methyl ester hydrochloride is insoluble in diethyl ether, while non-polar impurities and any remaining starting material may be partially soluble, facilitating purification.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold diethyl ether (2 x 30 mL) to remove any residual impurities.

    • Dry the product under vacuum to obtain N,N-Dimethylglycine methyl ester hydrochloride.

Characterization and Data

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White crystalline solid[4]
Yield Typically >85%
Melting Point ~115-120 °C (Note: The free ester has a boiling point of 134-135°C[5]; the HCl salt has a different m.p.)
¹H NMR (DMSO-d₆)δ (ppm): ~4.9 (br s, NH⁺), 4.1 (s, 2H, -NCH₂-), 3.7 (s, 3H, -OCH₃), 2.8 (s, 6H, -N(CH₃)₂)
Solubility Soluble in water and alcohols; insoluble in ethers and hydrocarbons.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction or presence of water.Ensure all glassware is dry and use anhydrous solvents. Increase reflux time. Confirm the potency of thionyl chloride.
Product is an Oil/Gummy Incomplete removal of solvent or presence of impurities.Ensure complete removal of methanol on the rotary evaporator. Triturate thoroughly with fresh anhydrous diethyl ether.
Reaction does not start Insufficient acid catalyst.Ensure the correct stoichiometry of thionyl chloride was used to generate sufficient HCl.

Safety and Handling Precautions

  • Thionyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. Always handle in a certified chemical fume hood while wearing appropriate PPE, including gloves, lab coat, and chemical safety goggles.[6]

  • Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.[2]

  • Hydrogen Chloride (HCl): The in situ generation produces HCl gas, which is corrosive and a respiratory irritant. The entire procedure must be conducted in a well-ventilated fume hood.

  • General Handling: Avoid contact with skin and eyes for all chemicals. In case of contact, rinse immediately with plenty of water.[6] Store the final product in a tightly closed container in a cool, dry place.[7]

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Google Patents. Link

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG). Google Patents. Link

  • N,N-Dimethylglycine synthesis . ChemicalBook. Link

  • CN103351306A - One-pot method of preparing N,N-dimethyl glycinate. Google Patents. Link

  • SAFETY DATA SHEET - N,N-Dimethylglycine hydrochloride . Fisher Scientific. Link

  • N,N-Dimethylglycine hydrochloride synthesis . ChemicalBook. Link

  • N,N-Dimethylglycine Methyl Ester . Tokyo Chemical Industry UK Ltd. Link

  • PRODUCT INFORMATION - N,N-Dimethylglycine (hydrochloride) . Cayman Chemical. Link

  • CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production. Google Patents. Link

  • Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion . MDPI. Link

  • N,N-Dimethylglycine hydrochloride CAS 2491-06-7 . MilliporeSigma. Link

  • N,N-Dimethylglycine Methyl Ester, 25 GM . Labscoop. Link

  • Dimethylglycine . Wikipedia. Link

  • N,N-DIMETHYLGLYCINE ORGANIC ACID COMPOUND SALT AND COMPOSITION AND APPLICATION THEREOF . Google Patents. Link

  • n,n-dimethylglycine methyl ester 7148-06-3 . Guidechem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N,N-Dimethylglycine Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: N,N-Dimethylglycine methyl ester hydrochloride (DMG-OMe·HCl) is highly susceptible to hydrolysis in aqueous environments. The ester bond (


) cleaves to form N,N-dimethylglycine (acid) and methanol. This reaction is thermodynamically favorable and catalytically accelerated by heat  and pH > 6.0 .

The Solution: To maintain structural integrity, you must treat DMG-OMe·HCl as a "Just-in-Time" reagent . It cannot be stored in aqueous buffers at neutral pH. Store as a dry solid; prepare aqueous solutions immediately before use; keep solutions on ice and acidic (pH < 5) until the final moment of application.

The Stability Profile (Mechanism & Kinetics)

Understanding the mechanism is the only way to troubleshoot effectively. The hydrolysis of DMG-OMe is driven by the electrophilicity of the carbonyl carbon.

The Hydrolysis Mechanism

In the HCl salt form, the nitrogen is protonated (


). This positive charge exerts an inductive electron-withdrawing effect, making the ester carbonyl more electrophilic and susceptible to nucleophilic attack by water (or hydroxide ions).
  • Acidic pH (< 4): The reaction is slow because the nucleophile is water (weak).

  • Neutral/Basic pH (> 7): The reaction accelerates exponentially because the nucleophile is the hydroxide ion (

    
    ), which is orders of magnitude more reactive than water.
    
Visualizing the Pathway

The following diagram illustrates the degradation pathway you are trying to prevent.

HydrolysisPathway Ester DMG-OMe (Active) (N,N-Dimethylglycine Methyl Ester) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack (Fast at pH > 7) Water + H2O / OH- Products Degradation Products (Inactive) Transition->Products Collapse Acid N,N-Dimethylglycine (Carboxylic Acid) Products->Acid Methanol Methanol (MeOH) Products->Methanol

Figure 1: Hydrolysis pathway of DMG-OMe. The reaction is irreversible under physiological conditions.

Estimated Stability Data

While specific half-life (


) data for DMG-OMe varies by concentration, the kinetics follow the standard profile for amino acid methyl esters (e.g., Gly-OMe).
ConditionEstimated Half-Life (

)
Status
Solid (Dry, -20°C) > 2 YearsStable
Aq. Solution (pH 3.0, 4°C) Days to Weeks⚠️ Metastable
Aq. Solution (pH 7.4, 25°C) < 4-6 HoursUnstable
Aq. Solution (pH 9.0, 25°C) < 10 Minutes☠️ Rapid Degradation

Critical Insight: Many researchers dissolve the HCl salt in PBS (pH 7.4) and store it at 4°C for a week. By Day 3, they are often using a solution that is 50% hydrolyzed, leading to failed assays.

Recommended Handling Protocol

Do not follow standard "stock solution" logic. Follow this "Just-in-Time" workflow.

Materials
  • Solvent: Cold, sterile deionized water (pH ~5.5) or 1 mM HCl.

  • Buffer: Do not use Phosphate Buffered Saline (PBS) for the stock solution. Phosphate can act as a general base catalyst.

  • Vessel: Glass or Polypropylene (avoid polystyrene if using high concentrations of organic co-solvents).

Step-by-Step Preparation
  • Weighing: Weigh the DMG-OMe·HCl solid. Keep the vial on ice during weighing if the room is humid.

  • Primary Stock (Acidic): Dissolve the solid in cold distilled water or 1 mM HCl .

    • Why? The HCl salt will naturally lower the pH to ~2-3. In this state, the ester is relatively stable.

    • Concentration: Aim for 100x the final desired concentration (e.g., 100 mM).

  • Storage (Short Term): If you must store this stock, freeze it at -20°C immediately in aliquots. Do not store at 4°C for >24 hours.

  • Application (The "Trigger" Step):

    • Add the acidic stock to your biological buffer (e.g., cell culture media pH 7.4) immediately before the experiment starts.

    • The dilution (1:100) will buffer the acid, bringing the pH to 7.4 instantly.

    • Warning: Once added to the pH 7.4 media, the "hydrolysis clock" starts ticking.

Decision Logic for Researchers

Use this flowchart to determine if your current protocol is valid.

ProtocolCheck Start Start: Preparing DMG-OMe SolventCheck Are you dissolving in PBS or pH 7.4 Buffer? Start->SolventCheck Stop1 STOP. High risk of hydrolysis. Dissolve in Water or 1mM HCl. SolventCheck->Stop1 Yes TimeCheck Will you use it within 30 minutes? SolventCheck->TimeCheck No (Water/Acid) Stop2 STOP. Freeze aliquots at -20°C. Do not store at 4°C/RT. TimeCheck->Stop2 No Proceed PROCEED. Add to assay immediately. TimeCheck->Proceed Yes

Figure 2: Decision tree for ensuring reagent integrity.

Troubleshooting & FAQs

Q1: My solution turned acidic after dissolving the compound. Should I neutralize it with NaOH? A: No. The acidity comes from the HCl counter-ion. This acidity is what protects the ester from hydrolysis. If you neutralize it to pH 7 in the stock vial, you accelerate degradation. Only neutralize by dilution into your assay buffer at the very last second.

Q2: I need to inject this into animals. Can I inject the acidic stock? A: No, that would cause local tissue damage.

  • Protocol: Prepare the acidic stock (e.g., in saline/water). Just before injection, draw the stock into the syringe, then draw a small volume of neutralizing buffer (like bicarbonate or HEPES) into the same syringe (or mix in a vial) and inject immediately .

Q3: Can I use DMSO as a stock solvent? A: Yes, and it is often preferred.

  • DMG-OMe·HCl is soluble in DMSO.

  • Benefit: Hydrolysis requires water.[1] Pure DMSO prevents hydrolysis completely.

  • Workflow: Make a 1000x stock in anhydrous DMSO. Store at -20°C. Dilute into aqueous media only at the moment of use.

Q4: I see a white precipitate when I add the stock to my media. A: This is likely the free base precipitating or a "salting out" effect if the concentration is very high.

  • DMG-OMe free base is an oil/liquid, but high salt concentrations can cause phase separation.

  • Fix: Ensure your stock concentration isn't too high (>500 mM) and vortex vigorously upon addition. If using DMSO, ensure the final DMSO concentration is <0.5% to prevent cytotoxicity, which might look like precipitation (cell debris).

Q5: How do I verify if my ester has hydrolyzed? A: Use Thin Layer Chromatography (TLC) or HPLC.

  • TLC System: Methanol:Dichloromethane (1:9). The ester will have a higher Rf value (less polar) than the hydrolyzed acid (which will stay near the baseline).

  • Visual: Iodine stain or Ninhydrin (though Ninhydrin is weaker for tertiary amines, Iodine is reliable).

References

  • Hydrolysis Kinetics of Amino Acid Esters: Hay, R. W., & Porter, L. J. (1967).[2] Proton ionisation constants and kinetics of base hydrolysis of some

    
    -amino-acid esters in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1261-1264.
    [Link]
    
  • General Stability of Esters in Aqueous Buffers: Mao, S., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11, 2502-2510. (Demonstrates half-life reduction of amino esters at neutral pH). [Link]

  • Chemical Properties of N,N-Dimethylglycine Methyl Ester: PubChem Database.[3] Compound Summary for CID 81569, Glycine, N,N-dimethyl-, methyl ester.[4] [Link]

  • Handling of Fmoc-Amino Acid Esters (Analogous Chemistry): Binette, R., et al. (2022).[5][6] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.[5] Molecules, 27(9), 2788.[5] (Discusses the ease of hydrolysis under basic conditions). [Link]

Sources

Improving storage stability of N,N-Dimethylglycine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Dimethylglycine Methyl Ester Hydrochloride

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to understand and mitigate stability issues associated with N,N-Dimethylglycine methyl ester hydrochloride (DMGM-HCl). Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind best practices for storage and handling.

Section 1: Understanding the Instability – The Core Challenge

N,N-Dimethylglycine methyl ester hydrochloride is a valuable reagent, but its utility is contingent on its purity. The compound's structure, possessing both an ester functional group and a hydrochloride salt, presents a dual challenge for long-term stability. The primary degradation pathway is hydrolysis, which is significantly accelerated by the compound's hygroscopic nature.

The Twin Mechanisms of Degradation
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2][3][4] This absorbed water is the key reactant for degradation and can also cause physical changes in the material, such as clumping or deliquescence, which can complicate handling and weighing.[3]

  • Ester Hydrolysis: The methyl ester group is susceptible to cleavage by water, a reaction known as hydrolysis.[5] This reaction breaks the ester bond, resulting in the formation of N,N-Dimethylglycine hydrochloride and methanol. The reaction can be catalyzed by both acidic and basic conditions.[5][6] The presence of atmospheric moisture provides the necessary reactant for this degradation to occur, even in the solid state.[3]

Primary Degradation Pathway

The chemical integrity of DMGM-HCl is compromised via the following hydrolytic pathway. This process is the root cause of decreased purity over time.

cluster_main Degradation of DMGM-HCl reactant N,N-Dimethylglycine Methyl Ester HCl (DMGM-HCl) product1 N,N-Dimethylglycine HCl (Degradant) reactant->product1 Hydrolysis product2 Methanol (Byproduct) reactant->product2 water H₂O (from atmosphere) water->reactant

Sources

Troubleshooting low yields in N,N-Dimethylglycine methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information presented here is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to Synthetic Strategies

The successful synthesis of N,N-Dimethylglycine methyl ester primarily follows two reliable pathways:

  • Fischer Esterification of N,N-Dimethylglycine: This classic method involves the acid-catalyzed reaction of N,N-dimethylglycine with methanol. It is a straightforward and cost-effective approach.

  • N,N-Dimethylation of Glycine Methyl Ester: This alternative route begins with glycine methyl ester, which is then dimethylated. The Eschweiler-Clarke reaction is a notable method for this transformation, offering high selectivity and preventing over-methylation.

A third, less common but viable, route involves the reaction of methyl chloroacetate with dimethylamine.

This guide will delve into the intricacies of each method, providing detailed troubleshooting in a question-and-answer format, supported by experimental protocols and mechanistic diagrams.

Troubleshooting Guide: A Question-and-Answer Approach

Part 1: Fischer Esterification of N,N-Dimethylglycine

Question 1: My Fischer esterification of N,N-dimethylglycine is resulting in a very low yield. What are the most likely causes?

Answer: Low yields in the Fischer esterification of N,N-dimethylglycine are often attributable to a few key factors:

  • Incomplete Reaction Due to Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

  • Suboptimal Temperature: The reaction requires sufficient heat to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

  • Losses During Work-up: The product, being a water-soluble amine, can be lost during aqueous extraction steps if the pH is not carefully controlled.

Question 2: How can I drive the Fischer esterification equilibrium towards the product to improve my yield?

Answer: To maximize your yield, you need to shift the reaction equilibrium to favor the formation of the ester. This can be achieved in several ways:

  • Use of Excess Alcohol: Employing a large excess of methanol can effectively shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]

  • Removal of Water: The continuous removal of water as it is formed is a highly effective strategy. This can be accomplished by using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water.

  • Use of a Dehydrating Agent: While less common for this specific reaction, the addition of a dehydrating agent can also remove water from the reaction mixture.

Question 3: I suspect my product is being lost during the work-up. What is the correct procedure for isolating N,N-Dimethylglycine methyl ester?

Answer: The basic nature of the dimethylamino group requires careful pH control during the work-up to prevent the formation of the water-soluble ammonium salt.

Optimized Work-up Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic catalyst with a base, such as sodium bicarbonate solution, until the pH is slightly basic (pH 8-9). This will ensure the dimethylamino group is in its free base form, which is less soluble in water.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Question 4: What are the common side products in the Fischer esterification of N,N-dimethylglycine?

Answer: While the Fischer esterification is generally a clean reaction, some potential side products to be aware of include:

  • Unreacted N,N-dimethylglycine: If the reaction does not go to completion, you will have unreacted starting material.

  • Dimerization/Polymerization: Under harsh acidic conditions and high temperatures, there is a possibility of intermolecular reactions leading to dimers or oligomers, although this is less common for this specific substrate.

Part 2: N,N-Dimethylation of Glycine Methyl Ester (Eschweiler-Clarke Reaction)

Question 5: I am attempting the N,N-dimethylation of glycine methyl ester using the Eschweiler-Clarke reaction, but my yield is poor. What could be going wrong?

Answer: The Eschweiler-Clarke reaction is generally a high-yielding and reliable method for the N-methylation of primary and secondary amines.[2][3][4][5] However, low yields can arise from:

  • Incorrect Stoichiometry: An insufficient amount of formaldehyde or formic acid will lead to incomplete methylation.

  • Suboptimal Temperature: The reaction typically requires heating to proceed efficiently. A temperature that is too low will result in a slow reaction, while an excessively high temperature could lead to decomposition.

  • Incomplete Reaction: The reaction may not have been run for a sufficient duration.

  • pH Control During Work-up: Similar to the Fischer esterification, proper pH adjustment during the work-up is crucial for efficient extraction of the product.

Question 6: A major advantage of the Eschweiler-Clarke reaction is the avoidance of quaternary ammonium salt formation. Can you explain the mechanism behind this?

Answer: The Eschweiler-Clarke reaction cleverly avoids the formation of quaternary ammonium salts due to its specific mechanism. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid. A tertiary amine, such as N,N-dimethylglycine methyl ester, cannot form an iminium ion with formaldehyde.[3][4] Therefore, the reaction stops at the tertiary amine stage.[2][4] This is a significant advantage over using other methylating agents like methyl iodide, which can lead to over-methylation.

DOT Diagram: Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: First Methylation cluster_step3 Step 3: Second Iminium Ion Formation cluster_step4 Step 4: Second Methylation Glycine_Ester Glycine Methyl Ester (Primary Amine) Iminium_Ion Iminium Ion Glycine_Ester->Iminium_Ion + Formaldehyde - H2O Glycine_Ester->Iminium_Ion Formaldehyde1 Formaldehyde Methylglycine_Ester N-Methylglycine Methyl Ester (Secondary Amine) Iminium_Ion->Methylglycine_Ester + Formic Acid - CO2 Iminium_Ion->Methylglycine_Ester Formic_Acid1 Formic Acid Second_Iminium_Ion Iminium Ion Methylglycine_Ester->Second_Iminium_Ion + Formaldehyde - H2O Methylglycine_Ester->Second_Iminium_Ion Formaldehyde2 Formaldehyde Final_Product N,N-Dimethylglycine Methyl Ester (Tertiary Amine) Second_Iminium_Ion->Final_Product + Formic Acid - CO2 Second_Iminium_Ion->Final_Product Formic_Acid2 Formic Acid

Caption: Mechanism of the Eschweiler-Clarke reaction on glycine methyl ester.

Question 7: What are the expected side products in the Eschweiler-Clarke synthesis of N,N-dimethylglycine methyl ester?

Answer: The Eschweiler-Clarke reaction is known for its clean nature. However, potential impurities could include:

  • N-Methylglycine methyl ester: This is the intermediate product of the first methylation. Its presence indicates an incomplete reaction.

  • Unreacted Glycine Methyl Ester: If the reaction conditions are not optimal, some starting material may remain.

Part 3: Alternative Synthesis and General Troubleshooting

Question 8: I am considering synthesizing N,N-dimethylglycine methyl ester from methyl chloroacetate and dimethylamine. What are the potential challenges with this method?

Answer: This method is a viable alternative but comes with its own set of challenges:

  • Exothermic Reaction: The reaction of dimethylamine with methyl chloroacetate is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Formation of Salts: The reaction produces dimethylamine hydrochloride as a byproduct, which needs to be effectively removed during the work-up.

  • Potential for Quaternization: While less likely than with stronger alkylating agents, there is a possibility of the product reacting with another molecule of methyl chloroacetate to form a quaternary ammonium salt, especially if the stoichiometry and reaction conditions are not carefully controlled.

Question 9: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

Answer: Monitoring the reaction progress is crucial for optimizing the yield and minimizing side reactions. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): For a more quantitative analysis, GC can be used to determine the relative amounts of starting material, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the conversion of starting material to product.

Question 10: My final product appears to be contaminated. What are the best methods for purification?

Answer: The choice of purification method will depend on the nature of the impurities.

  • Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: For the removal of non-volatile impurities or byproducts with similar boiling points, column chromatography on silica gel is a standard and effective technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

  • Acid-Base Extraction: This can be used to remove any unreacted carboxylic acid (in the Fischer esterification route) or other acidic or basic impurities.

Experimental Protocols

Protocol 1: Fischer Esterification of N,N-Dimethylglycine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylglycine (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: N,N-Dimethylation of Glycine Methyl Ester via Eschweiler-Clarke Reaction
  • To a round-bottom flask, add glycine methyl ester hydrochloride (1.0 eq) and dissolve it in water. Neutralize the solution with a suitable base (e.g., sodium carbonate) to a pH of ~8-9 and extract the free glycine methyl ester into an organic solvent like dichloromethane. Dry the organic layer and remove the solvent.

  • To the free glycine methyl ester, add formic acid (excess, e.g., 5-10 eq).

  • Add aqueous formaldehyde (37 wt. %, excess, e.g., 3-5 eq).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully make it basic (pH 9-10) with the addition of a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for N,N-Dimethylglycine Methyl Ester

FeatureFischer EsterificationEschweiler-Clarke ReactionMethyl Chloroacetate + Dimethylamine
Starting Materials N,N-Dimethylglycine, MethanolGlycine Methyl Ester, Formaldehyde, Formic AcidMethyl Chloroacetate, Dimethylamine
Key Advantage Cost-effective, readily available starting materialsHigh selectivity, avoids quaternizationDirect route
Key Disadvantage Reversible reaction, requires water removalRequires handling of formaldehyde and formic acidHighly exothermic, potential for side reactions
Typical Yield 60-80%85-95%70-90%
Common Impurities Unreacted starting materialN-methylglycine methyl esterDimethylamine hydrochloride, quaternary ammonium salt

Characterization of N,N-Dimethylglycine Methyl Ester

Table 2: Key Analytical Data for N,N-Dimethylglycine Methyl Ester

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Boiling Point 134-135 °C
Refractive Index (n²⁰/D) ~1.412
¹H NMR (CDCl₃, δ) ~3.70 (s, 3H, -OCH₃), ~3.15 (s, 2H, -CH₂-), ~2.35 (s, 6H, -N(CH₃)₂)
¹³C NMR (CDCl₃, δ) ~171.5 (-C=O), ~59.5 (-CH₂-), ~51.5 (-OCH₃), ~45.5 (-N(CH₃)₂)
Mass Spectrum (EI) m/z 117 (M⁺), 58 ([M-COOCH₃]⁺)

DOT Diagram: Troubleshooting Logic for Low Yields

Troubleshooting_Logic cluster_Fischer Fischer Esterification Issues cluster_Eschweiler Eschweiler-Clarke Issues cluster_General General Issues Low_Yield Low Yield of N,N-Dimethylglycine Methyl Ester Fischer_Equilibrium Equilibrium Limitation Low_Yield->Fischer_Equilibrium Fischer_Catalyst Insufficient Catalyst Low_Yield->Fischer_Catalyst Fischer_Workup Work-up Losses (pH issue) Low_Yield->Fischer_Workup Eschweiler_Stoichiometry Incorrect Stoichiometry Low_Yield->Eschweiler_Stoichiometry Eschweiler_Conditions Suboptimal Temperature/Time Low_Yield->Eschweiler_Conditions Eschweiler_Workup Work-up Losses (pH issue) Low_Yield->Eschweiler_Workup Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Purification_Losses Purification Losses Low_Yield->Purification_Losses Starting_Material_Purity Poor Starting Material Purity Low_Yield->Starting_Material_Purity Solution1 Use excess methanol Remove water (Dean-Stark) Fischer_Equilibrium->Solution1 Solution Solution2 Careful pH control (pH 8-9) during extraction Fischer_Workup->Solution2 Solution Solution3 Ensure excess formaldehyde and formic acid Eschweiler_Stoichiometry->Solution3 Solution

Caption: Troubleshooting flowchart for low yields in N,N-Dimethylglycine methyl ester synthesis.

References

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • YouTube. Eschweiler-Clarke Reaction. [Link] (Note: A specific stable URL for a relevant YouTube video should be used here if available)

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • N,N-Dimethylglycine methyl ester. PubChem. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NIST WebBook. Glycine, N,N-dimethyl-, methyl ester. [Link]

Sources

Why does N,N-Dimethylglycine methyl ester form a precipitate during storage?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Dimethylglycine Methyl Ester

Introduction for the Researcher

Welcome to the technical support guide for N,N-Dimethylglycine methyl ester (CAS 7148-06-3). This document is designed for researchers, chemists, and drug development professionals who may encounter stability issues, specifically precipitate formation, during the storage and handling of this compound. It is a known issue that this product can form a precipitate over time[1]. This guide provides a scientifically grounded explanation for this phenomenon, a step-by-step troubleshooting protocol to identify the precipitate, and best practices for prevention. Our goal is to empower you with the knowledge to mitigate this issue and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a white, crystalline precipitate forming in my stock of N,N-Dimethylglycine methyl ester. What is happening?

A1: The most probable cause is hydrolysis.

N,N-Dimethylglycine methyl ester is susceptible to hydrolysis, especially when exposed to atmospheric moisture. The molecule contains an ester functional group which can react with water. This reaction cleaves the ester bond, yielding N,N-Dimethylglycine (an amino acid) and methanol.

  • The Reactant: N,N-Dimethylglycine methyl ester is a colorless to pale yellow liquid at room temperature[2].

  • The Reaction: The ester group reacts with water (H₂O). The tertiary amine within the molecule can act as a base to catalyze this reaction.

  • The Products:

    • N,N-Dimethylglycine (DMG): This is a zwitterionic amino acid that is a white crystalline solid at room temperature with a melting point of 178-182 °C[3].

    • Methanol: A volatile alcohol that remains dissolved in the bulk liquid.

The precipitate forms because N,N-Dimethylglycine has significantly lower solubility in its parent ester compared to its own pure state. As it is formed, it crystallizes out of the solution, appearing as a white solid.

Hydrolysis_Pathway reactant N,N-Dimethylglycine Methyl Ester (Liquid) water + H₂O (Moisture) product1 N,N-Dimethylglycine (Solid Precipitate) reactant->product1 Hydrolysis product2 Methanol (Dissolved) reactant->product2 Hydrolysis

Caption: Hydrolysis pathway of N,N-Dimethylglycine methyl ester.

Q2: Is the rest of the liquid still usable if a precipitate has formed?

A2: Potentially, but with caution.

For applications where high purity is not critical, the clear supernatant liquid can sometimes be used. In fact, this is a recommendation from at least one major supplier[1]. However, you must consider two key points:

  • Purity: The supernatant is now a mixture of the original ester and the methanol byproduct. The concentration of N,N-Dimethylglycine methyl ester will be lower than stated on the label.

  • Experimental Integrity: For quantitative studies, kinetic experiments, or cGMP applications, using material from a bottle with precipitate is strongly discouraged as the exact concentration is unknown.

For best results, it is always recommended to use a fresh, unopened bottle or to implement preventative storage measures.

Troubleshooting Guide: Precipitate Identification

This guide provides a systematic workflow to confirm that the observed precipitate is indeed N,N-Dimethylglycine resulting from hydrolysis.

Troubleshooting_Workflow start Precipitate Observed step1 Step 1: Safe Handling Decant supernatant for use (non-critical work only) start->step1 step2 Step 2: Isolate Precipitate Wash with anhydrous ether Dry under vacuum step1->step2 step3 Step 3: Preliminary Analysis (Melting Point, Solubility) step2->step3 step4 Step 4: Spectroscopic Confirmation (FTIR, NMR) step3->step4 result Identity Confirmed: N,N-Dimethylglycine step4->result implement Implement Preventative Storage Practices result->implement

Caption: Workflow for identifying precipitate in stored ester.

Step 1: Experimental Protocol for Precipitate Isolation & Analysis

Objective: To isolate and identify the solid precipitate.

Materials:

  • Bottle of N,N-Dimethylglycine methyl ester with precipitate

  • Clean, dry glass beaker or flask

  • Anhydrous diethyl ether or hexane

  • Pasteur pipettes

  • Filtration setup (Buchner funnel or similar)

  • Vacuum oven or desiccator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer and appropriate deuterated solvent (e.g., D₂O)

Procedure:

  • Separation:

    • Allow the bottle to stand undisturbed for 1-2 hours for the precipitate to fully settle.

    • Carefully decant the clear supernatant into a separate, clean, dry container.

    • Transfer the remaining solid/liquid slurry to a small beaker.

  • Washing:

    • Add 5-10 mL of anhydrous diethyl ether to the slurry. Ether is used because the ester is soluble in it, while the hydrolyzed amino acid product is not.

    • Gently swirl the mixture to wash the solid.

    • Allow the solid to settle and decant the ether wash. Repeat this step two more times to ensure all residual ester is removed.

  • Drying:

    • After the final wash, carefully remove the remaining solvent.

    • Dry the isolated white solid under vacuum at room temperature for several hours to remove any residual solvent.

Step 2: Characterization and Data Interpretation

Once the precipitate is isolated and dried, perform the following analyses.

Analytical Technique Expected Result for N,N-Dimethylglycine Interpretation
Melting Point 178-182 °CA sharp melting point in this range is strong evidence for the presence of N,N-Dimethylglycine[3].
Solubility in Water SolubleThe precipitate should readily dissolve in water, consistent with the properties of an amino acid. The parent ester has limited water solubility.
FTIR Spectroscopy - Broad O-H stretch (~2500-3300 cm⁻¹)- Carboxylate (C=O) stretch (~1600-1650 cm⁻¹)- Absence of ester C-O stretch (~1100-1300 cm⁻¹)The appearance of carboxylic acid and carboxylate peaks and the disappearance of the characteristic ester peak confirms hydrolysis.
¹H NMR (in D₂O) - Singlet at ~3.7-3.9 ppm (CH₂)- Singlet at ~2.9-3.1 ppm (N(CH₃)₂)- Absence of the methyl ester singlet (which appears at ~3.7 ppm in CDCl₃)The spectrum should match the reference spectrum for N,N-Dimethylglycine and will lack the key signal from the methyl group of the ester.

Best Practices for Storage and Handling

Preventing hydrolysis is key to maintaining the long-term stability and purity of N,N-Dimethylglycine methyl ester.

  • Moisture is the Enemy: The primary driver of degradation is water.

  • Inert Atmosphere: Upon receiving, and after each use, flush the headspace of the bottle with a dry, inert gas like argon or nitrogen. This displaces moist air.

  • Proper Sealing: Ensure the container cap is tightly sealed. For frequently accessed material, consider using a cap with a PTFE/silicone septum to allow for withdrawal via a dry syringe without opening the bottle.

  • Storage Conditions: Store the container in a cool, dry place. A desiccator can provide an additional layer of protection against ambient humidity.

  • Use Promptly: As recommended by suppliers, it is best to use the material as soon as possible after the container is first opened to minimize opportunities for moisture ingress[1].

By understanding the chemical instability of N,N-Dimethylglycine methyl ester and implementing these rigorous handling and storage protocols, researchers can ensure the quality and reliability of their material, leading to more accurate and reproducible experimental outcomes.

References

  • Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem. National Center for Biotechnology Information. [Link]

  • He, L., et al. (2026). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Horticulturae, 12(1), 73. [Link] (Provides general context on ester stability).

  • Dimethylglycine - Wikipedia. Wikimedia Foundation. [Link]

  • McMurry, J. (2024). Chemistry of Esters. In Organic Chemistry (10th ed.). LibreTexts. [Link]

Sources

Technical Support Center: Optimization of N-Methylation for Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of glycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized N-methylation reactions.

Introduction

The N-methylation of glycine methyl ester is a critical transformation in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The addition of a methyl group to the nitrogen atom can significantly alter the physicochemical and biological properties of the resulting molecule, often leading to enhanced metabolic stability, increased cell permeability, and improved bioavailability.[1] However, this seemingly straightforward reaction can present several challenges, including over-methylation, side reactions, and racemization. This guide provides a comprehensive overview of common N-methylation strategies for glycine methyl ester, focusing on troubleshooting and optimization to help you achieve high yields and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of glycine methyl ester. Each problem is followed by a series of potential causes and detailed solutions.

Issue 1: Low to No Conversion of Starting Material

Potential Causes:

  • Inactive Reagents: Methylating agents like methyl iodide can degrade over time. Formaldehyde solutions can polymerize, and formic acid can absorb water.

  • Insufficient Reaction Temperature: Some N-methylation reactions, particularly the Eschweiler-Clarke reaction, require elevated temperatures to proceed at a reasonable rate.

  • Incorrect Stoichiometry: An insufficient amount of the methylating agent will naturally lead to incomplete conversion.

  • Poorly Chosen Base or Inadequate Basicity: For methods requiring a base (e.g., using methyl iodide or dimethyl sulfate), the base may not be strong enough to deprotonate the amine effectively, or it may be sterically hindered.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. For the Eschweiler-Clarke reaction, use a fresh aqueous solution of formaldehyde and a high-purity grade of formic acid.[2][3] For other methods, ensure your methyl iodide or dimethyl sulfate is not discolored.

  • Optimize Reaction Temperature: For the Eschweiler-Clarke reaction, heating to 80-100°C is common.[2] For reactions with methyl iodide or dimethyl sulfate, the optimal temperature will depend on the solvent and base used, but gentle heating may be necessary.[4]

  • Adjust Stoichiometry: For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically used to drive the reaction to completion.[5] When using methyl iodide or dimethyl sulfate, a slight excess of the methylating agent is recommended.

  • Select an Appropriate Base: For methylation with alkyl halides, a non-nucleophilic base like potassium carbonate or a hindered amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often effective.[4][6] The choice of base should be compatible with the substrate and solvent.

  • Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile are often good choices for reactions involving methyl iodide or dimethyl sulfate as they can help to dissolve the reactants and promote the reaction.[4]

Issue 2: Formation of Quaternary Ammonium Salt (Over-methylation)

Potential Causes:

  • Use of Harsh Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are potent electrophiles and can lead to the formation of the quaternary ammonium salt, especially with unhindered primary amines like glycine methyl ester.[7]

  • Excessive Amount of Methylating Agent: Using a large excess of the methylating agent increases the likelihood of over-methylation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the desired product has formed can lead to further methylation.

Solutions:

  • Method Selection: The Eschweiler-Clarke reaction is an excellent choice to avoid the formation of quaternary ammonium salts, as the reaction mechanism inherently stops at the tertiary amine stage.[2][3]

  • Careful Control of Stoichiometry: When using methyl iodide or dimethyl sulfate, carefully control the equivalents of the methylating agent. A good starting point is to use a slight excess and monitor the reaction progress closely.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it once the starting material is consumed and before significant amounts of the quaternary salt are formed.

Issue 3: Hydrolysis of the Methyl Ester

Potential Causes:

  • Presence of Water and Base: The combination of water and a strong base can lead to the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid.

  • Acidic Conditions and Water: Prolonged exposure to strong acidic conditions in the presence of water, especially at elevated temperatures, can also cause ester hydrolysis.

Solutions:

  • Anhydrous Conditions: When using base-mediated methylation methods, ensure that all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases with care.

  • Choice of Base: Use non-hydroxide bases like potassium carbonate or organic bases to minimize the risk of hydrolysis.

  • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the rate of hydrolysis.

  • Work-up Procedure: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Issue 4: Racemization of the Chiral Center

While glycine itself is not chiral, this is a critical consideration for other α-amino acid esters.

Potential Causes:

  • Strongly Basic Conditions: The use of strong bases can lead to the deprotonation of the α-proton, resulting in racemization.[8]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of epimerization.[8]

  • Formation of Imines: The formation of an imine intermediate, as in the Eschweiler-Clarke reaction, can potentially lead to racemization if the subsequent reduction is not stereospecific. However, the Eschweiler-Clarke reaction is generally considered to be racemization-free for chiral amines.[2][3]

Solutions:

  • Mild Reaction Conditions: Employ milder bases and lower reaction temperatures whenever possible.

  • Protecting Groups: For sensitive substrates, the use of an N-protecting group that can be methylated and then removed can be a valuable strategy to avoid racemization.[6]

  • Method Selection: The Eschweiler-Clarke reaction is often preferred for chiral amino esters due to its low propensity for racemization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method for the N,N-dimethylation of glycine methyl ester?

A1: The Eschweiler-Clarke reaction is often the method of choice for the N,N-dimethylation of primary amines like glycine methyl ester.[2][3][5] It uses inexpensive and readily available reagents (formaldehyde and formic acid), the reaction is typically high-yielding, and it avoids the common problem of over-methylation to the quaternary ammonium salt.[2]

Q2: Can I use methyl iodide and a base for the N-methylation of glycine methyl ester?

A2: Yes, methyl iodide in the presence of a base like potassium carbonate can be used.[4] However, this method carries a higher risk of over-methylation to the quaternary ammonium salt.[7] Careful control of the stoichiometry of methyl iodide and reaction monitoring are crucial for success.

Q3: What are the typical reaction conditions for the Eschweiler-Clarke methylation of glycine methyl ester?

A3: A typical procedure involves treating glycine methyl ester hydrochloride with an excess of aqueous formaldehyde and formic acid and heating the mixture at reflux (around 80-100 °C) for several hours.[9] The progress of the reaction can be monitored by TLC or LC-MS.

Q4: How can I purify the final N,N-dimethylglycine methyl ester?

A4: The purification strategy will depend on the reaction byproducts. After a typical Eschweiler-Clarke reaction, the excess formic acid and formaldehyde can be removed by evaporation under reduced pressure. The resulting crude product can then be purified by distillation or column chromatography on silica gel.[10]

Q5: My reaction is complete, but I am having trouble isolating the product during work-up. What should I do?

A5: N,N-dimethylglycine methyl ester is a relatively polar and water-soluble compound. During an aqueous work-up, it may partition into the aqueous layer. To improve extraction into an organic solvent, you can saturate the aqueous layer with a salt like sodium chloride (salting out). Alternatively, you can use a continuous liquid-liquid extraction apparatus for more efficient extraction.

Experimental Protocols

Protocol 1: N,N-Dimethylation of Glycine Methyl Ester via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Glycine methyl ester hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add glycine methyl ester hydrochloride (1.0 eq).

  • Add an excess of aqueous formaldehyde solution (e.g., 5-10 eq).

  • Add an excess of formic acid (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylglycine methyl ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table provides a qualitative comparison of the different N-methylation methods for glycine methyl ester. Actual yields will vary depending on the specific reaction conditions and scale.

MethodMethylating AgentTypical YieldKey AdvantagesKey Disadvantages
Eschweiler-Clarke Formaldehyde/Formic AcidHigh- No over-methylation- Inexpensive reagents- Generally racemization-free[2]- Requires elevated temperatures- Acidic conditions may not be suitable for all substrates
Reductive Amination Formaldehyde/NaBH(OAc)₃High- Mild reaction conditions- More expensive reducing agent
Alkylation Methyl Iodide/BaseModerate to High- Can be performed at lower temperatures- Risk of over-methylation[7]- Methyl iodide is toxic
Alkylation Dimethyl Sulfate/BaseModerate to High- Generally higher yielding than methyl iodide- Dimethyl sulfate is highly toxic and carcinogenic[11][12]- Risk of over-methylation

Visualizations

Eschweiler-Clarke Reaction Workflow

Eschweiler_Clarke_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification glycine_me Glycine Methyl Ester mixing Mixing and Heating (80-100°C) glycine_me->mixing formaldehyde Formaldehyde formaldehyde->mixing formic_acid Formic Acid formic_acid->mixing neutralization Neutralization (e.g., NaHCO3) mixing->neutralization extraction Extraction (e.g., DCM) neutralization->extraction purification Purification (Distillation or Chromatography) extraction->purification product N,N-Dimethylglycine Methyl Ester purification->product

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke_Mechanism amine Primary Amine (Glycine Methyl Ester) imine Iminium Ion amine->imine + Formaldehyde - H2O formaldehyde Formaldehyde sec_amine Secondary Amine (N-methylglycine Methyl Ester) imine->sec_amine + Formic Acid - CO2 imine_2 Iminium Ion sec_amine->imine_2 + Formaldehyde - H2O tert_amine Tertiary Amine (N,N-dimethylglycine Methyl Ester) imine_2->tert_amine + Formic Acid - CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

  • CN103351306A - One-pot method of preparing N,N-dimethyl glycinate - Google Patents.
  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - Wiley Online Library. Available at: [Link]

  • What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? | ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids - Monash University. Available at: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. Available at: [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC. Available at: [Link]

  • An efficient and practical N-methylation of amino acid derivatives - PubMed. Available at: [Link]

  • N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. Available at: [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC. Available at: [Link]

  • Racemization Assays. Available at: [Link]

  • Chemically fuelled deracemization of amino acids. Available at: [Link]

  • Eschweiler-Clarke reaction - chemeurope.com. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry. Available at: [Link]

  • Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds - PMC. Available at: [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base | ACS Omega. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. Available at: [Link]

  • An Efficient and Practical N-Methylation of Amino Acid Derivatives - ResearchGate. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities. Available at: [Link]

  • Eschweiler-Clarke Reaction - SynArchive. Available at: [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | The Journal of Organic Chemistry. Available at: [Link]

  • An efficient and practical N-methylation of amino acid derivatives. - Semantic Scholar. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Preparation of Methyl Ester Precursors of Biologically Active Agents - ResearchGate. Available at: [Link]

  • Methylation using iodomethane : r/Chempros - Reddit. Available at: [Link]

  • Glycine methyl ester hydrochloride - Wikipedia. Available at: [Link]

  • Rhea - reaction knowledgebase. Available at: [Link]

  • Making Glycine Methyl Ester Chiral - PubMed. Available at: [Link]

  • Eschweiler-Clarke reaction. Available at: [Link]

  • View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury | Annals of Gastroenterology. Available at: [Link]

  • Catalytic mechanism of glycine N-methyltransferase - PubMed. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. Available at: [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA. Available at: [Link]

  • US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents.
  • dimethyl sulfate - Organic Syntheses. Available at: [Link]

  • The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC. Available at: [Link]

  • n-methylformanilide - Organic Syntheses. Available at: [Link]

Sources

Technical Guide: Solvent Selection & Recrystallization of N,N-Dimethylglycine Methyl Ester HCl

[1][2]

Executive Summary & Compound Profile

Target Molecule: N,N-Dimethylglycine Methyl Ester Hydrochloride Formula:

Chemical Class:

12

Recrystallizing N,N-Dimethylglycine methyl ester HCl presents a specific challenge: balancing the high polarity of the ionic salt lattice against the lipophilicity of the dimethyl and methyl ester groups.[1][2][3] Unlike simple inorganic salts, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity is not carefully modulated.[1][2]

Critical Warning: This compound contains an ester linkage.[2] Avoid water and protic solvents at high temperatures to prevent hydrolysis back to the parent acid (N,N-dimethylglycine), which would ruin the synthesis.[1][2]

Solvent Compatibility Matrix

The following data consolidates solubility behaviors observed in amino acid ester hydrochloride systems. Use this matrix to select your primary and co-solvents.[2]

Solvent ClassSpecific SolventSolubility StatusRole in ProtocolTechnical Notes
Alcohols Methanol (MeOH)High Primary SolventExcellent for dissolving the crude salt.[1][2] Must be anhydrous.[2]
Ethanol (EtOH)Moderate/High Primary SolventPreferred if MeOH yields are low; higher boiling point allows better thermal gradient.[2]
Isopropanol (IPA)Low/Moderate ModifierGood for "forcing" crystallization if MeOH is too solubilizing.[2]
Ethers Diethyl Ether (

)
Insoluble Anti-SolventThe "Gold Standard" anti-solvent for this class.[2] Precipitates salt rapidly.[2]
MTBEInsoluble Anti-SolventSafer, higher-boiling alternative to diethyl ether.[1][2]
THFSlight/Insoluble Anti-SolventUse only if ether fails; can sometimes hold impurities better.[2]
Chlorinated Chloroform (

)
Moderate Co-SolventUseful in 1:1 mixtures with alcohols for growing large single crystals (slow evaporation).[2]
Esters Ethyl Acetate (EtOAc)Insoluble Anti-SolventWeaker anti-solvent than ether; good for scrubbing non-polar impurities.[2]
Ketones AcetoneInsoluble Anti-SolventSafe: Tertiary amines do not form Schiff bases.[2] Good alternative to ether.[2]
Water

High AVOID High Risk: Causes ester hydrolysis.[2] Use only if pH is strictly controlled (not recommended).[2]

Decision Logic: Selecting Your Method

Do not default to a single method. Analyze your crude material's state to choose the correct workflow.[2][3]

SolventSelectionStartStart: Analyze Crude MaterialStatePhysical State?Start->StateSolidSolid / Sticky PowderState->SolidDryOilViscous Oil / GumState->OilWet/StickyPurityEstimated Purity?Solid->PurityMethodCMethod C: Trituration(Cold Ether wash)Oil->MethodCRemove surface oil firstHighPurity>90% (Minor impurities)Purity->HighPurityCleanLowPurity<80% (Dark/Tarry)Purity->LowPurityDirtyMethodAMethod A: Thermal Recrystallization(MeOH/EtOAc)HighPurity->MethodAMethodBMethod B: Vapor Diffusion(MeOH/Ether)LowPurity->MethodBGentler purificationMethodC->MethodAIf solidifies

Figure 1: Decision tree for selecting the purification strategy based on the physical state and purity of the crude N,N-Dimethylglycine methyl ester HCl.

Detailed Protocols

Method A: Solvent/Anti-Solvent Precipitation (Standard)

Best for: Routine purification of >5g batches.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add anhydrous Methanol dropwise while heating gently (40-50°C). Add just enough solvent to dissolve the solid.[2]

    • Tip: If the solution is colored, treat with activated charcoal for 5 mins and filter hot through Celite.[1][2][3]

  • Initial Cooling: Remove from heat. Let the flask cool to room temperature.

  • Anti-Solvent Addition: Add Diethyl Ether (or MTBE) dropwise with swirling.[2]

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.[2]

  • Crystallization: Place the flask in the fridge (4°C) for 2 hours, then a freezer (-20°C) overnight.

    • Mechanism:[1][4][5][6] As the temperature drops, the solubility decreases.[1][2][3] The ether reduces the dielectric constant of the mixture, forcing the ionic salt out of the solution.[1][2][3]

  • Isolation: Filter rapidly using a chilled Buchner funnel. Wash with cold ether.[2] Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Method B: Vapor Diffusion (Slow Growth)

Best for: Small scales (<1g), X-ray quality crystals, or sticky oils that refuse to solidify.[3]

  • Inner Vessel: Dissolve the compound in a minimal amount of Methanol in a small vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar containing Diethyl Ether (approx. 10x the volume of the methanol).[1][2][3]

  • Equilibrium: Cap the outer jar tightly.

  • Wait: Allow to stand undisturbed for 2-5 days.

    • Mechanism:[1][4][5][6] Ether vapor slowly diffuses into the methanol solution.[2][3] This gradually lowers the polarity without the thermal shock that causes oiling out, promoting formation of defined crystal lattices.[1][2][3]

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Separation)

Symptom: Instead of crystals, a second liquid layer (often yellow/brown) forms at the bottom of the flask.[1][2] Cause: The temperature dropped too fast, or the solvent polarity is too low (too much ether/hexane).[2][3] The Fix:

  • Re-heat: Heat the mixture until the oil redissolves (add a few drops of Methanol if needed).

  • Seed: If you have any solid crystals from a previous batch, add a tiny "seed" crystal to the cooling solution at room temperature.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the liquid line.[2][3] This creates nucleation sites.[2]

  • Slower Cool: Wrap the flask in a towel to slow the cooling rate.

Issue 2: Hygroscopicity (Wet Sludge)

Symptom: The filtered solid turns into a sticky paste within minutes of exposure to air.[2] Cause: Amino acid ester salts are hygroscopic; they absorb atmospheric water rapidly.[2] The Fix:

  • Perform filtration under a blanket of dry Nitrogen or Argon if possible.[2]

  • Move the funnel immediately to a vacuum desiccator.[3]

  • Storage: Store the final product at -20°C in a tightly sealed container with desiccant.

Issue 3: Low Yield

Symptom: Very little solid precipitates, even at -20°C. Cause: Too much primary solvent (Methanol) was used.[1][2] The Fix:

  • Rotary evaporate the mother liquor to reduce volume by 50%.[2][3]

  • Add more anti-solvent (Ether).[2]

  • Alternative: Switch primary solvent to Isopropanol , which has lower solubility for the salt than Methanol.[2]

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: No. While the salt is soluble in water, the methyl ester group is susceptible to hydrolysis, especially in the slightly acidic environment created by the ammonium salt.[1][2][3] Recrystallization from water often leads to contamination with N,N-dimethylglycine (the free acid).[1][2]

Q: My crude product is a dark brown oil. Should I recrystallize immediately? A: No. Recrystallization is poor at removing massive amounts of tarry impurities.[2] Perform a "Trituration" first:

  • Add cold Diethyl Ether to the oil.[2]

  • Sonicate or stir vigorously. The ether will dissolve non-polar tars but leave the salt behind.[1][2][3]

  • Decant the dark ether.[2]

  • Proceed to Method A with the remaining residue.

Q: What is the expected melting point? A: While the free acid salt (N,N-dimethylglycine HCl) melts around 189-194°C [1], the methyl ester hydrochloride typically has a lower melting point (approx. 170-175°C range for similar glycine ester salts [2]).[1][2] Use the melting point primarily to check for sharpness (purity) rather than an absolute identification value unless compared against a known standard.

References

  • Sigma-Aldrich.[1][2] Product Specification: N,N-Dimethylglycine hydrochloride.[1][2][4][7][8][9] Retrieved from [1][2]

  • Li, J., & Sha, Y. (2008).[2][3][10] A Convenient Synthesis of Amino Acid Methyl Esters.[2][10] Molecules, 13(5), 1111–1119.[3][10] [2][3]

  • Vogel, A. I.[2][3] Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[2] Longman Scientific & Technical.[2] (General reference for amino acid ester purification protocols).

Technical Support Center: Handling Air-Sensitive N,N-Dimethylglycine Methyl Ester Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource guide for N,N-Dimethylglycine methyl ester (DMG-OMe). As a versatile intermediate in pharmaceutical development and peptide chemistry, its successful application hinges on understanding and controlling its sensitivity to atmospheric conditions.[1] This guide, designed for researchers and drug development professionals, provides field-proven insights, troubleshooting workflows, and answers to frequently asked questions to ensure the integrity of your experiments.

Product Specifications and Critical Storage Conditions

N,N-Dimethylglycine methyl ester is a liquid that is highly sensitive to air and moisture.[2] Proper storage is the first and most critical step in maintaining its purity and reactivity.

Parameter Specification Source(s)
CAS Number 7148-06-3[1][3][4]
Molecular Formula C₅H₁₁NO₂[1][3]
Molecular Weight 117.15 g/mol [1][3][4]
Appearance Colorless to Almost Colorless Clear Liquid[1]
Boiling Point 135 °C[1]
Flash Point 39 °C[1]
Primary Sensitivities Air Sensitive, Heat Sensitive, Hygroscopic (Moisture Sensitive)[1][2]
Recommended Storage Frozen (<0 °C) or Refrigerated (4 °C) under an inert gas atmosphere (e.g., Argon or Nitrogen).[1][2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling and use of DMG-OMe.

Question: I've noticed a white precipitate forming in my bottle of DMG-OMe during storage. Is the product degraded, and can I still use it?

Answer:

This is a known phenomenon with this product.[1] The formation of a precipitate does not necessarily indicate wholesale degradation of the bulk material, but it does signal that some changes have occurred.

  • Causality: The precipitate is likely due to slow hydrolysis from trace moisture or dimerization/oligomerization over time, even under recommended storage conditions. The free tertiary amine can also react with atmospheric CO₂ to form a carbamate salt if the seal is compromised.

  • Validated Protocol:

    • Do Not Shake: Do not attempt to redissolve the precipitate by shaking or heating, as this may introduce the settled impurities back into the usable liquid.

    • Use the Supernatant: The recommended procedure is to carefully use only the clear supernatant liquid.[1]

    • Inert Transfer: When drawing the liquid, insert a long, clean, and dry needle connected to your syringe through the septum, ensuring the tip remains well below the surface of the liquid but significantly above the precipitate layer.

    • Expedient Use: It is strongly advised to use the material as soon as possible after receiving and opening it to minimize the formation of these impurities.[1]

Question: My reaction is providing inconsistent or lower-than-expected yields. What are the likely causes related to DMG-OMe handling?

Answer:

Low yields are most often traced back to contamination by air or water. The ester and the tertiary amine functionalities are both susceptible to reactions that will consume your starting material or generate byproducts.

  • Causality:

    • Hydrolysis: As an ester, DMG-OMe can be hydrolyzed back to N,N-dimethylglycine and methanol by water. This is often the primary culprit.

    • Oxidation: Tertiary amines can be susceptible to oxidation when exposed to atmospheric oxygen, leading to N-oxide formation or other degradation pathways, especially in the presence of certain catalysts or reaction conditions.

  • Troubleshooting Workflow: The following flowchart provides a systematic approach to identifying the source of the issue.

G start Low or Inconsistent Yield q1 Was an inert atmosphere maintained throughout? start->q1 res1 RESOLUTION: Review inert gas technique. Ensure positive pressure. Check for leaks in septa and joints. q1->res1 No q2 Was all glassware rigorously dried? q1->q2 Yes a1_yes Yes a1_no No res2 RESOLUTION: Oven-dry all glassware (>4h @ 140°C) and cool under inert gas stream. q2->res2 No q3 Were solvents and other reagents anhydrous? q2->q3 Yes a2_yes Yes a2_no No res3 RESOLUTION: Use freshly distilled solvents or packaged anhydrous solvents. Ensure other reagents are dry. q3->res3 No end_node If issues persist, consider reagent stoichiometry and reaction conditions. q3->end_node Yes a3_yes Yes a3_no No G cluster_0 Preparation cluster_1 Transfer Dry_Glassware 1. Oven-Dry Glassware, Syringe & Needles Purge_Flask 2. Purge Reaction Flask with Inert Gas Dry_Glassware->Purge_Flask Purge_Syringe 3. Purge Syringe with Inert Gas Purge_Flask->Purge_Syringe Pressurize 4. Pressurize Reagent Bottle with Inert Gas Purge_Syringe->Pressurize Withdraw 5. Withdraw Liquid into Syringe Pressurize->Withdraw Inject 6. Inject into Reaction Flask Withdraw->Inject

Caption: Workflow for transferring DMG-OMe under an inert atmosphere.

Frequently Asked Questions (FAQs)

  • Q1: Why is an inert atmosphere so critical for this compound?

    • DMG-OMe is sensitive to both oxygen and moisture. [2]Exposure to moist air can cause hydrolysis of the methyl ester group, reducing the purity of the reagent. The tertiary amine group can also be susceptible to oxidation. Using an inert atmosphere of argon or nitrogen displaces air and moisture, preserving the chemical integrity of the compound.

  • Q2: What are the primary safety precautions I should take when handling DMG-OMe?

    • This compound is a flammable liquid and vapor, causes skin irritation, and causes serious eye irritation. [1]Always handle it in a well-ventilated fume hood, away from heat, sparks, or open flames. [1][2]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [1][2][5]Ensure an eyewash station and safety shower are nearby. [2]

  • Q3: The Safety Data Sheet (SDS) mentions storing it "hygroscopic." What does this mean for handling?

    • "Hygroscopic" means the material readily absorbs moisture from the atmosphere. [2]This reinforces the need for handling under a dry, inert atmosphere. Any breach in the container seal or prolonged exposure during transfer can lead to water absorption, causing the hydrolysis mentioned previously. Always keep the container tightly sealed when not in use. [2][6]

  • Q4: How should I properly dispose of unused or waste N,N-Dimethylglycine methyl ester?

    • Unused reagent and contaminated materials should be treated as hazardous chemical waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [2]Do not flush into the sewer system.

References

  • Handling air-sensitive reagents AL-134 - MIT. MilliporeSigma. [Link]

  • Dimethylglycine - Wikipedia. Wikipedia. [Link]

  • Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents. (CN103396330A).
  • Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents. (US4968839A).
  • Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of Dimethylglycine (DMG) Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: DMG-DEPROT-001 Subject: Optimization of Hydrolysis Protocols & Side Reaction Mitigation

Diagnostic & Strategy Phase

Welcome to the Technical Support Center. You are likely working with a Dimethylglycine (DMG) ester , commonly utilized as a prodrug moiety to enhance the solubility of lipophilic alcohols or phenols, or as a specialized protecting group in peptide synthesis.

The deprotection (hydrolysis) of DMG esters presents a unique paradox: the basicity of the tertiary amine (


) can facilitate "self-cleavage" under physiological conditions, but it also catalyzes unwanted side reactions during chemical synthesis.

Before proceeding, identify your substrate class:

ClassStructure TypePrimary Risk FactorRecommended Protocol
Type A DMG-Drug (Simple Alcohol)Elimination / Acyl MigrationProtocol 2 (Mild Base)
Type B DMG-Peptide/Amino AcidDiketopiperazine (DKP) Protocol 1 (Acidic)
Type C DMG-Chiral CenterRacemization Protocol 3 (Enzymatic)

Critical Side Reactions & Troubleshooting

Issue 1: Diketopiperazine (DKP) Formation

Most common in dipeptide esters or when DMG is attached to an amino acid.

The Mechanism: The free amine of the penultimate amino acid attacks the ester carbonyl of the DMG group. This intramolecular cyclization releases the alcohol (your product) but traps the DMG and the amino acid as a cyclic byproduct (DKP), often crashing out of solution and reducing yield.

Troubleshooting Guide:

  • Symptom: Loss of mass balance; appearance of a highly insoluble white solid; disappearance of the ester peak in HPLC but low recovery of the free alcohol.

  • Root Cause: Basic conditions (pH > 7) deprotonate the N-terminus, triggering cyclization.

  • Solution: Switch to Acidic Hydrolysis (Protocol 1) . Keeping the amine protonated (

    
    ) kills its nucleophilicity, preventing DKP formation.
    
Issue 2: Racemization

Critical for substrates with a chiral center


 to the ester oxygen.

The Mechanism: Under basic conditions, the


-proton can be abstracted, leading to an enolate intermediate. The DMG group's tertiary amine can act as an intramolecular base, accelerating this process via a "shuttle" mechanism.

Troubleshooting Guide:

  • Symptom: Loss of optical purity (ee%) in the recovered alcohol/drug.

  • Root Cause: High pH or prolonged exposure to base (e.g., LiOH/NaOH).

  • Solution: Use Enzymatic Hydrolysis (Protocol 3) or Low-Temperature Acidic Cleavage . Avoid thermodynamic control.

Issue 3: N-Oxide Formation

Often overlooked during workup.

The Mechanism: The dimethylamino group is easily oxidized. If your workup involves peroxides or vigorous stirring in air for long periods, you may form the DMG-N-oxide, which alters solubility and makes purification difficult.

Troubleshooting Guide:

  • Symptom: New polar spot on TLC; M+16 peak in MS.

  • Solution: Degas solvents; use mild reducing agents (e.g., sodium thiosulfate) if oxidants were present; avoid chlorinated solvents that may contain stabilizer oxidants.

Validated Experimental Protocols

Protocol 1: Acid-Mediated Hydrolysis (Anti-DKP)

Best for: Peptides, Amino Acid conjugates, Base-sensitive substrates.

  • Dissolution: Dissolve the DMG ester (1.0 equiv) in 1,4-dioxane (5 mL/mmol).

  • Acidification: Add 4M HCl in dioxane (10 equiv) or concentrated aqueous HCl (if substrate tolerates water).

    • Why: Dioxane solubilizes organic substrates while HCl protonates the DMG amine immediately, preventing intramolecular catalysis.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 60°C to avoid acid-catalyzed elimination.

  • Workup: Concentrate in vacuo. The product will likely be the hydrochloride salt.

  • Neutralization (Optional): If the free base is needed, neutralize rapidly with cold saturated

    
     and extract immediately into EtOAc to minimize time at neutral pH (where DKP risk returns).
    
Protocol 2: Mild Chemical Saponification (General Purpose)

Best for: Simple alcohols, Phenols, Non-chiral substrates.

  • Dissolution: Dissolve DMG ester in MeOH/THF (1:1).

  • Reagent: Add LiOH (2.0 equiv) as a 1M aqueous solution.

    • Why: LiOH is milder than NaOH/KOH and less likely to cause elimination.

  • Temperature Control: Stir at 0°C for 30 minutes, then warm to RT.

    • Why: Low temperature suppresses

      
      -elimination side reactions.
      
  • Quench: Acidify to pH 6 with 1M HCl or acetic acid.

  • Extraction: Extract with DCM or EtOAc. The DMG byproduct (as a zwitterion or salt) will remain in the aqueous phase, purifying your product automatically.

Protocol 3: Enzymatic "Soft" Cleavage (High Fidelity)

Best for: Highly sensitive drugs, Chiral centers, Late-stage deprotection.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (PBS), pH 7.4.

  • Enzyme: Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) (approx. 10-50 units/mg substrate).

  • Co-solvent: If substrate is insoluble, add up to 10% DMSO or acetone.

  • Incubation: Incubate at 37°C with orbital shaking.

    • Mechanism:[1][2][3][4][5][6][7] Esterases recognize the DMG moiety as a mimic of natural acyl groups. The reaction is neutral and strictly chemoselective.[8]

  • Workup: Filter off the enzyme (or immobilized beads) and extract the filtrate.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired hydrolysis versus the destructive DKP formation and Racemization pathways.

DMG_Deprotection_Pathways Start DMG-Ester Substrate (R-O-CO-CH2-NMe2) Condition_Acid Acidic Conditions (H+ / H2O) Start->Condition_Acid Protocol 1 Condition_Base Basic Conditions (OH-) Start->Condition_Base Protocol 2 Intermediate_Prot Protonated Species (R-O-CO-CH2-NHMe2+) Condition_Acid->Intermediate_Prot Protonation of N Intermediate_Enolate Enolate / Free Amine (High Reactivity) Condition_Base->Intermediate_Enolate Deprotonation Product Desired Product (R-OH) Intermediate_Prot->Product Slow Hydrolysis (Safe Path) Path_DKP Intramolecular Attack (DKP Formation) Intermediate_Enolate->Path_DKP If R = Amino Acid Path_Rac Proton Abstraction (Racemization) Intermediate_Enolate->Path_Rac If R = Chiral Intermediate_Enolate->Product Saponification Path_Hydrolysis Direct Hydrolysis Side_DKP Side Product: Diketopiperazine Path_DKP->Side_DKP Side_Rac Side Product: Racemic Mixture Path_Rac->Side_Rac

Caption: Decision pathways for DMG ester cleavage. Green paths indicate safe protocols; red paths indicate high-risk side reactions (DKP/Racemization) triggered by basic conditions.

Frequently Asked Questions (FAQ)

Q: Why is my DMG ester hydrolysis stalling at 50% conversion? A: This is often due to product inhibition or pH drift. As DMG is cleaved, it generates dimethylglycine (an amino acid). In unbuffered systems, this can lower the pH (if starting neutral) or consume base (if basic), stalling the reaction.

  • Fix: Ensure you are using at least 2.5 equivalents of base (if saponifying) or maintain a buffered pH if using enzymes.

Q: Can I use catalytic hydrogenation to remove DMG? A: Generally, no. Unlike benzyl esters (Cbz/Bn), the DMG ester bond is not susceptible to hydrogenolysis (


). However, if your DMG is attached via a benzyl linker (e.g., DMG-O-CH2-Ph-...), hydrogenolysis will cleave the benzyl ether, not the DMG ester itself.

Q: I see a "doublet" in my NMR after deprotection. What happened? A: If you used basic conditions on a chiral substrate, you likely racemized the


-center. The "doublet" usually represents diastereomers if another chiral center exists in the molecule.
  • Fix: Switch to Protocol 3 (Enzymatic) immediately for this substrate.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of the formation of diketopiperazines from peptide esters. Journal of Pharmaceutical Sciences.

  • Kato, Y., et al. (2022). Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization.[9] International Journal of Molecular Sciences.

  • Salomon, C. J., et al. (2010).[6] Recent developments in chemical deprotection of ester functional groups.[6][8][10] Current Organic Synthesis.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for deprotection mechanics).

Sources

Purification methods for N,N-Dimethylglycine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Dimethylglycine Methyl Ester HCl Purification

Case ID: DMG-OMe-HCl-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

Compound: N,N-Dimethylglycine methyl ester hydrochloride Chemical Formula:


Critical Characteristics: 
  • Hygroscopic: Avidly absorbs atmospheric moisture.

  • Hydrolysis Prone: The ester bond is labile; moisture converts it back to N,N-dimethylglycine (parent acid).

  • Phase Behavior: The hydrochloride salt is a solid, whereas the free base is a liquid (BP ~135°C).

Core Challenge: The primary impurity is often the hydrolysis product (N,N-dimethylglycine hydrochloride) or unreacted starting material. Because both the product and the impurity are polar amine salts, separation requires exploiting subtle solubility differences in non-aqueous systems.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with amino acid ester salts. It occurs when the anti-solvent (e.g., Diethyl ether, Hexane) is added too quickly or the concentration of the solution is too high, causing the salt to crash out as a supercooled liquid rather than an ordered crystal lattice.

Corrective Protocol:

  • Re-dissolve: Add just enough methanol (solvent) to redissolve the oil upon gentle heating.

  • Seeding: If you have a seed crystal, add it now. If not, scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Slow Diffusion: Instead of pouring the anti-solvent, layer it carefully on top of the methanol solution and let it diffuse overnight in a fridge.

  • Solvent Switch: If using Diethyl ether, switch to Ethyl Acetate (EtOAc) or MTBE . These are slightly more polar and often favor crystal growth over oiling.

Issue 2: "NMR shows a persistent impurity peak around 2.9 ppm, but no ester methyl peak."

Diagnosis: You likely have the parent acid (N,N-dimethylglycine) .

  • Mechanism: If the esterification was incomplete or if the product absorbed water during storage, the ester hydrolyzed.

  • Verification: Check for the disappearance of the singlet at ~3.7 ppm (O-Methyl group). If that peak is weak or absent, your compound has reverted to the acid salt.

Corrective Protocol:

  • Purification won't fix this: You cannot easily recrystallize the ester away from the acid if the acid content is high (>10%).

  • Action: You must re-esterify. Dissolve the crude solid in dry Methanol and add thionyl chloride (

    
    ) dropwise at 0°C, then reflux for 2 hours. This converts the acid impurity back into the desired ester.
    
Issue 3: "The melting point is broad and lower than expected."

Diagnosis: Wet solvent or residual free base.

  • Cause A: The salt is hygroscopic. Absorbed water depresses the melting point.

  • Cause B: Incomplete protonation. If you didn't use excess HCl, you may have a mixture of free base (liquid) and salt (solid).

Corrective Protocol:

  • Dry: Dry under high vacuum (<1 mbar) over

    
     for 24 hours.
    
  • Acid Wash: Rinse the solid with anhydrous ether containing dissolved HCl gas to ensure full protonation.

Primary Purification Protocol: Solvent-Antisolvent Recrystallization

Objective: Isolate high-purity (>98%) DMG-OMe HCl while removing unreacted acid and inorganic salts.

Reagents:

  • Solvent: Anhydrous Methanol (MeOH) – Must be dry to prevent hydrolysis.

  • Anti-Solvent: Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude DMG-OMe HCl in a round-bottom flask.

    • Add the minimum amount of warm anhydrous Methanol (40°C) required to fully dissolve the solid.

    • Note: If insoluble particles remain (likely inorganic salts like NaCl), filter the hot solution through a sintered glass funnel.

  • Precipitation Initiation:

    • Allow the filtrate to cool to room temperature.[1][2][3]

    • Add the Anti-Solvent (

      
      ) dropwise with vigorous stirring.
      
    • Stop point: Stop adding when the solution turns slightly cloudy (turbid) and the cloudiness does not disappear instantly.

  • Crystallization:

    • Add a few drops of Methanol to clear the cloudiness.

    • Cover the flask and place it in a refrigerator (4°C) for 4–12 hours.

    • Optimization: If no crystals form, add more ether slowly until a precipitate begins to form, then cool again.

  • Isolation:

    • Filter the white crystals rapidly under a blanket of Nitrogen or Argon (to minimize moisture absorption).

    • Wash the filter cake twice with cold anhydrous Ether.

  • Drying:

    • Dry immediately in a vacuum desiccator.

Visualization: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude DMG-OMe HCl Dissolve Dissolve in min. warm MeOH (40°C) Start->Dissolve CheckSolids Insoluble particles? Dissolve->CheckSolids Filter Hot Filtration (Remove inorganic salts) CheckSolids->Filter Yes Cool Cool to Room Temp CheckSolids->Cool No Filter->Cool AddAnti Add Et2O/MTBE dropwise until turbid Cool->AddAnti Clarify Add drops of MeOH to clear turbidity AddAnti->Clarify Crystallize Chill (4°C) overnight Clarify->Crystallize Isolate Filter under N2 atmosphere Wash with cold Et2O Crystallize->Isolate Dry Vacuum Dry over P2O5 Isolate->Dry

Caption: Logical workflow for the purification of hygroscopic amino acid ester salts, emphasizing moisture control and solubility modulation.

Comparative Data: Solvent Systems

Solvent SystemPolarity GradientProsCons
MeOH / Et2O High to LowGold Standard. Excellent yield; ether evaporates easily during drying.Ether is highly flammable; requires anhydrous handling.
MeOH / EtOAc High to ModerateSlower crystallization (better purity); less prone to "oiling out."Harder to remove residual EtOAc from the crystal lattice.
EtOH / Hexane Moderate to LowGood for very non-polar impurities.Ethanol often contains traces of water (azeotrope) which causes hydrolysis. Avoid unless absolute EtOH is used.

References

  • Cohen, J. (2019). Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann.
  • Sigma-Aldrich. (n.d.).[4] N,N-Dimethylglycine hydrochloride Product Specification. Retrieved from (Provides baseline data for the acid salt analog for comparison).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81569, N,N-Dimethylglycine methyl ester. Retrieved from .

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from (General methodology for thionyl chloride/methanol esterification and workup).

Sources

Validation & Comparative

Comparative Analysis: 1H NMR Chemical Shifts of N,N-Dimethylglycine Methyl Ester (Free Base vs. HCl Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry and drug development, N,N-Dimethylglycine methyl ester (DMG-OMe) serves as a critical intermediate. Distinguishing its Free Base form from its Hydrochloride (HCl) Salt is a frequent analytical challenge, particularly during reaction monitoring and purification.

This guide provides a definitive technical comparison of the 1H NMR spectral signatures of both species. It focuses on the diagnostic chemical shift (


) perturbations caused by nitrogen protonation, offering a self-validating experimental protocol to confirm product identity.
Key Diagnostic Indicator

The most reliable metric for distinguishing the salt from the free base is the deshielding of the N-methyl and methylene protons . Upon protonation, the


 signal shifts downfield by approximately +0.6 ppm , and the 

-methylene (

) shifts by approximately +0.9 ppm .

Structural & Mechanistic Basis

Understanding the electronic environment is prerequisite to interpreting the spectra. The transition from free base to salt involves the protonation of the tertiary amine, converting it into a quaternary ammonium species.

The Protonation Equilibrium

The lone pair on the nitrogen atom in the free base is electron-rich, shielding adjacent protons. In the HCl salt, this lone pair forms a bond with a proton (


), creating a positive charge center. This positive charge inductively withdraws electron density from neighboring bonds (inductive effect: 

), resulting in significant deshielding (downfield shift).

Protonation_Mechanism cluster_effect NMR Consequence Base Free Base (Electron Rich N) Salt HCl Salt (Positive Charge on N) Base->Salt Protonation (+H+) HCl HCl (Acid Source) HCl->Salt Effect Inductive Withdrawal (-I Effect) Salt->Effect Shift Downfield Shift (Deshielding) Effect->Shift

Figure 1: Mechanistic pathway of protonation and its consequent inductive effect on NMR signals.

Comparative Data: Chemical Shifts

The following data consolidates experimental observations. Note that solvent choice is critical; Free Bases are typically run in Chloroform-d (


), while HCl salts often require polar solvents like Dimethyl Sulfoxide-d6 (

) or Deuterium Oxide (

) due to solubility.
Spectral Data Table
Proton AssignmentFree Base (

ppm)
HCl Salt (

ppm)

(Shift Difference)
Multiplicity
Solvent Context


/

Solvent Dependent-

2.30 – 2.40 2.90 – 3.00 ~ +0.60 Singlet (s)

3.15 – 3.25 4.05 – 4.15 ~ +0.90 Singlet (s)

3.70 – 3.75 3.75 – 3.85 ~ +0.10Singlet (s)

Not Observed 9.50 – 10.50 N/ABroad Singlet (br s)*

*Note: The


 peak is only visible in aprotic polar solvents like 

. In

, this proton exchanges with deuterium and becomes invisible (HDO peak appears).
Detailed Signal Analysis
The N-Methyl "Fingerprint" (

)
  • Free Base: Resonates upfield (~2.35 ppm). The electron density on the nitrogen shields these protons.[1][2]

  • HCl Salt: Shifts significantly downfield to ~2.95 ppm. This 0.6 ppm shift is the most robust indicator of salt formation. If you see a peak near 2.3 ppm, you have free base present.

The Methylene "Diagnostic" (

)
  • Free Base: Appears ~3.20 ppm.

  • HCl Salt: This signal suffers the strongest inductive penalty, shifting nearly 1.0 ppm downfield to ~4.10 ppm.

  • Critical Note: In the salt form, this peak may overlap with the water signal in wet

    
     (approx 3.3-3.5 ppm) or solvent satellites. Always verify integration.
    
The Ester Methyl (

)
  • Stability: This signal is relatively insulated from the nitrogen's charge state. It shifts only slightly (3.70

    
     3.80 ppm). Do not  use this peak as your primary diagnostic tool, but use it as an internal integration reference (Integral = 3H).
    

Experimental Protocol: The "In-Situ" Validation

To scientifically validate your sample without relying solely on literature values (which can vary by concentration), perform an In-Situ Neutralization Experiment . This is the "Gold Standard" for identity confirmation.

Protocol Steps
  • Prepare Sample: Dissolve ~10 mg of the suspected HCl salt in

    
     (if soluble) or 
    
    
    
    .
  • Acquire Spectrum A: Run the standard 1H NMR. Observe the downfield shifts (e.g.,

    
     at 2.9 ppm).
    
  • Add Base: Add 1-2 drops of

    
     (40% in 
    
    
    
    ) or solid
    
    
    directly to the NMR tube. Shake vigorously for 1 minute.
  • Acquire Spectrum B: Run the spectrum again.

  • Analysis: If the substance was the HCl salt, the

    
     and 
    
    
    
    peaks will migrate upfield toward the free base positions (2.3 ppm and 3.2 ppm, respectively) as the amine is deprotonated in situ.

Workflow Start Start: Unknown Sample (Suspected Salt) Step1 1. Dissolve in DMSO-d6 Acquire Spectrum A Start->Step1 Decision Check N-Me Shift Step1->Decision Result_Salt Peak at ~2.9 ppm (Likely Salt) Decision->Result_Salt > 2.8 ppm Result_Base Peak at ~2.3 ppm (Likely Free Base) Decision->Result_Base < 2.5 ppm Step2 2. Add Base (K2CO3/NaOD) Shake & Re-acquire Result_Salt->Step2 Validation Did peaks move Upfield? Step2->Validation Confirmed CONFIRMED: Identity Validated Validation->Confirmed Yes

Figure 2: Self-validating workflow for distinguishing salt vs. free base.

Troubleshooting & Artifacts

  • Water Suppression: The HCl salt is hygroscopic. In

    
    , the water peak (variable 3.3 - 4.0 ppm) can obscure the 
    
    
    
    signal. Solution: Add a drop of
    
    
    to shift the water peak, or use
    
    
    (though
    
    
    exchanges the
    
    
    ).
  • Concentration Effects: High concentrations of the HCl salt can cause slight chemical shift drifts due to ion pairing effects.

  • pH Sensitivity: If running the free base in

    
    , ensure the solvent is acid-free. Old chloroform forms HCl, which can partially protonate your free base, leading to "broadened" or intermediate chemical shifts (e.g., N-Me appearing at 2.6 ppm). Recommendation: Filter 
    
    
    
    through basic alumina if this occurs.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3229 (Ethyl ester analog used for trend confirmation).

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Entry bmse000241: N,N-Dimethylglycine (Acid form data for salt correlation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for inductive effects and NMR shielding mechanisms).[2][4][5]

Sources

Comparative IR Spectral Analysis: N,N-Dimethylglycine Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Molecule: N,N-Dimethylglycine Methyl Ester Hydrochloride (DMG-OMe·HCl) CAS Reference (Free Base): 7148-06-3 | Parent Acid: 1118-68-9

Executive Summary

This guide provides a comparative infrared (IR) spectroscopy analysis for N,N-Dimethylglycine Methyl Ester Hydrochloride . It is designed for researchers verifying the identity of this compound during synthesis or quality control.

The core challenge in characterizing this molecule is distinguishing it from its two primary precursors/analogs:

  • The Parent Acid: N,N-Dimethylglycine (DMG) – indicating incomplete esterification.

  • The Free Base: N,N-Dimethylglycine Methyl Ester – indicating incomplete salt formation or hydrolysis.

Key Diagnostic Indicator: The simultaneous presence of a high-frequency ester carbonyl stretch (~1740–1750 cm⁻¹) and a broad ammonium salt band (~2400–2700 cm⁻¹) confirms the target structure.

Structural Context & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational modes introduced by the specific functional group modifications.

The Chemical Transformation
  • Esterification: The carboxylic acid group (

    
    ) of DMG is converted to a methyl ester (
    
    
    
    ).
    • Spectral Impact:[1][2][3][4][5] The Carbonyl (

      
      ) vibration shifts to a higher wavenumber due to the removal of hydrogen bonding and the inductive effect of the methyl group.
      
  • Hydrochlorination: The tertiary amine nitrogen is protonated by HCl, forming a quaternary ammonium salt (

    
    ).
    
    • Spectral Impact:[1][2][3][4][5] The lone pair on the nitrogen is engaged. This creates a distinct, broad "ammonium band" in the mid-IR region, which is absent in the free base.

Experimental Protocol (ATR-FTIR)[6]

While KBr pellets are traditional for salts, Attenuated Total Reflectance (ATR) is the recommended modern standard for this hygroscopic hydrochloride salt to prevent water interference.

Step-by-Step Methodology
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    lines.
  • Sample Loading: Place a small amount (~2-5 mg) of the white crystalline DMG-OMe·HCl powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: HCl salts are hard; ensure good contact to avoid weak signal intensity.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.

  • Post-Processing: Apply baseline correction if necessary. Do not apply water vapor subtraction automatically, as it may distort the N-H+ region.

Comparative Spectral Analysis

This section compares the target molecule against its critical alternatives.

Region A: The Carbonyl Zone (1600–1800 cm⁻¹)

Differentiation of Ester vs. Acid vs. Zwitterion.

CompoundFunctional GroupWavenumber (cm⁻¹)Interpretation
DMG-OMe·HCl (Target) Ester C=O 1735 – 1755 Sharp, strong band. Higher frequency due to esterification.
DMG (Parent Acid)Carboxylate (

)
~1580 – 1620Zwitterionic form in solid state. Very low frequency.
DMG-HCl (Acid Salt)Acid C=O~1700 – 1725Lower frequency than ester due to H-bonding dimerization.

Diagnostic Check: If your peak is below 1730 cm⁻¹, you likely have significant hydrolysis or residual starting material.

Region B: The Ammonium/Hydrogen Zone (2400–3400 cm⁻¹)

Differentiation of Salt vs. Free Base.

CompoundFunctional GroupWavenumber (cm⁻¹)Interpretation
DMG-OMe·HCl (Target) Amine Salt (

)
2400 – 2700 Broad, complex band (often multiple sub-peaks). Characteristic of tertiary amine salts.
DMG-OMe (Free Base)C-H (Methyl)2750 – 3000Sharp peaks only. No broad absorption below 2800.
DMG (Parent Acid)Acid O-H2500 – 3300Extremely broad, often obscuring C-H stretches.

Diagnostic Check: The presence of a "comb-like" or broad absorption centered around 2500–2600 cm⁻¹ is the definitive proof of the Hydrochloride salt formation.

Region C: The Fingerprint Zone (1000–1300 cm⁻¹)

Confirmation of the Methyl Ester.

  • C-O-C Stretch: Look for a strong band between 1200–1250 cm⁻¹ . This corresponds to the asymmetric stretching of the ester linkage.

  • C-N Stretch: Aliphatic C-N vibrations appear around 1020–1250 cm⁻¹ , often overlapping with the ester bands, making this region complex but rich in intensity.

Decision Logic & Quality Control Workflow

Use the following logic flow to interpret your spectrum during product development or QC.

QC_Workflow Start Acquire IR Spectrum (DMG-OMe HCl) Check_CO Check Carbonyl (C=O) Region 1700-1760 cm-1 Start->Check_CO CO_Low Peak < 1730 cm-1 (Likely Acid/Carboxylate) Check_CO->CO_Low Low Freq CO_High Peak 1735-1755 cm-1 (Ester Confirmed) Check_CO->CO_High Correct Freq Check_NH Check Amine Salt Region 2400-2700 cm-1 CO_High->Check_NH NH_Absent No Broad Band (Free Base Impurity) Check_NH->NH_Absent Sharp Peaks Only NH_Present Broad 'Ammonium' Band (HCl Salt Confirmed) Check_NH->NH_Present Broad Band Check_OH Check OH Region >3200 cm-1 NH_Present->Check_OH OH_Strong Broad OH Peak (Wet/Hydrolyzed) Check_OH->OH_Strong Moisture Detected OH_Clean Clean Baseline Check_OH->OH_Clean Dry Pass PASS: Identity Confirmed High Purity OH_Clean->Pass

Figure 1: Logic flow for validating N,N-Dimethylglycine Methyl Ester HCl identity via IR spectroscopy.

Comparison Summary Table

FeatureTarget: DMG-OMe·HCl Alternative: Free BaseAlternative: Parent Acid
State Crystalline SolidLiquid/Low-melt SolidSolid (Zwitterion)
C=O Stretch ~1745 cm⁻¹ (Ester) ~1745 cm⁻¹ (Ester)~1600 cm⁻¹ (COO⁻)
N-H Stretch 2400-2700 cm⁻¹ (Broad) None (Tertiary Amine)~2500-3000 cm⁻¹ (Broad OH/NH)
C-O Stretch 1200-1250 cm⁻¹ 1150-1200 cm⁻¹1300-1400 cm⁻¹ (C-O-H)
Hygroscopicity High (Keep Dry)ModerateLow
Troubleshooting Common Issues
  • Split Carbonyl Peak: If the 1745 cm⁻¹ peak has a shoulder at 1710 cm⁻¹, the sample has partially hydrolyzed back to the acid form (likely due to moisture absorption).

  • Weak Spectrum: The HCl salt is hard. If using ATR, ensure maximum pressure is applied to the anvil to achieve sufficient optical contact.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6][7] (Standard text for Amine Salt and Ester assignments).

  • National Institute of Standards and Technology (NIST). (2023). N,N-Dimethylglycine methyl ester Mass/IR Data. NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich. (2024). Product Specification: N,N-Dimethylglycine Hydrochloride.

  • PubChem. (2024). Compound Summary: N,N-Dimethylglycine Methyl Ester.[7][8][9] National Library of Medicine.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the fragmentation pattern of N,N-Dimethylglycine methyl ester, a compound of interest in various biochemical and pharmaceutical contexts. We will explore its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare its fragmentation to structurally similar molecules, and provide detailed experimental protocols for obtaining these mass spectra.

Introduction to N,N-Dimethylglycine Methyl Ester

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine.[1] Its methyl ester, N,N-Dimethylglycine methyl ester, is a small, relatively volatile molecule amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for structural elucidation of related compounds.

Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, highly reproducible and ideal for library matching. The molecular formula of N,N-Dimethylglycine methyl ester is C5H11NO2, with a molecular weight of 117.15 g/mol .[2][3]

The EI mass spectrum of N,N-Dimethylglycine methyl ester is characterized by several key fragments. The molecular ion (M+) at m/z 117 is typically observed, though it may be of low intensity due to the molecule's propensity to fragment. The fragmentation is dominated by cleavages alpha to the nitrogen atom and the carbonyl group, which are characteristic of amines and esters, respectively.

The most prominent fragmentation pathways are:

  • Alpha-cleavage adjacent to the nitrogen atom: This is a highly favored fragmentation for amines. The cleavage of the C-C bond between the nitrogen and the carbonyl group results in the formation of a stable iminium ion. The loss of the 'CH2COOCH3' radical leads to the base peak at m/z 58 . This fragment, [ (CH3)2N=CH2 ]+, is characteristic of the N,N-dimethylamino moiety.

  • Cleavage adjacent to the carbonyl group: Esters commonly fragment via cleavage of the bonds next to the carbonyl group.

    • Loss of the methoxy group (-OCH3) results in an acylium ion at m/z 86 .

    • Loss of the entire methoxycarbonyl group (-COOCH3) is less common but can contribute to ions at lower mass-to-charge ratios.

  • Loss of a methyl radical: Fragmentation can also be initiated by the loss of a methyl radical from one of the N-methyl groups, leading to a fragment at m/z 102 .

Below is a diagram illustrating the primary EI fragmentation pathways of N,N-Dimethylglycine methyl ester.

EI_Fragmentation M [C5H11NO2]+• m/z 117 frag58 [(CH3)2N=CH2]+ m/z 58 (Base Peak) M->frag58 - •CH2COOCH3 frag86 [(CH3)2NCH2CO]+ m/z 86 M->frag86 - •OCH3 frag102 [M - CH3]+ m/z 102 M->frag102 - •CH3

Caption: Predicted EI fragmentation of N,N-Dimethylglycine methyl ester.

Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ with minimal fragmentation in the ion source.[4][5] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For N,N-Dimethylglycine methyl ester, the protonated molecule will have an m/z of 118.

Collision-Induced Dissociation (CID) of the [M+H]+ ion of N,N-Dimethylglycine methyl ester is expected to follow pathways characteristic of protonated amino acid esters. The proton will likely reside on the most basic site, the tertiary amine nitrogen.

Key fragmentation pathways in ESI-MS/MS include:

  • Neutral loss of methanol (CH3OH): This is a common fragmentation pathway for methyl esters. The loss of methanol from the protonated molecule would result in a fragment ion at m/z 86 .

  • Neutral loss of the entire ester group: The loss of the methyl formate (HCOOCH3) neutral molecule can occur, leading to the iminium ion at m/z 58 . This is analogous to the base peak observed in the EI spectrum.

  • Cleavage of the N-C bond: Fragmentation can also involve the cleavage of the bond between the nitrogen and the methylene group, although this is generally less favored than the pathways described above.

The following diagram illustrates the predicted ESI-MS/MS fragmentation of protonated N,N-Dimethylglycine methyl ester.

ESI_Fragmentation MH [C5H11NO2H]+ m/z 118 frag86 [M+H - CH3OH]+ m/z 86 MH->frag86 - CH3OH frag58 [M+H - HCOOCH3]+ m/z 58 MH->frag58 - HCOOCH3

Caption: Predicted ESI-MS/MS fragmentation of N,N-Dimethylglycine methyl ester.

Comparative Fragmentation Analysis

To better understand the fragmentation of N,N-Dimethylglycine methyl ester, it is instructive to compare its mass spectrum with those of structurally related compounds. Here, we compare it with N,N-Dimethylglycine ethyl ester and Sarcosine methyl ester (N-Methylglycine methyl ester).

CompoundMolecular WeightKey EI Fragments (m/z) and Interpretation
N,N-Dimethylglycine methyl ester 117.1558 (Base Peak, [(CH3)2N=CH2]+), 86 ([M-OCH3]+), 102 ([M-CH3]+), 117 (M+)
N,N-Dimethylglycine ethyl ester 131.1758 (Base Peak, [(CH3)2N=CH2]+), 86 ([M-OC2H5]+), 102 ([M-C2H5]+), 116 ([M-CH3]+), 131 (M+)[6]
Sarcosine methyl ester 103.1244 (Base Peak, [CH3NH=CH2]+), 74 ([M-C2H5]+), 103 (M+)

Analysis of Comparative Data:

  • N,N-Dimethylglycine ethyl ester: The substitution of the methyl ester with an ethyl ester shifts the molecular ion peak to m/z 131.[6] The base peak remains at m/z 58 , confirming that this fragment originates from the N,N-dimethylaminoethyl portion of the molecule and is independent of the ester group. The loss of the ethoxy group (-OC2H5) results in a fragment at m/z 86, the same as the loss of the methoxy group in the methyl ester. This highlights how different ester groups can still lead to common fragment ions.

  • Sarcosine methyl ester: Sarcosine (N-methylglycine) has one less methyl group on the nitrogen compared to N,N-Dimethylglycine. This structural difference is clearly reflected in the mass spectrum. The base peak shifts from m/z 58 to m/z 44 , corresponding to the [CH3NH=CH2]+ iminium ion. This demonstrates the diagnostic power of this alpha-cleavage in determining the degree of N-alkylation.

Experimental Protocols

To obtain the mass spectra discussed in this guide, the following experimental protocols can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Dissolve a small amount of N,N-Dimethylglycine methyl ester (or its analogues) in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1: Scan for the protonated molecule [M+H]+ (m/z 118).

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 118) and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Scan the product ions from m/z 40-120.

Conclusion

The mass spectrometric fragmentation of N,N-Dimethylglycine methyl ester is well-defined and predictable under both EI and ESI conditions. The dominant fragmentation pathways involve alpha-cleavage adjacent to the nitrogen atom, leading to a characteristic base peak at m/z 58, and cleavages around the ester functional group. Comparative analysis with its ethyl ester and N-demethylated analogue highlights the diagnostic value of specific fragment ions in elucidating the structure of small molecules. The provided experimental protocols offer a starting point for researchers to obtain high-quality mass spectra for this and related compounds, facilitating their confident identification and characterization in complex analytical workflows.

References

  • National Institute of Standards and Technology. Glycine, N,N-dimethyl-, ethyl ester. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • National Institute of Standards and Technology. Glycine, N,N-dimethyl-, methyl ester. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChem. N,N-Dimethylglycine methyl ester. National Center for Biotechnology Information. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. N,N-Dimethylglycine. National Center for Biotechnology Information. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Griffiths, J. (2008). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Royal Society of Chemistry. [Link]

  • Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508–548. [Link]

  • Chen, Y., Chen, Y., & Wang, Y. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(11), 2269–2278. [Link]

Sources

Melting Point & Characterization Guide: N,N-Dimethylglycine Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers and drug development professionals. It prioritizes scientific accuracy, acknowledging where specific data is empirically scarce while providing robust comparative data and experimental protocols to bridge those gaps.

Executive Summary & Technical Profile

N,N-Dimethylglycine methyl ester hydrochloride (CAS: 1954-58-1 ) is the methyl ester derivative of N,N-Dimethylglycine (DMG), stabilized as a hydrochloride salt.[1] Unlike its parent compound (DMG free acid) or the quaternary ammonium analog (Betaine), this specific ester salt is frequently encountered as a synthetic intermediate rather than a final pharmaceutical solid.

Critical Note on Physical State: While many amino acid ester hydrochlorides are high-melting solids, the introduction of two N-methyl groups significantly disrupts the hydrogen-bonding network of the crystal lattice compared to primary amine analogs (e.g., Glycine methyl ester HCl). Consequently, N,N-Dimethylglycine methyl ester HCl often exhibits a significantly lower melting point range or exists as a hygroscopic semi-solid/oil , making definitive literature values rarer than for its stable acid salt counterparts.

Property Data / Descriptor
Compound Name N,N-Dimethylglycine methyl ester hydrochloride
CAS Number 1954-58-1
Molecular Formula C₅H₁₁NO₂[2][3][4] · HCl (C₅H₁₂ClNO₂)
Molecular Weight 153.61 g/mol
Physical Form White hygroscopic powder or colorless viscous oil (purity dependent)
Predicted MP Range < 117°C (Based on structural trend analysis; see Section 2)
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in ether.
Comparative Melting Point Analysis

To provide a rigorous benchmark, we analyze the melting point trends of structurally related glycine derivatives. The melting point decreases as N-methylation increases (reducing H-bond donors) until the quaternary state (Betaine) restores high lattice energy via strong ionic interactions.

Table 1: Structural Analog Melting Point Trend

CompoundStructure TypeCAS No.[2][3][5][6][7][8][9][10][11]Melting Point (°C)Lattice Stability Factor
Glycine Methyl Ester HCl Primary Amine Salt5680-79-5175 (dec) High (3 N-H donors)
Sarcosine Methyl Ester HCl Secondary Amine Salt13515-93-0117 – 119 Medium (2 N-H donors)
N,N-Dimethylglycine Methyl Ester HCl Tertiary Amine Salt 1954-58-1 Likely 70 – 110 *Low (1 N-H donor)
N,N-Dimethylglycine HCl Carboxylic Acid Salt2491-06-7189 – 194 High (Acid dimer H-bonds)
Betaine HCl Quaternary Ammonium590-46-5241 – 242 Very High (Strong Ionic)

*Note: The specific MP for CAS 1954-58-1 is rarely indexed in standard physical property databases, consistent with its behavior as a low-melting, hygroscopic solid. Researchers should expect a transition significantly below that of Sarcosine methyl ester HCl.

Structural Relationships & Synthesis Pathways

The following diagram illustrates the methylation pathway and the structural relationship between these derivatives, highlighting why the melting point depression occurs at the tertiary amine stage.

Glycine_Derivatives_MP_Trend Glycine Glycine Methyl Ester HCl (Primary Amine) MP: 175°C Sarcosine Sarcosine Methyl Ester HCl (Secondary Amine) MP: 117-119°C Glycine->Sarcosine + Methyl Group (Reduces H-Bonding) DMG_Ester N,N-Dimethylglycine Methyl Ester HCl (Tertiary Amine) MP: < 117°C (Est.) Sarcosine->DMG_Ester + Methyl Group (Further Reduces H-Bonding) Betaine Betaine HCl (Quaternary Ammonium) MP: 241°C DMG_Ester->Betaine + Methyl Group (Ionic Lattice Formation) DMG_Acid N,N-Dimethylglycine HCl (Free Acid Salt) MP: 189-194°C DMG_Ester->DMG_Acid Hydrolysis (- Methyl Ester)

Caption: Structural progression showing the impact of N-methylation on melting point. The target compound (Red) represents the minimum lattice energy point before quaternary charge stabilization.

Experimental Protocols

Since commercial batches may vary in crystallinity due to hygroscopicity, experimental verification is recommended.

Protocol A: Capillary Melting Point Determination (Hygroscopic Salts)

Standard open-capillary methods will yield inaccurate (low) results due to moisture absorption.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for at least 24 hours at room temperature.

  • Loading: Quickly load the dried sample into a glass capillary.

  • Sealing: Crucial Step —Flame-seal the open end of the capillary immediately to prevent moisture re-absorption.

  • Measurement: Place in a melting point apparatus (e.g., Büchi or Stuart). Ramp temperature at 10°C/min until 60°C, then reduce to 1°C/min.

  • Observation: Record the "onset" (first liquid meniscus) and "clear point" (complete liquefaction).

Protocol B: Synthesis & Isolation (Self-Validation)

If the commercial standard is unavailable, this protocol yields the pure salt for characterization.

  • Reagents: N,N-Dimethylglycine HCl (10 mmol), Anhydrous Methanol (20 mL), Thionyl Chloride (12 mmol).

  • Procedure:

    • Chill methanol to 0°C under N₂ atmosphere.

    • Dropwise add Thionyl Chloride (exothermic).

    • Add N,N-Dimethylglycine HCl.[11][12]

    • Reflux for 4 hours (Solution becomes clear).

    • Evaporate solvent in vacuo to yield a viscous oil.

  • Crystallization: Triturate the oil with cold anhydrous diethyl ether or acetone. If a solid forms, filter rapidly under N₂. If it remains an oil, the MP is likely near/below ambient or the salt is extremely hygroscopic.

References
  • Sigma-Aldrich. N,N-Dimethylglycine hydrochloride (CAS 2491-06-7) Product Specification.Link

  • Chemodex. Sarcosine methyl ester hydrochloride (CAS 13515-93-0) Technical Data Sheet.Link

  • National Institute of Standards and Technology (NIST). Glycine, N,N-dimethyl-, methyl ester (CAS 7148-06-3) Gas Phase Thermochemistry.Link

  • PubChem. Betaine Hydrochloride (CAS 590-46-5) Compound Summary.Link[9]

  • ChemicalBook. Glycine methyl ester hydrochloride (CAS 5680-79-5) Properties.[5][9]Link

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A Comparative Analysis of the Reactivity of N,N-Dimethylglycine Methyl Ester and Ethyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of something as seemingly minor as an ester protecting group can have profound implications for reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct molecules: N,N-Dimethylglycine methyl ester and N,N-Dimethylglycine ethyl ester. This analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data to inform researchers, scientists, and drug development professionals in their selection of the optimal reagent for their specific application.

Introduction: The Subtle Distinction Between Methyl and Ethyl Esters

N,N-Dimethylglycine, a derivative of the amino acid glycine, is a versatile building block in organic synthesis. Its esters, particularly the methyl and ethyl variants, are commonly employed as intermediates. While differing by only a single methylene unit, the choice between the methyl and ethyl ester can significantly impact their reactivity in key transformations such as hydrolysis, transesterification, and amidation. These differences primarily arise from a combination of steric and electronic effects inherent to the methyl and ethyl groups.

Molecular Structures:

  • N,N-Dimethylglycine Methyl Ester:

    • CAS: 7148-06-3

    • Molecular Formula: C₅H₁₁NO₂

    • Molecular Weight: 117.15 g/mol

  • N,N-Dimethylglycine Ethyl Ester:

    • CAS: 33229-89-9

    • Molecular Formula: C₆H₁₃NO₂

    • Molecular Weight: 131.17 g/mol

This guide will delve into a comparative analysis of their reactivity, providing both theoretical explanations and practical experimental protocols to empower researchers to make informed decisions.

Theoretical Underpinnings of Reactivity: Steric vs. Electronic Effects

The reactivity of esters in nucleophilic acyl substitution reactions is predominantly governed by two key factors:

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to the positive inductive effect (+I). This increased electron density on the carbonyl carbon of the ethyl ester makes it marginally less electrophilic and therefore, less susceptible to nucleophilic attack compared to the methyl ester.[1]

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric bulk around the carbonyl center of the ethyl ester impedes the approach of nucleophiles, slowing down the rate of reaction.[1]

In the case of N,N-Dimethylglycine esters, both effects work in concert to render the methyl ester the more reactive species . The smaller size and slightly lower electron-donating nature of the methyl group facilitate easier access for nucleophiles to the carbonyl carbon, leading to faster reaction rates in general.

Comparative Reactivity in Key Chemical Transformations

Hydrolysis: Cleavage of the Ester Bond

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Reactivity Comparison:

Due to the principles of sterics and electronics discussed earlier, N,N-Dimethylglycine methyl ester is expected to undergo hydrolysis at a faster rate than the ethyl ester under both acidic and basic conditions.

Illustrative Kinetic Data for Hydrolysis:

EsterConditionApparent Second-Order Rate Constant (k, M⁻¹s⁻¹)
N,N-Dimethylglycine Methyl EsterBasic (0.1 M NaOH, 25°C)0.12
N,N-Dimethylglycine Ethyl EsterBasic (0.1 M NaOH, 25°C)0.08
N,N-Dimethylglycine Methyl EsterAcidic (0.1 M HCl, 50°C)1.5 x 10⁻⁴
N,N-Dimethylglycine Ethyl EsterAcidic (0.1 M HCl, 50°C)1.0 x 10⁻⁴

Note: The data presented in this table is illustrative and intended to reflect the expected relative reactivity based on established chemical principles. Actual experimental values may vary.

Transesterification: Exchanging the Alkoxy Group

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base.[2] The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water.

Reactivity Comparison:

Consistent with the trend observed in hydrolysis, N,N-Dimethylglycine methyl ester will undergo transesterification more readily than the ethyl ester . For example, the conversion of the methyl ester to the ethyl ester by reaction with ethanol will be faster than the reverse reaction.

Illustrative Reaction Completion Times for Transesterification:

Starting EsterAlcoholCatalystTemperature (°C)Approximate Time for >95% Conversion (hours)
N,N-Dimethylglycine Methyl EsterEthanolNaOEt (cat.)604
N,N-Dimethylglycine Ethyl EsterMethanolNaOMe (cat.)606

Note: The data presented in this table is illustrative and intended to reflect the expected relative reactivity based on established chemical principles. Actual experimental values may vary.

Amidation: Formation of an Amide Bond

Amidation is the reaction of an ester with an amine to form an amide. This is a crucial reaction in peptide synthesis and the formation of many active pharmaceutical ingredients.

Reactivity Comparison:

The greater electrophilicity and reduced steric hindrance of the carbonyl carbon in N,N-Dimethylglycine methyl ester make it a more efficient acylating agent in amidation reactions compared to the ethyl ester . This translates to faster reaction times and potentially higher yields, especially when working with less nucleophilic amines or under milder reaction conditions.

Illustrative Yields for Amidation with Benzylamine:

EsterAmineConditionsReaction Time (hours)Yield (%)
N,N-Dimethylglycine Methyl EsterBenzylamineNeat, 80°C692
N,N-Dimethylglycine Ethyl EsterBenzylamineNeat, 80°C685

Note: The data presented in this table is illustrative and intended to reflect the expected relative reactivity based on established chemical principles. Actual experimental values may vary.

Experimental Protocols

To facilitate the direct comparison of these esters in a laboratory setting, the following detailed protocols are provided.

Synthesis of N,N-Dimethylglycine Esters

A general method for the synthesis of N,N-Dimethylglycine esters involves the esterification of N,N-Dimethylglycine using a suitable alcohol in the presence of an acid catalyst.[3]

Synthesis_Workflow DMG N,N-Dimethylglycine Reaction Esterification Reaction (Reflux) DMG->Reaction Alcohol Methanol or Ethanol Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product N,N-Dimethylglycine Methyl or Ethyl Ester Purification->Product

Caption: General workflow for the synthesis of N,N-Dimethylglycine esters.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-Dimethylglycine (1.0 eq).

  • Add the corresponding alcohol (methanol or ethanol) in excess (e.g., 10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Comparative Hydrolysis Rate Determination by Titration

This protocol allows for the monitoring of the hydrolysis of the methyl and ethyl esters under basic conditions.

Hydrolysis_Monitoring cluster_prep Reaction Setup cluster_sampling Sampling & Quenching cluster_titration Titration Ester Ester Solution (in Dioxane) Mix Mix at t=0 Ester->Mix NaOH NaOH Solution (Aqueous) NaOH->Mix Aliquot Take Aliquot at time 't' Mix->Aliquot Reaction Progresses Quench Quench with excess HCl Aliquot->Quench Titrate Titrate with standardized NaOH Quench->Titrate Endpoint Determine Endpoint (Phenolphthalein) Titrate->Endpoint

Caption: Workflow for monitoring ester hydrolysis by titration.

Step-by-Step Protocol:

  • Prepare 0.02 M solutions of N,N-Dimethylglycine methyl ester and ethyl ester in dioxane.

  • Prepare a 0.02 M aqueous solution of sodium hydroxide.

  • In a thermostated reaction vessel at 25°C, mix equal volumes of the ester solution and the NaOH solution. Start a timer immediately.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of standardized 0.01 M HCl.

  • Add a few drops of phenolphthalein indicator and back-titrate the unreacted HCl with a standardized 0.01 M NaOH solution.

  • Calculate the concentration of unreacted ester at each time point and determine the rate constant.[4][5][6]

Comparative Transesterification Monitoring by GC-MS

This protocol outlines a method to compare the rate of transesterification of the methyl ester to the ethyl ester.

Step-by-Step Protocol:

  • In separate reaction vials, dissolve N,N-Dimethylglycine methyl ester (1.0 eq) in a large excess of ethanol. In another set of vials, dissolve N,N-Dimethylglycine ethyl ester (1.0 eq) in a large excess of methanol.

  • Add a catalytic amount of sodium methoxide (for the ethyl ester reaction) or sodium ethoxide (for the methyl ester reaction) to each respective vial.

  • Place the vials in a heating block at 60°C and start a timer.

  • At various time points, withdraw a small aliquot, quench with a drop of acetic acid, and dilute with a suitable solvent (e.g., dichloromethane).

  • Analyze the samples by GC-MS to determine the relative concentrations of the starting ester and the product ester.[7][8] The ratio of the peak areas can be used to quantify the extent of the reaction.

Comparative Amidation Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be a powerful tool for monitoring the progress of amidation reactions in real-time.[9][10]

Step-by-Step Protocol:

  • In an NMR tube, dissolve N,N-Dimethylglycine methyl ester (1.0 eq) and benzylamine (1.1 eq) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Place the NMR tube in a heated NMR probe or a heating block at 80°C.

  • Acquire subsequent ¹H NMR spectra at regular intervals.

  • Monitor the disappearance of the ester's methoxy signal (a singlet around 3.6 ppm) and the appearance of the amide product's signals. The integration of these signals can be used to determine the reaction conversion over time.

  • Repeat the experiment with N,N-Dimethylglycine ethyl ester, monitoring the disappearance of the ethoxy signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm).

Conclusion and Recommendations

The comprehensive analysis of the reactivity of N,N-Dimethylglycine methyl and ethyl esters reveals a clear trend: the methyl ester is the more reactive species in hydrolysis, transesterification, and amidation reactions. This heightened reactivity is attributed to the lower steric hindrance and slightly reduced electron-donating character of the methyl group compared to the ethyl group.

For researchers and drug development professionals, this has several practical implications:

  • When rapid reaction kinetics and high conversion are desired, particularly with sterically hindered or less reactive nucleophiles, N,N-Dimethylglycine methyl ester is the superior choice .

  • In situations where a more stable ester is required to withstand certain reaction conditions before a subsequent transformation, N,N-Dimethylglycine ethyl ester may be preferable .

  • The choice of ester can also influence purification strategies. The different boiling points and chromatographic behaviors of the methyl and ethyl esters and their corresponding alcohol byproducts should be considered.

Ultimately, the selection between N,N-Dimethylglycine methyl ester and ethyl ester should be a deliberate decision based on the specific requirements of the synthetic route. By understanding the fundamental principles of their reactivity and employing the experimental protocols outlined in this guide, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and control.

References

  • To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.). Retrieved from [Link]

  • Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.). Retrieved from [Link]

  • A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Kinetics of Acid Hydrolysis of an Ester. (n.d.). Retrieved from [Link]

  • Rate Constant of Ester Hydrolysis. (n.d.). Scribd. Retrieved from [Link]

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). The alkaline hydrolysis of the ethyl and methyl esters of 1-naphthoic acid and 2-naphthoic acid. University of Canterbury.
  • Fast GC-FID method for monitoring acidic and basic catalytic transesterification reactions in vegetable oils to methyl ester biodiesel preparation. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • Monitoring of active ester formation using ¹H NMR spectroscopy. Both... (n.d.). ResearchGate. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2014). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 19(9), 13445–13457. [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). (2023, May 8). Analytical Methods. [Link]

  • Advanced Acid And Ester Titration Basics. (2019, April 15). Boston Apothecary. Retrieved from [Link]

  • The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production: in situ Monitoring and Density Functional Theory Calculations. (n.d.). SciELO South Africa. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis. Retrieved from [Link]

  • Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes. (n.d.). PMC. Retrieved from [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024, August 12). AZoM.com. Retrieved from [Link]

  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • KINETICS AND PHASE BEHAVIOUR OF TRANSESTERIFICATION OF TRIGLYCERIDES. (2006, March 15). Retrieved from [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022, July 15). JYX: JYU. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). Department of Chemistry - University of Calgary. Retrieved from [Link]

  • Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved from [Link]

  • Kinetics of Amidation for the Synthesis ofDiethanolamide from Methyl Ester andDiethanolamine by Using Sulphuric AcidCatalyst. (2013, September 15). SciSpace. Retrieved from [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021, November 5). PMC. Retrieved from [Link]

  • A comparative study of the chemical kinetics of methyl and ethyl propanoate. (n.d.). KAUST Repository. Retrieved from [Link]

  • Direct Amidation of Esters via Ball Milling. (n.d.). UCL Discovery - University College London. Retrieved from [Link]

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. (2014, July 22). Journal of the American Chemical Society. [Link]

  • Methyl ester vs Ethyl ester hydrolysis. (2022, February 25). Reddit. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. (n.d.). PubMed. Retrieved from [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. (n.d.). Google Patents.
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  • Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. (2022, November 18). MDPI. [Link]

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A Researcher's Guide to the NMR Spectroscopy of N-Methyl Groups in Dimethylglycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among the various functional groups, the N-methyl group, particularly within moieties like dimethylglycine, presents a distinct and informative signature. This guide provides an in-depth comparison of the characteristic NMR peaks for N-methyl groups in dimethylglycine esters, supported by experimental data and protocols, to aid in the unambiguous identification and characterization of these compounds.

The Unique Signature of the N,N-Dimethyl Moiety

The two N-methyl groups in a dimethylglycine ester are chemically equivalent. Due to free rotation around the C-N bond, they experience the same average electronic environment. This results in a single, sharp resonance signal in both ¹H and ¹³C NMR spectra. The intensity of the ¹H NMR signal is characteristically high, integrating to six protons, making it a prominent landmark in the spectrum.

The chemical shift of this signal is primarily governed by the inductive effect of the adjacent nitrogen atom. Nitrogen is more electronegative than carbon, leading to a deshielding effect on the methyl protons and carbons compared to those in simple alkanes.[1][2] Consequently, the N-methyl signal appears downfield from typical alkyl C-H signals. When methyl groups are attached to nitrogen, their protons typically resonate around 2.3 ppm.[1] This deshielding is a fundamental characteristic that aids in the initial assignment of the N-methyl peak.

Comparative Analysis of NMR Chemical Shifts

The local chemical environment, including the specific ester group and the solvent used for analysis, subtly modulates the precise chemical shift of the N-methyl groups. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the N-methyl groups in various dimethylglycine derivatives, providing a comparative framework for analysis.

Table 1: ¹H NMR Chemical Shifts for the N-Methyl Group in Dimethylglycine and its Derivatives
CompoundEster GroupSolventN(CH₃)₂ Chemical Shift (δ, ppm)Source
N,N-DimethylglycineN/A (Acid)D₂O2.92[3]
N,N-Dimethylglycine Methyl EsterMethylCDCl₃~2.3[4]
N,N-Dimethylglycine Ethyl EsterEthylCDCl₃~2.3[5]

Note: The exact chemical shift can vary slightly based on spectrometer frequency and sample concentration.

Table 2: ¹³C NMR Chemical Shifts for the N-Methyl Group in Dimethylglycine and its Derivatives
CompoundEster GroupSolventN(C H₃)₂ Chemical Shift (δ, ppm)Source
N,N-DimethylglycineN/A (Acid)Water (pH 7.0)46.31[3]
N,N-DimethylglycineN/A (Acid)D₂O45.82[6]
N,N-Dimethylglycine Methyl EsterMethylCDCl₃45.4[4]

As observed, the proton signal for the N-methyl groups in the esters appears around 2.3 ppm in CDCl₃, while the corresponding signal in the parent amino acid (in D₂O) is further downfield at 2.92 ppm.[3] This difference can be attributed to the protonation state of the nitrogen and the overall change in the electronic environment between the zwitterionic amino acid and the neutral ester form. The ¹³C chemical shifts show a similar trend, with the N-methyl carbons in the esters being slightly more shielded (upfield) compared to the parent acid.[3][4][6]

Distinguishing Dimethylglycine Esters from Other Amino Acid Esters

The presence of a sharp, six-proton singlet around 2.3 ppm is a strong indicator of a dimethylglycine ester. In contrast, other common amino acid esters lack this feature. For example, glycine methyl ester hydrochloride shows a singlet for its α-protons at 4.03 ppm and the methyl ester protons at 3.92 ppm, but no N-methyl signal.[7] Similarly, methionine methyl ester displays its N-H protons, but the C-H signals are distinct from an N-methyl group.[7][8] The uniqueness of the N,N-dimethyl signal makes it a powerful diagnostic tool.

Experimental Protocol for High-Resolution NMR Analysis

Acquiring clean, high-resolution NMR spectra is paramount for accurate structural confirmation. The following protocol outlines a self-validating system for analyzing dimethylglycine esters.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of the purified dimethylglycine ester directly into a clean, dry NMR tube.
  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for many organic esters. Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides the 0 ppm reference point for the chemical shift scale.[9]
  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

2. NMR Spectrometer Setup & Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to maximize homogeneity, resulting in sharp, symmetrical peaks.
  • ¹H NMR Acquisition Parameters:
  • Pulse Angle: 30-45 degrees.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
  • Number of Scans (ns): 8-16 scans are typically sufficient for a moderately concentrated sample.
  • ¹³C NMR Acquisition Parameters:
  • Experiment Type: Proton-decoupled ¹³C experiment (e.g., zgpg30).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans (ns): 128-1024 scans, or more, may be needed due to the low natural abundance of ¹³C.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.
  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
  • Integration and Peak Picking: Integrate all signals to determine the relative number of protons. Identify the chemical shift (in ppm) for each peak, paying close attention to the characteristic N-methyl singlet.

Visualizing Structure and Workflow

To better conceptualize the molecular features and the analytical process, the following diagrams are provided.

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Ester prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum (8-16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (128+ scans) acq1->acq3 proc1 Fourier Transform & Phasing acq2->proc1 acq3->proc1 proc2 Baseline Correction & Referencing (TMS = 0 ppm) proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign N-Methyl Signal (~2.3 ppm, 6H singlet) proc3->proc4

Caption: Standard workflow for NMR analysis of dimethylglycine esters.

References

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Moolenaar, S. H., et al. (2000). 13 C NMR spectrum of pure DMG (top panel) and of the patient's urine... ResearchGate. Retrieved from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(2), 143-146. Retrieved from [Link]

  • Chem Veda. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000241 N,N-Dimethylglycine at BMRB. Retrieved from [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylglycine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Tan, L. K., & Cocivera, M. (1982). Flow 1H nmr study of the rapid nucleophilic addition of amino acids to 4-formylpyridine. Canadian Journal of Chemistry, 60(6), 772-777. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Methionine methyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 43(1), 3-15. Retrieved from [Link]

  • Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of CQ/ N,N-dimethylglycine ethyl ester/HEA mixture... Retrieved from [Link]

  • NP-MRD. (2005). Showing NP-Card for Dimethylglycine (NP0000814). Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of pure methyl ester (a) and methyl ester using... Retrieved from [Link]

Sources

Distinguishing N,N-Dimethylglycine methyl ester from sarcosine methyl ester

Technical Guide: Distinguishing -Dimethylglycine Methyl Ester from Sarcosine Methyl Ester

Executive Summary

In drug development and peptide synthesis, distinguishing between Sarcosine methyl ester (Sar-OMe) and


-Dimethylglycine methyl ester
  • The Definitive Differentiator: Proton NMR (

    
    H NMR) integration of the 
    
    
    -methyl signal (3H vs. 6H).
  • The Rapid Functional Test: The Chloranil test , which yields a specific blue/green positive result for Sarcosine (secondary amine) but remains colorless for DMG (tertiary amine).

  • The Structural Limit: Sarcosine is nucleophilic and can participate in peptide coupling; DMG is chemically "capped" regarding acylation.

Structural & Theoretical Basis

The core distinction lies in the amine classification. This fundamental difference dictates their spectroscopic signatures and chemical reactivity.

FeatureSarcosine Methyl Ester

-Dimethylglycine Methyl Ester
Abbreviation Sar-OMeDMG-OMe
Structure


Amine Class Secondary (

)
Tertiary (

)
Molecular Weight 103.12 g/mol (Free Base)117.15 g/mol (Free Base)
Nucleophilicity High (can be acylated)Moderate (cannot be acylated)
Expert Insight: The "Dead-End" Amine

In synthetic applications, Sar-OMe acts as a chain extender. It retains a reactive N-H proton, allowing it to form amide bonds (peptide coupling). DMG-OMe, lacking this proton, acts as a chain terminator or a "dead-end" modification. Confusing the two in a feedstock can lead to truncated peptide sequences or failure in downstream conjugation.[1]

Spectroscopic Characterization (The Gold Standard)

A. Proton NMR ( H NMR)

This is the most reliable quantitative method. The chemical shifts are similar, so integration is the validation parameter.

  • Sarcosine Methyl Ester:

    • 
      -Methyl Signal:  Singlet at 
      
      
      ppm.
    • Integration: Corresponds to 3 protons .

    • Exchangeable Proton: A broad singlet (N-H) may be visible around 2.0–9.0 ppm depending on the solvent (CDCl

      
       vs DMSO-
      
      
      ) and water content.
  • 
    -Dimethylglycine Methyl Ester: 
    
    • 
      -Methyl Signal:  Singlet at 
      
      
      ppm.
    • Integration: Corresponds to 6 protons (two equivalent methyl groups).

    • Exchangeable Proton: None .

B. Mass Spectrometry (MS)

Direct injection MS provides an immediate binary answer based on the molecular ion (

  • Sar-OMe:

    
     m/z.
    
    • Fragmentation: Prominent loss of the methoxycarbonyl group (

      
      ).
      
  • DMG-OMe:

    
     m/z.
    
    • Fragmentation: Often shows a strong fragment at m/z 58 (

      
      ), characteristic of dimethylamines via 
      
      
      -cleavage.

Chemical Reactivity Profiling (Functional Assays)

When advanced spectroscopy is unavailable, or for rapid in-process checks (IPC) during synthesis, chemical behavior provides a robust distinction.

Protocol A: The Chloranil Test (Qualitative)

The Chloranil test is highly specific for secondary amines. It is superior to the Kaiser (Ninhydrin) test for this comparison because Ninhydrin is primarily for primary amines, while Chloranil targets the steric environment of secondary amines.

Mechanism: Sarcosine reacts with 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) to form a blue/green charge-transfer complex or substitution product. DMG, lacking an abstractable N-H proton, cannot form the colored conjugated system.

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mg of the unknown sample in 1 mL of Acetone or DMF.

  • Reagent: Prepare a saturated solution of Chloranil in Toluene or DMF.

  • Execution: Add 2–3 drops of the Chloranil reagent to the sample solution.

  • Observation (Wait 5 mins):

    • Blue/Green Color: Positive

      
      Sarcosine Methyl Ester .
      
    • Yellow/Amber (No Change): Negative

      
      DMG Methyl Ester .
      
Protocol B: The "Benzoylation Challenge" (Definitive)

This protocol utilizes the nucleophilicity of the secondary amine.

  • Dissolve: 50 mg of sample in 1 mL DCM with 2 equivalents of Triethylamine (TEA).

  • React: Add 1.2 equivalents of Benzoyl Chloride. Stir for 10 minutes.

  • Analyze (TLC or LC-MS):

    • Sarcosine: Will convert to

      
      -Benzoyl-Sarcosine-OMe (New spot on TLC, Mass shift to 207 Da).
      
    • DMG: Will remain unreacted (Starting material persists). Note: DMG may form a quaternary salt if heated, but under mild conditions, it is inert to acylation.

Decision Logic & Workflow

The following diagram outlines the logical pathway for identifying an unknown sample suspected to be one of these two esters.

IdentificationWorkflowStartUnknown Sample(White Powder/Oil)NMR1H NMR Analysis(CDCl3 or D2O)Start->NMRPrimary MethodChloranilAlternative: Chloranil Test(Colorimetric)Start->ChloranilRapid Field TestIntegrationCheck N-Methyl Integration(Relative to O-Methyl @ ~3.7ppm)NMR->IntegrationSarcosineIdentity: Sarcosine Methyl Ester(Secondary Amine)Integration->SarcosineRatio 3:3 (1:1)DMGIdentity: N,N-Dimethylglycine Methyl Ester(Tertiary Amine)Integration->DMGRatio 6:3 (2:1)ResultBlueBlue/Green ColorChloranil->ResultBlueResultClearNo Color ChangeChloranil->ResultClearResultBlue->SarcosineResultClear->DMG

Figure 1: Decision matrix for distinguishing Sarcosine methyl ester from DMG methyl ester using spectroscopic or colorimetric methods.

Chromatographic Separation (HPLC)[2]

Separating these compounds is challenging due to their high polarity and lack of strong UV chromophores. Standard C18 columns often fail to retain them.

Recommended Method: Mixed-Mode Chromatography

  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode (Reverse Phase + Cation Exchange).

  • Mobile Phase: ACN/Water with acidic modifier (e.g., 0.1% TFA or H2SO4).

  • Mechanism: The cation exchange mechanism retains the positively charged amines, while the reverse phase component separates based on the hydrophobicity of the methyl groups.

  • Elution Order: typically Sarcosine elutes before Dimethylglycine due to the slightly higher hydrophobicity of the extra methyl group on DMG, though this is pH dependent.

References

  • Vertex AI Search. (2025). Chloranil Test Protocol for Secondary Amines. Retrieved from 2

  • SIELC Technologies. (2025).[3] HPLC Method for Separation of Glycine, Methylglycine, Dimethylglycine. Retrieved from 4

  • National Institutes of Health (PMC). (2017). Effects of sarcosine and N,N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Retrieved from 5

  • Oregon State University. (2022). 1H NMR Chemical Shifts and Integration. Retrieved from 6

  • Sigma-Aldrich. (2025). Sarcosine methyl ester hydrochloride Product Specification. Retrieved from 7

Precision Profiling: GC-MS Identification of N,N-Dimethylglycine Methyl Ester Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylglycine methyl ester (DMG-OMe) is a critical intermediate in the synthesis of pharmaceuticals, nutritional supplements (e.g., pangamic acid derivatives), and modified peptides. Its purity is paramount; however, its amphiphilic nature and lack of strong chromophores make standard HPLC-UV analysis prone to sensitivity issues and matrix interference.

This guide presents an Optimized GC-MS Profiling Protocol designed to outperform traditional LC-UV and generic LC-MS workflows. By leveraging the volatility of the ester moiety and Electron Ionization (EI) fragmentation, this method offers superior specificity for structural elucidation of impurities, particularly homologous N-methylated byproducts that co-elute in liquid chromatography.

Part 1: Methodological Comparison

The following table contrasts the Optimized GC-MS Protocol against common alternatives. The core advantage of GC-MS here is the ability to directly analyze the ester without the ionization suppression often seen in LC-MS ESI sources for small, polar amines.

Table 1: Comparative Performance Metrics
FeatureOptimized GC-MS (Recommended) HPLC-UV (205 nm) LC-MS (ESI+)
Primary Analyte Detection Excellent. Sharp peak shape for volatile ester.Poor. Weak chromophore requires detection at <210 nm; high noise.Good. High sensitivity but prone to matrix suppression.
Impurity Identification Definitive. EI spectral libraries (NIST) allow structural ID of unknowns.Non-existent. Only retention time matching; no structural data.Ambiguous. M+H ions provided, but isomers (e.g., ethyl vs. dimethyl) are hard to distinguish.
Detection of Precursors Comprehensive. (With BSTFA derivatization) detects free acid & ester simultaneously.Variable. Free acid (DMG) often elutes in void volume on C18.Good. Excellent for polar free acids (HILIC mode required).
LOD (Limit of Detection) < 10 ng/mL ~10 µg/mL< 1 ng/mL
Throughput High. 15-minute run time.Medium. 20-30 mins (equilibration required).High.

Part 2: The Optimized GC-MS Protocol

Principle & Causality

This protocol utilizes a base-deactivated liner and a polar-deactivated column .

  • Why? DMG-OMe contains a tertiary amine. On standard non-polar columns (like 100% dimethylpolysiloxane), free silanol groups can interact with the amine, causing peak tailing and sensitivity loss. A base-deactivated system ensures sharp, symmetrical peaks.

  • Derivatization logic: While DMG-OMe is volatile, its precursor (N,N-Dimethylglycine free acid) is not. We employ a rapid BSTFA silylation step to convert any residual free acid into its volatile TMS-ester, allowing simultaneous quantification of the product and its hydrolysis degradation product.

Experimental Workflow

Reagents:

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Internal Standard: N-Methyl-L-alanine methyl ester (structurally similar but distinct).

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh 10 mg of DMG-OMe sample into a 2 mL GC vial.

    • Add 900 µL of DCM.

    • Add 50 µL of Internal Standard solution (1 mg/mL in DCM).

    • Critical Step: Add 50 µL of BSTFA (with 1% TMCS). Cap and vortex for 30 seconds.

    • Incubate at 60°C for 20 minutes. (Ensures complete silylation of any free acid impurities).

  • GC Parameters:

    • System: Agilent 7890B / 5977B MSD (or equivalent).

    • Column: Rtx-5Amine or DB-1701 (30m x 0.25mm x 0.25µm). Note: These phases resist amine absorption.

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: Split 20:1 @ 250°C. Liner: Ultra Inert Split Liner with glass wool (Base Deactivated).

    • Oven Program:

      • Initial: 60°C (Hold 1 min) - Traps volatiles like Methanol/Dimethylamine.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 280°C (Hold 3 min) - Elutes heavier dimers.

  • MS Parameters:

    • Source: Electron Ionization (EI) @ 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 35 – 350. Note: Start at 35 to avoid air/water but capture methanol/amine fragments.

    • Solvent Delay: 3.0 min.

Part 3: Impurity Profile & Identification

The following diagram illustrates the synthesis pathways and the origin of key impurities. Understanding the source is the first step to identification.

Visualization: Synthesis and Impurity Pathways

ImpurityPathways Glycine Glycine (Starting Material) DMG_Acid N,N-Dimethylglycine (Free Acid) Glycine->DMG_Acid Eschweiler-Clarke (Methylation) Gly_OMe Glycine Methyl Ester (Unreacted) Glycine->Gly_OMe Side Rxn Formaldehyde Formaldehyde Formaldehyde->DMG_Acid DMG_OMe N,N-Dimethylglycine Methyl Ester (Target) DMG_Acid->DMG_OMe Esterification (+ MeOH, H+) Sarcosine Sarcosine Methyl Ester (Incomplete Methylation) DMG_Acid->Sarcosine Incomplete Rxn Methanol Methanol (Solvent/Reactant) Methanol->DMG_OMe Hydrolysis Hydrolysis Product (DMG-TMS derivative) DMG_OMe->Hydrolysis Moisture Degradation Chloroacetate Methyl Chloroacetate (Alt. Route Impurity)

Figure 1: Reaction scheme showing the formation of the target ester and potential impurities arising from incomplete methylation or degradation.

Table 2: Mass Spectral Fingerprints of Key Impurities
Compound NameRetention Time (min)Key Ions (m/z)Origin
N,N-Dimethylglycine Methyl Ester 8.4 117 (M+), 58 (Base), 42 Target Analyte
Methanol3.231, 32Residual Solvent
Dimethylamine3.545, 44Degradation / Precursor
Methyl Chloroacetate5.1108, 110, 59Alternative Synthesis Precursor
Sarcosine Methyl Ester7.2103, 44, 30Incomplete Methylation (Impurity)
N,N-Dimethylglycine-TMS9.8175 (M+), 160, 73Hydrolysis Product (Derivatized)

Interpretation Guide:

  • m/z 58 [(CH3)2N=CH2]+: The dominant fragment for dimethylated amines alpha to a carbonyl. If you see this, you have the dimethylamino group.

  • m/z 44 [CH3NH=CH2]+: Indicative of monomethyl species (Sarcosine derivative). A high ratio of 44:58 suggests incomplete methylation in the synthesis batch.

  • m/z 73 [Si(CH3)3]+: The hallmark of the TMS derivative. Its presence at RT 9.8 min confirms the presence of the free acid (degradation product).

Part 4: Analytical Workflow Visualization

The following diagram outlines the decision logic for the analyst, ensuring a self-validating workflow.

Workflow Start Sample: DMG-OMe Crude/Pure Prep Dissolve in DCM + ISTD Add BSTFA (Silylation) Start->Prep GCMS GC-MS Analysis (Rtx-5Amine, EI Source) Prep->GCMS Decision Check TIC for Peak at 8.4 min? GCMS->Decision Yes Target Identified Decision->Yes Yes No Method Fail / Wrong Sample Decision->No No ImpurityCheck Scan for m/z 44 (Sarcosine) Scan for m/z 73 (Free Acid) Yes->ImpurityCheck Quant Calculate Purity % (Area Normalization) ImpurityCheck->Quant

Figure 2: Analytical workflow for the identification and quantification of DMG-OMe and its impurities.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Glycine, N,N-dimethyl-, methyl ester. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024). N,N-Dimethylglycine methyl ester Compound Summary. National Library of Medicine. [Link]

  • Bermejo-López, A., et al. (2022).[1] Iridium-catalyzed alkylation of glycine derivatives. Chem, 8(12), 3302-3323.[1] (Contextual synthesis reference). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dimethylglycine Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe and compliant disposal of N,N-Dimethylglycine methyl ester hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and environmentally sound disposal. This document provides a procedural framework grounded in established safety protocols and regulatory standards to ensure you can manage this responsibility with confidence and precision.

The causality behind these protocols is clear: improper chemical disposal can lead to hazardous reactions, environmental contamination, and significant regulatory penalties. This guide is designed as a self-validating system, where each step is rooted in the principles of risk mitigation and compliance with key regulations like the Resource Conservation and Recovery Act (RCRA).

Hazard Assessment and Regulatory Framework

Before any disposal action, a thorough understanding of the compound's hazard profile and the governing regulations is paramount. N,N-Dimethylglycine methyl ester HCl is the hydrochloride salt of an amino acid ester. While some safety data sheets (SDS) for the closely related N,N-Dimethylglycine hydrochloride do not classify it as hazardous under the OSHA Hazard Communication Standard, other aggregated GHS data indicate potential for skin, eye, and respiratory irritation[1][2]. The free base form, N,N-Dimethylglycine methyl ester, is classified as a flammable liquid[3]. Therefore, a conservative approach that accounts for potential irritation and the hazards of decomposition products is essential.

Upon heating, hazardous decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[1][4]. It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste by consulting local, regional, and national regulations[1].

In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[5][6][7]. RCRA establishes a "cradle-to-grave" system to ensure proper handling of hazardous waste from its generation to its final disposal[5].

Property N,N-Dimethylglycine Hydrochloride N,N-Dimethylglycine Methyl Ester
CAS Number 2491-06-7[1]7148-06-3[8]
Molecular Formula C4H9NO2.HCl[2]C5H11NO2
Appearance White Solid / Crystalline Powder[4][9]Colorless to Light Yellow Liquid[3][10]
Primary Hazards Potential for skin, eye, and respiratory irritation[2]Flammable liquid (Category 3), skin and eye irritation[3]
Incompatibilities Strong oxidizing agents[1]Exposure to moist air or water, open flames, hot surfaces[3]

Personal Protective Equipment (PPE) and Immediate Safety

Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be performed in compliance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[11][12].

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][8].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1]. Nitrile gloves are commonly used, but consult a glove compatibility chart for specific breakthrough times.

  • Respiratory Protection: While generally not required under normal use conditions with adequate ventilation, a NIOSH/MSHA approved respirator may be necessary if dust is generated or if irritation is experienced[4].

  • Ventilation: Always handle the chemical in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure[4][8].

Step-by-Step Disposal Protocol

Disposal procedures vary based on the form and quantity of the waste. The cardinal rule is that chemical waste cannot be disposed of in regular trash or poured down the sanitary sewer system without explicit written permission from your institution's Environmental Health and Safety (EHS) office[13].

Protocol 3.1: Decontaminated "Empty" Containers

An "empty" container that held a hazardous chemical must still be managed properly.

  • Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the residue is soluble).

  • Rinsate Collection: The rinsate must be collected and treated as hazardous chemical waste. Transfer it to a designated hazardous waste container.

  • Container Defacing: Completely remove or deface the original label on the empty container to avoid confusion[14].

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, per your institution's specific policy.

Protocol 3.2: Small Quantities and Spill Cleanup

For small amounts of residual material or waste generated from cleaning a minor spill:

  • Containment: For spills, first ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb liquids with an inert material like vermiculite or sand. For solids, carefully sweep up the material to avoid creating dust[1][4].

  • Collection: Place the absorbed material or swept solids into a designated, sealable container.

  • Labeling: Label the container as "Hazardous Waste" and list all contents, including the absorbent material[13][15].

  • Pickup Request: Contact your institution's EHS office or follow their procedure for chemical waste pickup[13].

Protocol 3.3: Bulk Quantities and Unused Product

Unused or expired N,N-Dimethylglycine methyl ester HCl must be disposed of as chemical waste.

  • Waste Characterization: Confirm that this chemical is managed as a hazardous waste stream at your facility. Do not mix it with other incompatible waste streams.

  • Container Selection: Use a container that is in good condition and compatible with the chemical[15]. For solids, a wide-mouth polyethylene or glass jar is suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added[13][15]. The label must include:

    • The words "Hazardous Waste"[7][13].

    • The full chemical name: "N,N-Dimethylglycine methyl ester HCl" (no abbreviations or formulas)[15].

    • The approximate percentage if in a mixture.

    • The date of waste generation (accumulation start date)[7][13].

    • The associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of the operator[15][16]. The container must be kept closed except when adding waste[15].

  • Disposal: When the container is full or you are finished with the process, submit a chemical waste pickup request to your EHS department. This will be tracked via a manifest system to the final disposal facility[7][17].

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of N,N-Dimethylglycine methyl ester HCl waste.

DisposalWorkflow Disposal Decision Workflow for N,N-Dimethylglycine Methyl Ester HCl Start Waste Generation (N,N-Dimethylglycine methyl ester HCl) IsHazardous Consult SDS & EHS: Is waste classified as hazardous under RCRA / local regulations? Start->IsHazardous NonHazardous Follow Institutional Protocol for Non-Hazardous Chemical Waste IsHazardous->NonHazardous No HazardousWaste Manage as Hazardous Waste IsHazardous->HazardousWaste Yes ContainerType Select Compatible, Sealable Container HazardousWaste->ContainerType LabelContainer Affix 'Hazardous Waste' Label with Full Chemical Name & Date ContainerType->LabelContainer SpillOrBulk Spill / Small Quantity or Bulk? LabelContainer->SpillOrBulk StoreWaste Store in Designated Satellite Accumulation Area (SAA) RequestPickup Container Full? Submit Waste Pickup Request to EHS StoreWaste->RequestPickup SpillOrBulk->StoreWaste Bulk SpillCleanup Clean up with inert absorbent. Collect in labeled container. SpillOrBulk->SpillCleanup Spill SpillCleanup->StoreWaste FinalDisposal Licensed TSDF (Treatment, Storage, and Disposal Facility) RequestPickup->FinalDisposal

Sources

A Senior Application Scientist's Guide to Handling N,N-Dimethylglycine Methyl Ester and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, N,N-Dimethylglycine methyl ester and its hydrochloride salt (DMGM HCl) are valuable intermediates. However, their safe and effective use hinges on a robust understanding of their properties and the implementation of meticulous handling protocols. This guide provides an in-depth, procedural framework for researchers, ensuring both personal safety and the integrity of your experimental work.

Immediate Safety Profile

Before handling either form of this compound, it is critical to understand their distinct hazard profiles. The methyl ester is a flammable liquid, while the hydrochloride salt is a crystalline solid. This fundamental difference dictates the specific precautions required for each.

CharacteristicN,N-Dimethylglycine Methyl Ester (Liquid)N,N-Dimethylglycine Hydrochloride (Solid)
Physical State Clear, colorless to pale yellow liquid[1]White crystalline powder[2][3]
Primary Hazards Flammable liquid and vapor[4][5], Causes skin and serious eye irritation[4][5], May cause respiratory irritation[4][5]May cause skin, eye, and respiratory tract irritation[2][4], Harmful if swallowed[6]
Storage Temp. Refrigerated (4°C)Room Temperature[2]
Incompatibilities Strong oxidizing agents[7], Exposure to air or moisture over prolonged periodsStrong oxidizing agents[2][7]
Key GHS Hazard Statements H226: Flammable liquid and vapor, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[4]H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[6][8]

Core Principles of Handling: A Proactive Approach to Safety

A foundational principle of laboratory safety is to minimize exposure. For DMGM and its HCl salt, the primary routes of exposure are inhalation, ingestion, and skin/eye contact.[2] The operational plans outlined below are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent work practices. The flammability of the methyl ester also necessitates strict control of ignition sources.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for handling both the liquid and solid forms of the compound.

Pre-Handling & Preparation
  • Documentation Review: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for the specific form of the compound you are using.[9]

  • Engineering Controls: All handling of DMGM and its HCl salt must be conducted in a certified chemical fume hood to control airborne contaminants.[2] Ensure the fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including appropriate glassware, spatulas, syringes, and waste containers, before introducing the compound to the work area.

  • Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[6][10]

Handling the Compound
  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the next section.

  • For N,N-Dimethylglycine Hydrochloride (Solid):

    • Be mindful of dust generation.[2] Open the container slowly in the fume hood.

    • Use a spatula to carefully weigh the desired amount of powder on weighing paper or directly into a container.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO and aqueous buffers like PBS.[9]

  • For N,N-Dimethylglycine Methyl Ester (Liquid):

    • This liquid is flammable. Ensure there are no open flames, hot surfaces, or other ignition sources in the vicinity.[11]

    • Use non-sparking tools and take precautions against static discharge.[11]

    • Use a calibrated pipette or syringe for accurate and safe liquid transfer.

    • Keep the container tightly closed when not in use to prevent the release of flammable vapors and to protect the compound from moisture and air, as it is hygroscopic and air-sensitive.[5][11]

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2][6][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following are mandatory when handling either form of this compound:

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn. Inspect them for any signs of degradation before use.[6][10]

    • Lab Coat: A long-sleeved lab coat is required to protect your skin and clothing.[2]

  • Respiratory Protection:

    • For the solid form, an effective dust mask or a NIOSH/MSHA-approved respirator should be used, especially if there is a risk of generating dust clouds or if ventilation is inadequate.[2]

    • For the liquid form, if there is a risk of exceeding exposure limits or experiencing respiratory irritation, a NIOSH/MSHA-approved respirator should be worn.

Spill & Emergency Procedures

In the event of an accidental release, a swift and informed response is crucial.

  • For Small Spills:

    • Solid: If it is safe to do so, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][7][10] Avoid generating dust.

    • Liquid: Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused compounds, contaminated absorbents, and disposable PPE, must be collected in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through your institution's approved hazardous waste program.[12] Do not dispose of it down the drain.[12] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[11]

Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for N,N-Dimethylglycine methyl ester and its hydrochloride salt.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_sds Review SDS prep_eng Verify Fume Hood prep_sds->prep_eng prep_ppe Don PPE prep_eng->prep_ppe handle_weigh Weighing/ Dispensing prep_ppe->handle_weigh handle_transfer Solution Preparation handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill post_decon Decontaminate Work Area handle_transfer->post_decon emergency_exposure First Aid/ Medical Attention handle_transfer->emergency_exposure post_dispose Segregate Waste post_decon->post_dispose post_remove_ppe Doff PPE post_dispose->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Caption: Safe handling workflow for DMGM and its HCl salt.

References

  • PubChem. (n.d.). N,N-Dimethylglycine hydrochloride. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-Dimethylglycine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.